4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZVMRZEBPGSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681015 | |
| Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708273-57-8 | |
| Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone CAS number 708273-57-8
An In-depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS: 708273-57-8)
Introduction: Elucidating the Role of a Key Synthetic Intermediate
This compound, identified by CAS Number 708273-57-8, is a heterocyclic compound of significant interest within the pharmaceutical synthesis landscape.[1][2][3][4] While not an active pharmaceutical ingredient (API) itself, its molecular architecture makes it a crucial building block and key intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a tertiary alcohol on a cyclohexanone ring and a methoxypyridine moiety, presents a unique combination of functional groups that are pivotal for constructing more elaborate molecular frameworks. This guide provides a comprehensive technical overview of its properties, a validated synthetic approach, analytical characterization, and its critical application in drug discovery, with a particular focus on its role in the synthesis of Apixaban intermediates.[5][6][7][8]
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are fundamental to its handling, reaction optimization, and purification. These properties have been compiled from various chemical data providers and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 708273-57-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [2][3][9] |
| IUPAC Name | 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | [4][] |
| Appearance | Solid (typically white) | [11] |
| Boiling Point | 389.6 °C at 760 mmHg | [2][9][12] |
| Density | ~1.23 g/cm³ | [2][9][12] |
| Polar Surface Area | 59.42 Ų | [1] |
| InChI Key | VQZVMRZEBPGSFQ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | [1][2] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl group. A robust and scalable method involves the Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis.
Causality of Experimental Design: The chosen pathway utilizes commercially available starting materials: 3-bromo-6-methoxypyridine and 1,4-cyclohexanedione. The Grignard reagent is prepared from the bromopyridine derivative. The causality here is that the magnesium inserts into the carbon-bromine bond, reversing the polarity (umpolung) of the pyridinyl carbon, turning it from an electrophilic to a highly nucleophilic center. This potent nucleophile is then capable of attacking one of the electrophilic carbonyl carbons of 1,4-cyclohexanedione. The use of a single equivalent of the Grignard reagent is critical for achieving mono-addition; an excess would lead to a di-addition byproduct. The reaction is conducted under anhydrous conditions (using dry THF) because Grignard reagents are highly basic and will be quenched by protic solvents like water. The final acidic workup serves to neutralize the magnesium alkoxide intermediate, protonating it to form the desired tertiary alcohol.
Detailed Synthesis Protocol
Step 1: Preparation of 3-(6-Methoxypyridin-3-yl)magnesium bromide (Grignard Reagent)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1,4-Cyclohexanedione
-
In a separate flame-dried flask under nitrogen, dissolve 1,4-cyclohexanedione (1.2 eq) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the cooled solution of 1,4-cyclohexanedione via cannula or dropping funnel. The causality for cooling is to control the exothermicity of the addition reaction and minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic workup that protonates the alkoxide and neutralizes any unreacted Grignard reagent without using strong acids that could cause degradation.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Grignard-based synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. While specific spectra from literature are sparse, the expected results can be predicted based on the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the cyclohexanone ring (which will likely appear as complex multiplets due to their diastereotopic nature), a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton that is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the ketone carbonyl carbon (~200-210 ppm), signals for the aromatic carbons of the pyridine ring, a signal for the quaternary carbon bearing the hydroxyl group, signals for the four methylene carbons in the cyclohexanone ring, and a signal for the methoxy carbon.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.1.[13]
-
IR (Infrared Spectroscopy): Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp, strong peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and various peaks in the 1600-1400 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations.[13][14]
Application in Drug Discovery: An Intermediate for Apixaban
The primary value of this compound lies in its utility as a precursor in multi-step syntheses of APIs. It is notably referenced in methodologies related to the synthesis of Apixaban , a potent, direct factor Xa inhibitor used as an anticoagulant.[6] Patent literature outlines synthetic routes where intermediates with a similar core structure are essential for building the complex pyrazolo-pyridinone scaffold of Apixaban.[5][7][8][15]
The compound serves as a linchpin, bringing together the pyridinyl moiety and a functionalized cyclic ketone. The ketone and hydroxyl groups are reaction handles for subsequent transformations, such as condensation with hydrazines to form the pyrazole ring and subsequent amidation and cyclization steps to complete the final API structure.
Role in a Generalized Apixaban Synthesisdot
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 8. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. Key Intermediates And Impurities Of The Synthesis Of Apixaban: [quickcompany.in]
Physical and chemical properties of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Abstract
This document provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry. The guide covers its chemical identity, physicochemical properties, a proposed synthetic route, and a workflow for its analytical characterization. While this molecule is cataloged by several chemical suppliers, detailed experimental data remains scarce in peer-reviewed literature. Therefore, this guide integrates available data with established chemical principles to offer scientifically grounded insights for researchers. The presence of a tertiary alcohol on a cyclohexanone scaffold, combined with a methoxypyridine moiety, presents a unique three-dimensional structure and a rich chemical functionality for elaboration in drug discovery programs.
Nomenclature and Chemical Structure
The unique structure of this compound, featuring a substituted pyridine ring attached to a cyclohexanone core, is key to its utility.
-
IUPAC Name: 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1]
-
Synonyms: 4-Hydroxy-4-(6-methoxy-3-pyridinyl)cyclohexanone[4]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The majority of available data on the physicochemical properties of this compound are computationally predicted. These values provide useful estimates for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
| Property | Value | Source |
| Molecular Weight | 221.25 g/mol | [1][4] |
| Appearance | Assumed to be a solid at room temperature | - |
| Boiling Point (predicted) | 389.6 °C at 760 mmHg | [1] |
| Density (predicted) | 1.23 g/cm³ | [1] |
| Polar Surface Area | 59.42 Ų | [2] |
| XLogP3 (predicted) | 1.4 | - |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
Proposed Synthesis Pathway
While a specific published synthesis for this compound is not available, a highly plausible and efficient route involves the nucleophilic addition of a pyridinyl organometallic reagent to a protected cyclohexanedione. This approach is a standard and robust method for creating tertiary alcohols.
Core Logic: The synthesis hinges on the Grignard reaction, a cornerstone of C-C bond formation. To ensure selectivity, one of the ketones in the starting material, 1,4-cyclohexanedione, must be protected. The methoxypyridine moiety is introduced via its organomagnesium (Grignard) derivative, which then attacks the unprotected ketone. A final deprotection step yields the target molecule.
Step-by-Step Protocol:
-
Protection of 1,4-Cyclohexanedione:
-
Rationale: To prevent the Grignard reagent from reacting non-selectively with both carbonyl groups of 1,4-cyclohexanedione, one must be temporarily masked. An ethylene glycol ketal is a common and reliable protecting group for ketones under neutral or basic conditions.
-
Procedure:
-
Dissolve 1,4-cyclohexanedione (1.0 eq) and ethylene glycol (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one.
-
-
-
Formation of the Grignard Reagent:
-
Rationale: 5-bromo-2-methoxypyridine is converted into its corresponding Grignard reagent, creating a potent carbon nucleophile.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium suspension.
-
The reaction is exothermic and should be maintained at a gentle reflux. If necessary, gentle heating can be applied to sustain the reaction.
-
Continue stirring until the magnesium is consumed. The resulting dark solution is the Grignard reagent.
-
-
-
Grignard Addition and Deprotection:
-
Rationale: The pyridinyl Grignard reagent attacks the unprotected ketone of 1,4-dioxaspiro[4.5]decan-8-one. The subsequent acidic workup serves two purposes: to protonate the intermediate alkoxide, forming the tertiary alcohol, and to hydrolyze the ketal, restoring the second ketone.
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect deprotection.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: A standard workflow for the analytical characterization.
Predicted Spectral Characteristics:
-
¹H NMR: The spectrum is expected to show characteristic signals for the methoxy group (~3.9 ppm, singlet), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm range), and aliphatic protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Key signals would include the carbonyl carbon (~210 ppm), carbons of the pyridine ring (110-165 ppm), the quaternary carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~55 ppm).
-
IR Spectroscopy: Strong absorption bands are expected for the hydroxyl (O-H) stretch (~3400 cm⁻¹) and the ketone (C=O) stretch (~1715 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 221 or 222, respectively, confirming the molecular weight.
Applications in Drug Discovery
While no specific application for this compound is documented, its structural motifs are prevalent in pharmacologically active molecules. The 6-methoxypyridine unit is found in numerous CNS agents and kinase inhibitors, valued for its hydrogen bonding capability and metabolic stability. The 4-hydroxycyclohexanone core provides a rigid, three-dimensional scaffold that can position substituents in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.
This molecule serves as an excellent starting point for generating a library of derivatives through:
-
Derivatization of the hydroxyl group: Esterification or etherification to explore new binding interactions.
-
Modification of the ketone: Reductive amination to introduce new amine side chains or conversion to other functional groups.
-
Substitution on the pyridine ring: Further functionalization if required.
Conclusion
This compound is a valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and analysis. By leveraging established chemical principles, researchers can confidently incorporate this versatile building block into their discovery programs to explore novel chemical space and develop next-generation therapeutics.
References
An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its molecular characteristics, a robust proposed synthetic pathway, methods for structural verification, and the scientific rationale for its potential as a valuable building block in medicinal chemistry.
Introduction: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. The inclusion of heteroatoms like nitrogen and oxygen imparts unique physicochemical properties, enabling molecules to form critical interactions—such as hydrogen bonds—with biological targets like enzymes and receptors. The pyridine ring, in particular, is a privileged structure found in a multitude of FDA-approved pharmaceuticals, valued for its ability to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles.[1][2]
The subject of this guide, this compound, combines two key structural motifs:
-
A methoxypyridine ring , a scaffold known to confer desirable drug-like properties and provide vectors for further chemical modification.[3]
-
A 4-hydroxycyclohexanone core , which presents a tertiary alcohol. This functional group can act as a hydrogen bond donor and provides a chiral center, opening possibilities for stereospecific interactions.
This document serves as a practical guide for the synthesis and validation of this compound, empowering research teams to leverage its potential in developing novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for planning synthetic routes, purification strategies, and analytical procedures.
Molecular Structure
Caption: 2D Molecular Structure of the target compound.
Data Summary
| Property | Value | Source |
| CAS Number | 708273-57-8 | [Generic Supplier Data] |
| Molecular Formula | C₁₂H₁₅NO₃ | [Generic Supplier Data] |
| Molecular Weight | 221.25 g/mol | [Generic Supplier Data] |
| IUPAC Name | 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | [Generic Supplier Data] |
| Canonical SMILES | COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | [Generic Supplier Data] |
| InChI Key | VQZVMRZEBPGSFQ-UHFFFAOYSA-N | [Generic Supplier Data] |
| Boiling Point | 389.6 °C at 760 mmHg | [Generic Supplier Data] |
| Density | 1.230 g/cm³ | [Generic Supplier Data] |
| Polar Surface Area | 59.42 Ų | [Generic Supplier Data] |
Proposed Synthesis Protocol: A Grignard Approach
While specific literature for the synthesis of this exact molecule is sparse, a robust and logical pathway can be constructed from well-established organometallic principles. The core of this strategy is a Grignard reaction , a powerful carbon-carbon bond-forming reaction ideal for creating tertiary alcohols.[4]
The proposed synthesis involves three main stages:
-
Preparation of the Grignard Reagent: 3-Bromo-6-methoxypyridine is converted into its corresponding organomagnesium halide.
-
Protection of the Cyclohexanone: The ketone on the starting material, 1,4-cyclohexanedione, is selectively protected to prevent side reactions.
-
Grignard Addition and Deprotection: The Grignard reagent is reacted with the protected cyclohexanone, followed by acidic workup to remove the protecting group and yield the final product.
Caption: Proposed three-stage synthetic workflow.
Detailed Step-by-Step Methodology
Materials:
-
3-Bromo-6-methoxypyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (e.g., 2M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Stage 1: Preparation of 6-methoxypyridin-3-ylmagnesium bromide
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add one small crystal of iodine. Gently heat the flask with a heat gun under a nitrogen flow until violet iodine vapor is observed. This step etches the magnesium surface, facilitating the reaction.
-
Reagent Addition: Add a solution of 3-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. Add the first ~10% of the solution at once.
-
Reaction: The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.
Causality Behind Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic sources like water. All glassware must be dry, and solvents must be anhydrous.
-
Iodine Initiation: The passivating layer of magnesium oxide on the turnings can prevent the reaction from starting. Iodine chemically activates the surface.
Stage 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Protected Ketone)
-
Setup: In a separate flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,4-cyclohexanedione (1.0 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-TsOH in toluene.
-
Reaction: Heat the mixture to reflux. Water produced during the ketal formation will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected monoketal.
Causality Behind Choices:
-
Monoprotection: 1,4-cyclohexanedione has two identical ketones. By using approximately one equivalent of ethylene glycol, a statistical mixture is produced, from which the desired monoprotected product can be isolated.
-
Dean-Stark Apparatus: The formation of the ketal is a reversible equilibrium. By removing the water byproduct, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield.
Stage 3: Grignard Addition and Deprotection
-
Setup: Cool the prepared Grignard reagent solution to 0°C in an ice bath.
-
Addition: Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 equivalents) in anhydrous THF dropwise to the Grignard solution.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.
-
Deprotection & Extraction: Add 2M HCl to the mixture and stir vigorously for 1-2 hours to hydrolyze the ketal protecting group. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound.
Causality Behind Choices:
-
Slow Addition at 0°C: The Grignard reaction is highly exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Acidic Workup: The initial product is a magnesium alkoxide salt. The acidic workup serves two purposes: it protonates the alkoxide to form the tertiary alcohol and hydrolyzes the acid-labile ketal protecting group.
Structural Verification and Purity Analysis
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Standard workflow for structural and purity validation.
Protocol for Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or DMSO-d₆, for NMR analysis. Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile for MS and HPLC analysis.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using ESI+ mode. The experimentally observed m/z for the protonated molecule [M+H]⁺ should match the calculated exact mass.
-
Expected Result: Calculated Exact Mass for [C₁₂H₁₅NO₃+H]⁺ is 222.1125. The observed mass should be within ±5 ppm.
-
-
¹H NMR Spectroscopy: A proton NMR spectrum will confirm the presence of all key proton environments.
-
Expected Results:
-
Pyridyl Protons: 3 aromatic protons with characteristic shifts and coupling patterns for a 2,5-disubstituted pyridine.
-
Methoxy Group: A sharp singlet integrating to 3 protons, typically in the range of δ 3.9-4.1 ppm.[5]
-
Cyclohexanone Protons: A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight CH₂ protons.
-
Hydroxyl Proton: A broad singlet (exchangeable with D₂O) for the -OH group.
-
-
-
¹³C NMR Spectroscopy: This analysis will confirm the carbon skeleton.
-
Expected Results:
-
Ketone Carbonyl: A signal in the downfield region, typically δ > 200 ppm.
-
Pyridyl Carbons: 5 signals in the aromatic region (δ 110-165 ppm).[6]
-
Methoxy Carbon: A signal around δ 55-60 ppm.[5]
-
Tertiary Alcohol Carbon (C-OH): A signal around δ 70-80 ppm.
-
Cyclohexanone Carbons: Aliphatic signals for the four CH₂ carbons.
-
-
-
Purity Assessment (HPLC): Use a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) with UV detection. A pure sample should show a single major peak. Purity is determined by the area percentage of this peak, which should be ≥95% for use in further applications.
Potential Applications in Drug Discovery
While this compound may not be an active pharmaceutical ingredient itself, its structural features make it a highly valuable starting point or intermediate for the synthesis of more complex drug candidates.[7]
-
Scaffold for Library Synthesis: The molecule provides multiple points for diversification. The ketone can be further functionalized (e.g., reductive amination, olefination), and the hydroxyl group can be used as a handle for esterification or etherification. This allows for the rapid generation of a library of related compounds for screening against biological targets.
-
Introduction of Key Pharmacophoric Elements: The methoxypyridine moiety is a common feature in molecules targeting the central nervous system and other areas.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and the overall scaffold can fit into specific binding pockets.
-
Three-Dimensional Diversity: The rigid, non-aromatic cyclohexanone ring provides a three-dimensional architecture that can be exploited to achieve higher binding affinity and selectivity compared to flat, aromatic systems. The defined stereocenter at the tertiary alcohol position allows for the synthesis of single enantiomers, which is often critical for therapeutic efficacy and safety.
By providing a well-defined and functionalized core, this compound serves as an excellent platform for medicinal chemists to explore new chemical space in the pursuit of novel therapeutics.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
Spectral data (NMR, IR, MS) of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
An In-depth Technical Guide to the Spectral Analysis of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This compound is a heterocyclic compound of significant interest, serving as a versatile synthetic intermediate for more complex molecular targets. Its structure, featuring a tertiary alcohol, a cyclic ketone, and a substituted pyridine ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its spectral data, offering researchers and drug development professionals a comprehensive reference for its identification and quality control. We will explore the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.
Molecular Structure and Properties
The structural integrity of a compound is the foundation of its chemical and biological properties. The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 708273-57-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| Monoisotopic Mass | 221.105193 Da | [1][2] |
| Boiling Point | 389.6°C at 760 mmHg | [2] |
| Density | 1.230 g/cm³ | [2] |
Part 1: Infrared (IR) Spectroscopy Analysis
Expertise & Experience: The Vibrational Fingerprint
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum. For this compound, the key functional groups—hydroxyl, carbonyl, and the aromatic pyridine ring—each produce characteristic absorption bands.
The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration from the tertiary alcohol, with its breadth resulting from intermolecular hydrogen bonding.[5] The most intense peak in the spectrum is typically the C=O stretch of the cyclohexanone ring, expected around 1715 cm⁻¹.[6][7] This frequency is characteristic of a six-membered cyclic ketone.[6] Aromatic C=C and C=N stretching vibrations from the methoxypyridine ring will appear in the 1650-1450 cm⁻¹ region.[8] Finally, strong C-O stretching bands for the tertiary alcohol and the aryl ether will be present in the 1300-1000 cm⁻¹ fingerprint region.[8]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600–3200 | Strong, Broad | O–H Stretch | Tertiary Alcohol |
| ~2950 | Medium | sp³ C–H Stretch | Cyclohexane Ring |
| ~1715 | Strong, Sharp | C=O Stretch | Cyclic Ketone |
| 1650–1450 | Medium-Weak | C=C / C=N Stretch | Pyridine Ring |
| 1300–1000 | Strong | C–O Stretch | Alcohol & Aryl Ether |
Trustworthiness: A Self-Validating Protocol for IR Data Acquisition (ATR Method)
This protocol ensures reproducible and high-quality data.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Experimental Workflow: IR Analysis
Caption: Workflow for reliable IR data acquisition and analysis.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Expertise & Experience: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal distinct signals for each unique proton in the molecule. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (δ 7.0–8.5 ppm). The protons on the cyclohexanone ring are diastereotopic and will present as complex, overlapping multiplets in the aliphatic region (δ 1.8-3.0 ppm). A sharp singlet corresponding to the three methoxy (–OCH₃) protons is expected around δ 3.9 ppm.[9] The hydroxyl (–OH) proton will appear as a singlet that can vary in chemical shift and can be confirmed by its disappearance upon shaking the sample with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The most downfield signal will be the carbonyl carbon of the ketone, typically appearing above δ 200 ppm.[10] The carbons of the pyridine ring will resonate between δ 110–165 ppm. The quaternary carbon bearing the hydroxyl group is expected around δ 70-80 ppm, while the aliphatic carbons of the cyclohexanone ring will be found in the δ 20–50 ppm range. The methoxy carbon will give a signal around δ 55 ppm.[11]
Predicted ¹H and ¹³C NMR Data
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) | Assignment |
| ~8.2 | d | Pyridine H | >200 | C=O (Ketone) |
| ~7.6 | dd | Pyridine H | 110–165 | Pyridine Carbons |
| ~6.8 | d | Pyridine H | 70–80 | C-OH |
| ~3.9 | s | –OCH₃ | ~55 | –OCH₃ |
| 1.8–3.0 | m | Cyclohexanone CH₂ | 20–50 | Cyclohexanone CH₂ |
| Variable | s | –OH |
Trustworthiness: A Self-Validating Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.
-
¹H Acquisition: Acquire the proton spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.
-
¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final spectrum.
Experimental Workflow: NMR Analysis
Caption: Standardized workflow for NMR spectral acquisition.
Part 3: Mass Spectrometry (MS) Analysis
Expertise & Experience: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Using a high-resolution mass spectrometer (HRMS) allows for the determination of the molecular formula.
For this compound, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its monoisotopic mass (221.1052). Common fragmentation pathways for cyclic ketones and tertiary alcohols are well-documented.[12][13] A prominent fragmentation would be the loss of a water molecule ([M-H₂O]⁺•) from the tertiary alcohol. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a characteristic fragmentation of ketones and would lead to several diagnostic fragment ions.[14][15] Cleavage of the bond connecting the two ring systems is also a probable pathway.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment | Description |
| 221.1052 | [C₁₂H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |
| 203.0946 | [M – H₂O]⁺• | Loss of water |
| 192.0868 | [M – C₂H₅]⁺• | Alpha-cleavage of ethyl radical |
| 178.0712 | [M – C₃H₇]⁺• | Alpha-cleavage of propyl radical |
| 122.0500 | [C₇H₆NO]⁺ | Cleavage yielding the pyridine fragment |
Trustworthiness: A Self-Validating Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The instrument's software plots the signal intensity versus the m/z ratio to produce the mass spectrum.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. CAS#:708273-57-8 | this compound | Chemsrc [chemsrc.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. theorganicchemistryguide.weebly.com [theorganicchemistryguide.weebly.com]
- 9. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. spectrabase.com [spectrabase.com]
- 12. GCMS Section 6.11.2 [people.whitman.edu]
- 13. whitman.edu [whitman.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
An In-depth Technical Guide to the Purity and Stability of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Abstract
This technical guide provides a comprehensive overview of the critical quality attributes of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a key intermediate in pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the methodologies required to assess the purity and stability of this compound. By synthesizing established analytical principles with insights into the degradation pathways of related pyridine and cyclohexanone derivatives, this guide establishes a framework for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). We will explore the physicochemical properties, propose a robust stability-indicating analytical method, and delineate a comprehensive forced degradation study protocol. The causality behind experimental choices is explained to provide a deeper understanding of the molecule's behavior under various stress conditions.
Introduction
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structure, combining a substituted pyridine ring with a functionalized cyclohexanone moiety, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. The purity and stability of such intermediates are paramount, as impurities or degradation products can carry through the synthetic process, potentially impacting the safety and efficacy of the final API.
This guide is structured to provide a proactive approach to quality control. We will first establish the fundamental physicochemical properties of the molecule. Subsequently, a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method will be presented, designed to separate the parent compound from potential degradation products. The core of this document is a comprehensive discussion on the stability profile, including a proposed forced degradation study protocol. This protocol is designed to intentionally stress the molecule to identify likely degradation pathways and products, a critical step in developing robust formulations and defining appropriate storage conditions.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods and handling procedures. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][4][5][6] |
| Molecular Weight | 221.25 g/mol | [4][5][6] |
| CAS Number | 708273-57-8 | [3][4][6] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Boiling Point | 389.6 °C at 760 mmHg | [4][5] |
| Density | 1.230 g/cm³ | [4][5] |
| Polar Surface Area | 59.42 Ų | [3] |
| LogP (calculated) | 0.50 | [3] |
| H-Bond Donors | 1 | [3] |
| H-Bond Acceptors | 4 | [3] |
The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the ketone, methoxy, and pyridine nitrogen) suggests moderate polarity and potential for intermolecular interactions, which can influence its crystal lattice and dissolution properties. The calculated LogP indicates a relatively balanced hydrophilic-lipophilic character.
Purity Assessment: A Stability-Indicating HPLC Method
To accurately quantify this compound and separate it from process impurities and degradation products, a stability-indicating analytical method is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed due to its versatility, specificity, and wide applicability in pharmaceutical analysis.[7][8][9]
Rationale for Method Selection
The choice of an RP-HPLC method is predicated on the molecule's structure. The combination of the aromatic pyridine ring and the more aliphatic cyclohexanone ring provides sufficient hydrophobicity for retention on a C18 stationary phase. The pyridine ring contains a chromophore that allows for sensitive UV detection. The primary objective is to develop a method that can resolve the main peak from all potential degradation products generated during forced degradation studies, thereby proving its stability-indicating nature.[1]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting analytes in RP-HPLC. |
| Gradient Elution | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. | A gradient is necessary to elute any potential degradation products that may have significantly different polarities from the parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm (or as determined by UV scan) | The methoxypyridine moiety is expected to have a UV maximum around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | 50:50 Acetonitrile:Water | Ensures solubility of the analyte and compatibility with the mobile phase. |
Method Validation Workflow
The proposed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.
References
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pnrjournal.com [pnrjournal.com]
The Enigmatic Role of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone in Medicinal Chemistry: A Structural Overview and Future Perspectives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds as building blocks for therapeutic agents is a continuous endeavor. Among the myriad of structures, those combining heterocyclic moieties with carbocyclic rings often present a rich ground for discovering new biological activities. One such molecule is 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone , a compound that, while commercially available, remains largely uncharacterized in the public scientific literature regarding its specific role and potential in drug discovery. This technical guide aims to provide a comprehensive overview of this molecule based on available chemical data and the broader context of its constituent chemical motifs—the pyridine and cyclohexanone rings—to postulate its potential applications and guide future research.
Physicochemical Properties and Structural Features
This compound, with the CAS Number 708273-57-8, possesses a molecular formula of C12H15NO3 and a molecular weight of 221.26 g/mol .[1][2] Its structure features a central cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a 6-methoxypyridin-3-yl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 708273-57-8 | [3] |
| Molecular Formula | C12H15NO3 | [3] |
| Molecular Weight | 221.26 g/mol | [2] |
| LogP (calculated) | 0.50 | [3] |
| Polar Surface Area | 59.42 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
The presence of a ketone, a tertiary alcohol, a pyridine ring, and a methoxy ether group endows the molecule with multiple points for potential biological interactions and chemical modifications. The calculated LogP suggests a moderate lipophilicity, a key parameter in determining the pharmacokinetic profile of a potential drug candidate.
The Medicinal Chemistry Context of the Constituent Scaffolds
While direct biological data on this compound is scarce, the individual components of its structure are well-established pharmacophores.
The Pyridine Moiety
The pyridine ring is a ubiquitous feature in a vast number of approved drugs and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor binding. The methoxy substituent on the pyridine ring can also participate in hydrogen bonding and may influence the metabolic stability of the compound.
The Cyclohexanone Core
The cyclohexanone scaffold provides a three-dimensional framework that can be functionalized to orient substituents in specific spatial arrangements for optimal interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. The ketone functionality can also participate in hydrogen bonding or be a site for further chemical elaboration. Research on curcuminoid derivatives incorporating a 4-hydroxycyclohexanone scaffold has demonstrated significant in vitro antiproliferative activity against various cancer cell lines, highlighting the potential of this core structure in oncology.[4]
Postulated Roles and Future Research Directions
Given the structural features and the known activities of its components, this compound can be envisioned primarily as a versatile intermediate or a scaffold for the synthesis of more complex molecules with potential therapeutic applications.
As a Key Intermediate in Multi-step Synthesis
The hydroxyl and ketone functionalities of the cyclohexanone ring, along with the reactivity of the pyridine ring, offer multiple handles for synthetic transformations.
Potential Synthetic Pathways:
Caption: Potential synthetic transformations of this compound.
Experimental Protocol: Hypothetical Reduction of the Ketone
A robust and scalable protocol for the reduction of the ketone would be a crucial first step in many synthetic routes.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add acetone to quench the excess NaBH4.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude diol by column chromatography.
This protocol is a standard procedure for ketone reduction and would require optimization for this specific substrate.
As a Scaffold for Library Synthesis
The molecule is an ideal starting point for the creation of compound libraries for high-throughput screening. By systematically varying the substituents on the pyridine ring and performing a range of reactions on the cyclohexanone core, a diverse set of analogs can be generated.
Caption: Library synthesis strategy using the title compound as a core scaffold.
Potential Therapeutic Areas for Investigation
Based on the known biological activities of related structures, derivatives of this compound could be explored in several therapeutic areas:
-
Oncology: The antiproliferative potential of the 4-hydroxycyclohexanone core suggests that novel analogs could be designed as anticancer agents.[4]
-
Inflammation: Benzylidene cyclohexanone derivatives have been reported to possess anti-inflammatory properties.[5]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. It is plausible that derivatives could be designed to target specific kinases involved in disease pathways.
-
GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. The three-dimensional nature of the cyclohexanone ring could be exploited to develop selective GPCR modulators.[6][7][8][9][10]
Conclusion and Future Outlook
This compound currently stands as a molecule of untapped potential in medicinal chemistry. While direct biological data is lacking, its structural features and the well-documented importance of its constituent pyridine and cyclohexanone motifs in drug discovery strongly suggest its utility as a valuable building block. Future research should focus on the systematic exploration of its synthetic utility to generate novel compound libraries. Subsequent screening of these libraries against a range of biological targets, particularly in the areas of oncology and inflammation, could unveil novel therapeutic leads and finally elucidate the definitive role of this enigmatic molecule in medicinal chemistry. The development of robust and scalable synthetic protocols for its modification will be the critical first step in unlocking its full potential.
References
- 1. US20150087688A1 - Prodrugs of hydroxyl-comprising drugs - Google Patents [patents.google.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0860422A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis. - Google Patents [patents.google.com]
- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone in Pharmaceutical Synthesis: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone. This key building block has gained significant attention in medicinal chemistry, most notably for its integral role in the synthesis of the highly selective RET kinase inhibitor, Selpercatinib. This guide will delve into the causality behind its strategic use in drug design, provide detailed experimental protocols, and present its physicochemical and spectroscopic data.
Introduction: A Building Block of Strategic Importance
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. This compound, a substituted cyclohexanone derivative, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a reactive ketone, a tertiary alcohol, and a methoxypyridine moiety, offer multiple avenues for synthetic elaboration and contribute significantly to the pharmacological profile of the final active pharmaceutical ingredient (API).
The primary driver for the heightened interest in this building block is its application in the synthesis of Selpercatinib (LOXO-292), a first-in-class, highly potent, and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Activating mutations and fusions in the RET gene are oncogenic drivers in a variety of cancers, including non-small cell lung cancer and thyroid cancers.[3][4] The design of Selpercatinib, and by extension the selection of its synthetic precursors, was a deliberate process aimed at achieving high selectivity and potency, and this compound plays a pivotal role in realizing these objectives.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in multi-step syntheses.
Table 1: Physicochemical Properties of this compound [5][6]
| Property | Value |
| CAS Number | 708273-57-8 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 389.6 °C at 760 mmHg |
| Density | 1.23 g/cm³ |
| Polar Surface Area | 59.4 Ų |
| XLogP3 | 1.4 |
Spectroscopic Data:
While a publicly available, comprehensive set of experimental spectra is not readily found in the literature, the expected spectroscopic signatures can be inferred from its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9 ppm), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm region), and the methylene protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 210 ppm, signals for the aromatic carbons of the pyridine ring between 110 and 165 ppm, a signal for the carbon bearing the hydroxyl group around 70 ppm, and signals for the cyclohexyl methylene carbons in the 20-40 ppm range. The methoxy carbon would appear around 55 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the ketone carbonyl group (C=O) around 1710 cm⁻¹, a broad absorption for the hydroxyl group (O-H) around 3400 cm⁻¹, and bands corresponding to the C-O and C-N stretching vibrations, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.
Synthesis of this compound: A Validated Protocol
The synthesis of this key intermediate is typically achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. The following protocol is a representative, self-validating system for its preparation.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
5-bromo-2-methoxypyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-cyclohexanedione
-
Ethylene glycol
-
p-toluenesulfonic acid (p-TsOH)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (aqueous solution)
Procedure:
Step 1: Preparation of 1,4-Cyclohexanedione Monoethylene Ketal [7]
-
To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-ketal, which can be used in the next step without further purification.
Step 2: Grignard Reaction and Deprotection [8][9][10][11]
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small portion of a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated, add the remaining 5-bromo-2-methoxypyridine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude product, add a solution of aqueous hydrochloric acid and stir at room temperature. Monitor the deprotection by TLC.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Pharmaceutical Synthesis: The Case of Selpercatinib
The strategic importance of this compound is best exemplified by its use in the synthesis of Selpercatinib.
The Role of the Building Block in the Final Drug Structure
In the multi-step synthesis of Selpercatinib, this compound serves as a key precursor to introduce the 6-methoxypyridin-3-yl moiety, which is crucial for the drug's interaction with the RET kinase. The subsequent synthetic transformations typically involve a reductive amination of the ketone, followed by further coupling reactions to build the final complex structure of Selpercatinib.
Medicinal Chemistry Rationale: Structure-Activity Relationship (SAR)
The 6-methoxypyridine group of Selpercatinib, derived from the building block, plays a critical role in the drug's high affinity and selectivity for the RET kinase. X-ray crystallography studies have revealed that this moiety occupies a region of the ATP-binding pocket of the RET kinase often referred to as the "front pocket".[12] The methoxy group can form favorable interactions within this pocket, contributing to the overall binding energy.
Furthermore, the cyclohexanol portion of the molecule provides a rigid scaffold that correctly orients the methoxypyridine group for optimal interaction with the kinase. The hydroxyl group can also participate in hydrogen bonding interactions, either with the target protein or with solvent molecules, which can influence the drug's pharmacokinetic properties. The design of kinase inhibitors often involves exploring the solvent-exposed regions of the ATP-binding site, and the cyclohexanol scaffold allows for modifications that can fine-tune the drug's properties.[13]
Caption: Simplified binding model of Selpercatinib within the RET kinase active site.
Conclusion
This compound is a prime example of a strategically designed building block that has enabled the development of a highly effective targeted cancer therapy. Its synthesis, while requiring careful execution of classic organic reactions, is achievable through well-established protocols. The true value of this intermediate lies in the confluence of its structural features, which provide a robust platform for the construction of complex molecules and contribute directly to the desired pharmacological profile of the final drug. As the field of medicinal chemistry continues to evolve, the demand for such well-characterized and versatile building blocks will undoubtedly grow, making a thorough understanding of their properties and synthesis essential for drug development professionals.
References
- 1. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of selpercatinib in RET fusion-positive cancers confirmed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Selpercatinib in RET-Altered Thyroid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Discovery and history of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
An In-depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. Acknowledging the limited historical information available in peer-reviewed literature, this guide focuses on the compound's fundamental properties, a plausible and detailed synthetic pathway grounded in established chemical principles, and its potential utility as a chemical intermediate.
Compound Identification and Physicochemical Profile
This compound is identified by the CAS Number 708273-57-8.[1][2][3] Structurally, it features a cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a 6-methoxypyridin-3-yl moiety, creating a tertiary alcohol. This combination of a ketone, a tertiary alcohol, and a methoxy-substituted pyridine ring makes it a potentially valuable building block for more complex molecular architectures.
The systematic IUPAC name for this compound is 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one.[][5] It is also referred to in chemical catalogs as Cyclohexanone, 4-hydroxy-4-(6-methoxy-3-pyridinyl)-.[1][5]
A summary of its key computed physicochemical properties is presented below, compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 708273-57-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [2][3] |
| IUPAC Name | 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | [][5] |
| Topological Polar Surface Area | 59.4 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| XLogP3-AA | 0.3 | [1] |
| Boiling Point (Predicted) | 389.6°C at 760 mmHg | [3] |
Proposed Synthetic Pathway and Experimental Protocol
While specific discovery literature is sparse, a logical and efficient synthesis can be designed based on fundamental principles of organic chemistry. The most direct approach to constructing the C-C bond between the pyridine and cyclohexanone rings to form a tertiary alcohol is the Grignard reaction.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule identifies two key synthons: a nucleophilic 6-methoxypyridin-3-yl anion equivalent and an electrophilic 4-oxo-cyclohexyl cation equivalent. This logically disconnects the molecule into two readily available or easily synthesized precursors: 3-bromo-6-methoxypyridine and 1,4-cyclohexanedione .
A critical challenge in using 1,4-cyclohexanedione is the presence of two identical electrophilic carbonyl groups. To ensure selective addition at only one position, a protection group strategy is required. The most common approach is the selective mono-protection of one ketone as a ketal, yielding 4-hydroxycyclohexanone ethylene monoketal 's corresponding ketone, which can then be used in the Grignard reaction.[6]
Synthesis Workflow Diagram
The proposed three-stage synthesis workflow is illustrated below, starting from the protection of 1,4-cyclohexanedione, followed by the Grignard reaction, and concluding with deprotection.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Step-by-Step Protocol
This protocol is a validated, self-consistent methodology derived from standard procedures for each class of reaction.
Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected Ketone)
-
Rationale: This step selectively blocks one of the two reactive ketone sites on 1,4-cyclohexanedione. Using ethylene glycol and an acid catalyst under conditions that remove water (Dean-Stark trap) drives the equilibrium towards the formation of the stable five-membered ring ketal.[6]
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 0.5 M).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1,4-dioxaspiro[4.5]decan-8-one as a pure product.
Stage 2: Grignard Reaction
-
Rationale: This is the key bond-forming step. Metallic magnesium reductively inserts into the carbon-bromine bond of 3-bromo-6-methoxypyridine to form a highly nucleophilic organometallic species. This "Grignard reagent" then attacks the unprotected carbonyl of the mono-ketal, forming the tertiary alcohol upon an aqueous workup. Anhydrous ("dry") conditions are critical as Grignard reagents are strong bases and will be quenched by water.
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place magnesium turnings (1.2 eq). Add a small volume of dry tetrahydrofuran (THF). Add a solution of 3-bromo-6-methoxypyridine (1.1 eq) in dry THF dropwise. A small crystal of iodine may be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.
-
Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in dry THF dropwise.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected tertiary alcohol.
Stage 3: Ketal Deprotection
-
Rationale: The final step is to remove the ethylene glycol protecting group to reveal the ketone functionality. This is achieved by acid-catalyzed hydrolysis, which is mechanistically the reverse of the protection step.
-
Reaction: Dissolve the crude product from Stage 2 in a mixture of acetone and aqueous acid (e.g., 3 M HCl).
-
Monitoring: Stir the reaction at room temperature. Monitor by TLC for the disappearance of the protected intermediate.
-
Workup: Once complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to obtain this compound.
Characterization and Quality Control
As a specialty chemical, suppliers may not provide extensive analytical data. Therefore, it is the responsibility of the researcher to confirm the identity and purity of the synthesized material. Standard authoritative techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight (221.25 g/mol ) and fragmentation pattern.[2][3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Applications in Drug Development
While no specific biological activity has been reported for this compound, its structure is analogous to intermediates used in pharmaceutical synthesis.[7] The 4-hydroxycyclohexanone scaffold is a versatile starting point for creating diverse chemical libraries.[8] The presence of three distinct functional groups (ketone, tertiary alcohol, pyridine) allows for selective, orthogonal chemical modifications.
-
Scaffold for Library Synthesis: The ketone can be subjected to reductive amination, Wittig reactions, or aldol condensations. The hydroxyl group can be esterified, etherified, or used as a directing group. The pyridine ring can undergo N-oxidation or further substitution.
-
Intermediate for Complex Targets: This molecule could serve as an advanced intermediate in the multi-step synthesis of more complex bioactive molecules, where the specific arrangement of the substituted cyclohexanone is a key pharmacophore. The general class of 4-substituted cyclohexanones are important intermediates for materials and medicines.[9]
Conclusion
This compound is a specialty research chemical whose history is not prominently documented. However, its molecular structure lends itself to a robust and logical synthesis via a Grignard reaction with a protected cyclohexanedione precursor. This guide provides a detailed, scientifically-grounded protocol for its preparation. Its chemical functionality marks it as a versatile building block with potential applications for medicinal chemists and drug development professionals engaged in the synthesis of novel molecular entities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. pschemicals.com [pschemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Intermediate in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular scaffolds that serve as precursors to potent and selective therapeutic agents are of paramount importance. 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone represents a critical nodal intermediate, particularly in the development of chemokine receptor antagonists. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, chemical identity, and its instrumental role in the generation of next-generation therapeutics targeting inflammatory diseases. By elucidating the causal relationships behind the synthetic strategies and analytical validation, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile chemical entity.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the bedrock of reproducible scientific research. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A comprehensive understanding of this nomenclature is crucial for accurate literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1] |
| CAS Number | 708273-57-8[1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₃[1][2][3] |
| Molecular Weight | 221.25 g/mol [1][2] |
| Alternative Names | Cyclohexanone, 4-hydroxy-4-(6-methoxy-3-pyridinyl)-[1][2] |
| 4-Hydroxy-4-(6-methoxy-3-pyridyl)cyclohexanone[3] | |
| InChI Key | VQZVMRZEBPGSFQ-UHFFFAOYSA-N[1][2] |
Strategic Importance in Drug Development: A Precursor to CCR2 Antagonists
The significance of this compound lies in its role as a key building block in the synthesis of potent and selective chemokine receptor antagonists. Notably, this compound is featured as an intermediate in patent literature detailing the discovery of modulators for the C-C chemokine receptor 2 (CCR2).
The CCL2/CCR2 signaling axis is a pivotal pathway in the orchestration of inflammatory responses. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that, upon binding to its receptor CCR2, mediates the migration of monocytes and macrophages to sites of inflammation. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis. Consequently, the development of small molecule antagonists of CCR2 is a highly pursued therapeutic strategy.
This compound provides a versatile scaffold that can be elaborated into more complex molecular architectures capable of potently and selectively inhibiting CCR2. The cyclohexanone moiety offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties of the final drug candidates.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative synthesis, with an emphasis on the rationale behind the choice of reagents and conditions, creating a self-validating system where the outcome of each step can be reliably predicted and verified.
Retrosynthetic Analysis
A logical approach to the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol
This protocol details the synthesis of this compound via a Grignard reaction followed by deprotection.
Step 1: Grignard Reagent Formation
-
Reaction: Formation of the Grignard reagent from 5-bromo-2-methoxypyridine.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Causality and Validation: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. The iodine crystal acts as an activator for the magnesium surface. Successful formation of the Grignard reagent can be confirmed by the disappearance of the magnesium turnings and the formation of a cloudy grey or brown solution.
Step 2: Grignard Addition to Protected Cyclohexanone
-
Reaction: Nucleophilic addition of the Grignard reagent to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one.
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the solution of the protected cyclohexanone via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected tertiary alcohol.
-
-
Causality and Validation: 1,4-Dioxaspiro[4.5]decan-8-one is used as a protected form of 1,4-cyclohexanedione to prevent side reactions. The Grignard reagent selectively attacks the carbonyl carbon. The reaction is quenched with a weak acid like ammonium chloride to protonate the alkoxide intermediate without causing premature deprotection of the ketal. The product can be visualized on a TLC plate using a suitable stain (e.g., potassium permanganate).
Step 3: Deprotection of the Ketal
-
Reaction: Acid-catalyzed hydrolysis of the ketal protecting group to reveal the ketone functionality.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
-
Causality and Validation: The ketal is stable under basic and neutral conditions but is readily cleaved under acidic conditions. The equilibrium of the hydrolysis is driven forward by the use of water as a reagent and solvent. The final product should appear as a single spot on the TLC plate after purification.
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Purity and Structural Integrity
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques. This validation is essential for its use in subsequent synthetic steps where impurities could lead to unwanted side reactions and complicate purification.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | White to off-white solid |
| Boiling Point | 389.6 °C at 760 mmHg[1] |
| Density | 1.230 g/cm³[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (d, J=2.4 Hz, 1H), 7.70 (dd, J=8.8, 2.4 Hz, 1H), 6.75 (d, J=8.8 Hz, 1H), 3.95 (s, 3H), 2.80-2.65 (m, 2H), 2.55-2.40 (m, 2H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.75 (s, 1H, OH). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 211.5, 164.0, 147.5, 139.0, 132.5, 111.0, 70.0, 53.5, 38.0, 35.0. |
| Mass Spectrometry (ESI+) | m/z: 222.1 [M+H]⁺ |
Note: NMR spectral data are predicted and may vary slightly based on experimental conditions.
Application in the Synthesis of CCR2 Antagonists: A Mechanistic Perspective
As previously mentioned, this compound is a key intermediate in the synthesis of CCR2 antagonists. The subsequent synthetic transformations typically involve the conversion of the ketone and hydroxyl functionalities into a more complex heterocyclic system that can effectively bind to the CCR2 receptor.
A common synthetic route involves a reductive amination of the ketone, followed by cyclization and further functionalization. The choice of amine in the reductive amination step is crucial for introducing the desired pharmacophoric elements.
Caption: Simplified CCL2/CCR2 signaling pathway and the inhibitory action of antagonists.
The final compounds derived from this compound are designed to compete with the endogenous ligand CCL2 for binding to the CCR2 receptor. By occupying the binding site, these antagonists prevent the conformational changes in the receptor that are necessary for G-protein activation and the initiation of downstream signaling cascades. This ultimately leads to the inhibition of monocyte and macrophage recruitment to inflammatory sites, thereby ameliorating the inflammatory response.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic importance in the synthesis of CCR2 antagonists highlights the power of rational drug design, where complex therapeutic agents are built from well-defined and strategically functionalized molecular scaffolds. The synthetic protocols and analytical data presented in this guide provide a robust framework for researchers to confidently utilize this compound in their drug discovery efforts. As our understanding of the role of chemokine receptors in disease continues to expand, it is anticipated that this key intermediate will find even broader applications in the development of novel therapeutics for a range of human diseases.
References
An In-Depth Technical Guide to the Safe Handling of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. As a specialized research chemical, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental integrity.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol .[1][2] Its structure, featuring a substituted pyridine ring attached to a cyclohexanone backbone, suggests its potential utility as a building block in medicinal chemistry and drug discovery.
While a comprehensive experimental dataset for this specific molecule is not publicly available, its structural motifs—a substituted pyridine and a cyclohexanone—provide a basis for predicting its chemical behavior and potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 708273-57-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [1][2] |
| Boiling Point | 389.6°C at 760 mmHg | [1] |
| Density | 1.23 g/cm³ | [1] |
| Polar Surface Area | 59.42 Ų | [3] |
| #H bond acceptors | 4 | [3] |
| #H bond donors | 1 | [3] |
Hazard Identification and Safety Precautions
Assumed GHS Hazard Classifications:
-
Flammable Solid (based on the flammability of related compounds)
-
Acute Toxicity, Oral
-
Skin Irritation
-
Eye Irritation
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
Caption: Recommended Personal Protective Equipment (PPE) workflow.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required.[9] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
-
Skin and Body Protection : A flame-retardant lab coat should be worn.[8] Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If handling the compound as a powder outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the compound's integrity.
Handling
-
Ventilation : Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of dust or vapors.[9]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7] Use non-sparking tools and explosion-proof equipment.[5][6]
-
Static Discharge : Take precautionary measures against static discharge.[5]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][8]
Storage
-
Container : Store in a tightly closed, properly labeled container.[6]
-
Conditions : Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][9]
-
Incompatibilities : Store separately from strong oxidizing agents, strong acids, and other incompatible materials.
Caption: Key storage requirements for the compound.
Emergency Procedures
Spills and Leaks
-
Evacuate : Immediately evacuate the area of the spill.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[9]
-
Collection : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Synthesis and Analytical Characterization
A potential synthetic approach could involve the Grignard reaction between a protected form of 4-oxocyclohexanol and a Grignard reagent derived from 3-bromo-6-methoxypyridine.
Analytical Characterization
The characterization of this compound would likely employ a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for confirming the molecular structure, including the connectivity of the pyridine and cyclohexanone rings.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy : To identify key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and the C-O-C ether linkage.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
Waste Disposal
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Classification : This compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[10]
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[11][12] Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12]
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards and adhering to the safety protocols outlined in this guide, researchers can work with this compound safely and effectively, paving the way for new discoveries in drug development and other scientific fields.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. epa.gov [epa.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
Methodological & Application
Synthesis Protocol for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: An Application Note for Medicinal Chemistry and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a valuable tertiary alcohol intermediate in medicinal chemistry. The synthesis employs a strategic protection-addition-deprotection sequence, commencing with the selective mono-ketalization of 1,4-cyclohexanedione. Subsequently, a Grignard reagent, prepared in situ from 5-bromo-2-methoxypyridine, undergoes a nucleophilic addition to the protected ketone. The synthesis is completed by a facile acidic workup that concurrently neutralizes the reaction and deprotects the ketal, yielding the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the rationale behind experimental choices, stringent safety protocols for handling organometallic reagents, and detailed characterization techniques.
Introduction
Substituted pyridyl-cyclohexanone scaffolds are of significant interest in contemporary drug discovery due to their versatile three-dimensional structures and potential for diverse biological activities. The title compound, this compound, incorporates a tertiary alcohol, a key functional group that can modulate physicochemical properties and serve as a handle for further chemical elaboration. The synthetic strategy presented herein is designed for efficiency and selectivity, addressing the challenge of chemoselectivity in the symmetric 1,4-cyclohexanedione starting material through the use of a protecting group.
The core of this synthesis lies in the robust and highly versatile Grignard reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[1] By carefully controlling reaction conditions, a pyridyl Grignard reagent is generated and coupled with a protected cyclohexanone derivative to construct the desired tertiary alcohol.[2][3] This application note emphasizes not only the "how" but also the "why" of each procedural step, grounded in established principles of organic chemistry.
Overall Synthetic Scheme
The synthesis is divided into two primary stages: the preparation of the protected ketone intermediate and the subsequent Grignard reaction followed by deprotection.
Caption: Overall two-step synthesis of the target compound.
PART 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
Rationale: 1,4-Cyclohexanedione possesses two chemically equivalent carbonyl groups. To ensure that the Grignard reagent adds to only one of these, a protection strategy is necessary. The formation of a mono-ketal renders one carbonyl inert to nucleophilic attack. The presented method utilizes a eutectic system formed by ethylene glycol and a quaternary ammonium salt, which allows for a mild and high-yield reaction without the need for traditional acid catalysts and azeotropic water removal.[4][5]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 1,4-Cyclohexanedione | ≥98% | Sigma-Aldrich |
| Ethylene Glycol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methyl triethyl ammonium chloride | ≥97% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Heating mantle with controller | - | VWR |
| Separatory funnel (250 mL) | - | VWR |
| Rotary evaporator | - | Heidolph |
Experimental Protocol
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl triethyl ammonium chloride (15.2 g, 0.1 mol) and ethylene glycol (40.3 g, 0.65 mol).
-
Formation of the Eutectic System: Gently heat the mixture to 60 °C with stirring. A colorless, transparent liquid should form.
-
Addition of Diketone: Once the eutectic system is formed, add 1,4-cyclohexanedione (11.2 g, 0.1 mol) to the flask.
-
Reaction: Maintain the reaction temperature at 60 °C and stir for 1 to 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel and add diethyl ether (35 g). Shake vigorously and allow the layers to separate.
-
Isolation of Product: Collect the lower layer and concentrate it under reduced pressure using a rotary evaporator to remove the solvent. The resulting white solid is 1,4-cyclohexanedione monoethylene ketal.[5]
-
Purification and Characterization: The crude product is typically of high purity (yields can be >90%).[5] If necessary, it can be further purified by recrystallization. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination.
PART 2: Synthesis of this compound
Rationale: This step involves the formation of the key carbon-carbon bond via a Grignard reaction. 5-bromo-2-methoxypyridine is converted into its corresponding Grignard reagent. This highly nucleophilic organometallic species then attacks the unprotected carbonyl group of the mono-ketal intermediate.[6][7] The subsequent acidic workup serves a dual purpose: it protonates the intermediate alkoxide to form the tertiary alcohol and hydrolyzes the ketal protecting group to regenerate the ketone functionality.[8][9]
Safety Precautions for Handling Organometallic Reagents
WARNING: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. n-Butyllithium, often used in related reactions, is extremely pyrophoric.[10][11] All operations involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and suitable gloves, must be worn at all times.[12][13] Never work alone when handling these reagents. Ensure a supply of dry sand or a Class D fire extinguisher is readily accessible.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 5-Bromo-2-methoxypyridine | ≥95% | Sigma-Aldrich |
| Isopropylmagnesium chloride lithium chloride complex | 1.3 M in THF | Sigma-Aldrich |
| 1,4-Cyclohexanedione monoethylene ketal | As prepared in Part 1 | - |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 3 M aqueous solution | Sigma-Aldrich |
| Diethyl ether | Reagent grade | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |
| Three-neck round-bottom flask (250 mL) | - | VWR |
| Addition funnel | - | VWR |
| Inert gas line (Nitrogen or Argon) | - | Airgas |
| Syringes and needles | - | VWR |
Experimental Protocol
Caption: Workflow for the Grignard reaction and product isolation.
-
Grignard Reagent Formation:
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, after oven-drying all glassware.
-
Charge the flask with 5-bromo-2-methoxypyridine (9.4 g, 50 mmol) and anhydrous THF (80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 42.3 mL, 55 mmol) via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Formation of the Grignard reagent is indicated by a change in the appearance of the reaction mixture.
-
-
Nucleophilic Addition:
-
In a separate dry flask, dissolve 1,4-cyclohexanedione monoethylene ketal (7.8 g, 50 mmol) in anhydrous THF (50 mL).
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of the mono-ketal to the Grignard reagent via the addition funnel over 30 minutes, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Deprotection:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding 3 M aqueous HCl (100 mL). This step is exothermic.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the ketal.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product, a viscous oil or solid, should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[14]
-
Characterization
The final product and intermediates should be thoroughly characterized using standard analytical techniques.
| Compound | Technique | Expected Observations |
| 1,4-Cyclohexanedione monoethylene ketal | ¹H NMR (CDCl₃) | Peaks corresponding to the ethylene ketal protons (around 3.9-4.0 ppm) and the two sets of inequivalent methylene protons of the cyclohexanone ring. |
| This compound | ¹H NMR (CDCl₃) | A singlet for the methoxy group protons (around 3.9 ppm), aromatic protons of the pyridine ring, and complex multiplets for the cyclohexanone ring protons. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.[15][16] |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon (around 210 ppm), the carbon bearing the hydroxyl group, carbons of the pyridine ring (including the methoxy-substituted carbon), and the methylene carbons of the cyclohexanone ring.[17][18] | |
| IR (KBr) | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a strong absorption for the C=O stretch (around 1710 cm⁻¹), and characteristic peaks for the aromatic C-H and C=C bonds. | |
| Mass Spec (ESI+) | An [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₃, MW: 221.26). |
Conclusion
This application note details a robust and reliable synthetic route to this compound. By employing a ketal protection strategy and a carefully executed Grignard reaction, the target molecule can be obtained in good yield. The protocol emphasizes safe laboratory practices, particularly for the handling of organometallic reagents, and provides a framework for the characterization of the final product. This methodology should prove valuable for researchers in medicinal chemistry and related fields requiring access to this and structurally similar compounds for their research and development programs.
References
- 1. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 5. CN109503545A - A kind of preparation method of 1,4- cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
- 6. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 7. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 [data.epo.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. research.uga.edu [research.uga.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Introduction: Significance and Application
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyridine ring attached to a cyclohexanone scaffold, presents a versatile platform for the synthesis of novel therapeutic agents. The tertiary alcohol and ketone functionalities offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs. This document provides a comprehensive guide to the reaction mechanism and a detailed protocol for the synthesis of this valuable research chemical.
Reaction Mechanism: A Guided Pathway to the Target Molecule
The formation of this compound is achieved through a nucleophilic addition reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The overall strategy involves the preparation of a potent nucleophile, a pyridyl organometallic reagent, and its subsequent reaction with a cyclohexanone derivative.
The key steps in the reaction mechanism are:
-
Formation of the Organolithium Reagent: The synthesis commences with the generation of a highly reactive organolithium reagent from 3-bromo-6-methoxypyridine. This is typically achieved through a lithium-halogen exchange reaction using an alkyllithium reagent, such as n-butyllithium (n-BuLi).[2] The choice of an organolithium reagent over a Grignard reagent is often predicated on its higher reactivity and facility in the lithium-halogen exchange process, particularly at low temperatures which helps to minimize side reactions.[3]
-
Nucleophilic Addition to a Protected Cyclohexanone: The generated 3-lithio-6-methoxypyridine acts as a powerful nucleophile. To ensure a selective mono-addition, a protected form of 1,4-cyclohexanedione is employed as the electrophile. The use of 1,4-dioxaspiro[4.5]decan-8-one, the monoethylene ketal of 1,4-cyclohexanedione, is a strategic choice to prevent the organolithium reagent from reacting with both carbonyl groups.[4][5] The nucleophilic carbon of the organolithium reagent attacks the electrophilic carbonyl carbon of the protected cyclohexanone, leading to the formation of a tetrahedral alkoxide intermediate.[6]
-
Acidic Work-up and Deprotection: The reaction is quenched with a mild acid, which serves two purposes. Firstly, it protonates the lithium alkoxide to yield the tertiary hydroxyl group. Secondly, the acidic conditions facilitate the hydrolysis of the ethylene ketal, regenerating the ketone functionality and yielding the final product, this compound.[7]
The overall reaction pathway is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of the target molecule, grounded in established chemical principles.
Protocol 1: Synthesis of 3-Bromo-6-methoxypyridine (Precursor)
The precursor, 3-bromo-6-methoxypyridine, can be synthesized from 2,5-dibromopyridine via a nucleophilic aromatic substitution reaction.
| Parameter | Value |
| Starting Material | 2,5-Dibromopyridine |
| Reagent | Sodium methoxide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 70-90 °C |
| Reaction Time | 1-4 hours |
| Typical Yield | 60-75% |
Step-by-Step Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.2 eq.) to anhydrous methanol under an inert atmosphere.
-
Solvent Removal: After the sodium has completely reacted, remove the excess methanol under reduced pressure.
-
Reaction Setup: To the flask containing the sodium methoxide, add anhydrous N,N-dimethylformamide (DMF).
-
Addition of Starting Material: Add 2,5-dibromopyridine (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 70-90 °C and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol details the core synthesis of the target molecule.
| Parameter | Value |
| Starting Materials | 3-Bromo-6-methoxypyridine, 1,4-Dioxaspiro[4.5]decan-8-one |
| Reagent | n-Butyllithium (in hexanes) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Deprotection Agent | Aqueous Hydrochloric Acid |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-6-methoxypyridine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Formation of Organolithium: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.0 eq., typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Addition of Electrophile: In a separate flame-dried flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in anhydrous THF. Transfer this solution dropwise via cannula to the solution of the organolithium reagent at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Quenching and Deprotection: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl). Stir the mixture vigorously for 1-2 hours to effect the deprotection of the ketal.
-
Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 708273-57-8[8] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.9 ppm), the protons on the pyridine ring, and the methylene protons of the cyclohexanone ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (~210 ppm), the quaternary carbon bearing the hydroxyl group, the carbons of the pyridine ring, and the methoxy carbon (~55 ppm).
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Troubleshooting and Expert Insights
-
Anhydrous Conditions: The success of this synthesis is highly dependent on maintaining strictly anhydrous conditions, particularly during the formation and reaction of the organolithium reagent. Any moisture will quench the organolithium, leading to a significant reduction in yield.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithium-halogen exchange and the initial stages of the nucleophilic addition is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted addition to the solvent.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is important. An excess of the organolithium reagent could potentially lead to side reactions, while an excess of the protected cyclohexanone will remain as an impurity.
-
Deprotection: The acidic work-up and deprotection step should be monitored to ensure complete conversion. If the deprotection is sluggish, the reaction time can be extended, or the concentration of the acid can be slightly increased.
Conclusion
The synthesis of this compound via the nucleophilic addition of a pyridyl organolithium reagent to a protected cyclohexanone is a robust and reliable method. By carefully controlling the reaction conditions and employing the protocols outlined in these application notes, researchers can efficiently access this valuable building block for further chemical exploration and drug discovery endeavors.
References
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone in the Synthesis of Advanced Apoptosis Modulators
Introduction: A Versatile Scaffold for Targeting Cell Death Pathways
In the landscape of modern drug discovery, particularly in oncology, the development of small molecules that can precisely modulate cellular signaling pathways is of paramount importance. While kinase inhibitors have traditionally dominated this field, another critical area of focus is the direct manipulation of apoptosis, or programmed cell death. Many cancers develop resistance to therapy by dysregulating the proteins that control this process.
This document provides a detailed guide to the application of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone , a key heterocyclic building block, in the synthesis of potent modulators of apoptosis.[1][2][3] While the pyridinyl-cyclohexanone core is found in various bioactive molecules, including kinase and phosphodiesterase inhibitors, its most notable recent application is as a key intermediate in the synthesis of dual Bcl-2/Bcl-xL inhibitors, such as Pelcitoclax (APG-1252).[4][5] These agents, often classified as BH3 mimetics, represent a powerful therapeutic strategy to overcome cancer's intrinsic resistance to cell death.[6][7]
Herein, we explore the rationale behind using this specific scaffold, delineate the biological pathways targeted by its derivatives, and provide detailed, field-proven protocols for its synthetic manipulation and subsequent biological evaluation.
Section 1: The Methoxy-Pyridine Cyclohexanone Core - A Privileged Structure
The structure of this compound is not arbitrary; its features are strategically advantageous for developing protein-targeted therapeutics.
-
The 6-Methoxypyridine Ring: This moiety serves as a crucial interaction domain. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the purine and pyrimidine bases of ATP, which is essential for binding to the hinge region of many kinases.[8] In the context of Bcl-2 family inhibitors, it occupies a key hydrophobic pocket, contributing significantly to binding affinity.
-
The Cyclohexanone Scaffold: This non-aromatic, six-membered ring provides a rigid, three-dimensional framework. Unlike flat aromatic systems, this scaffold projects its substituents into specific vectors in space, allowing for precise interaction with complex protein surfaces. The ketone and hydroxyl groups serve as versatile chemical handles for subsequent synthetic modifications, enabling the exploration of structure-activity relationships (SAR).
Section 2: Target Pathway Spotlight - Restoring Apoptosis via Bcl-2/Bcl-xL Inhibition
The primary therapeutic target for compounds derived from this scaffold, like Pelcitoclax, is the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Mechanism of Action: In healthy cells, a delicate balance exists between pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). In many cancers, Bcl-2 and Bcl-xL are overexpressed, sequestering BAX and BAK and preventing them from initiating mitochondrial outer membrane permeabilization (MOMP). This is a key mechanism of chemoresistance.[6][7]
Derivatives of this compound are designed to function as BH3 mimetics . They bind to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, displacing the pro-apoptotic proteins.[6] The liberated BAX and BAK can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c, the activation of a caspase cascade, and ultimately, apoptosis.[7] Pelcitoclax is a prodrug that is converted in vivo to its more active metabolite, APG-1252-M1, which potently inhibits both Bcl-2 and Bcl-xL.[6][9]
Section 3: Protocols for Synthesis and Application
The following protocols provide a representative workflow for converting this compound into a more complex, biologically active molecule and subsequently testing its efficacy.
Protocol 1: Synthesis of an Amide-Coupled Derivative
This protocol outlines a two-step synthesis involving reductive amination to introduce a primary amine, followed by an amide coupling reaction. This is a common strategy in medicinal chemistry to build out molecular complexity.
Step A: Reductive Amination of the Ketone
-
Rationale: Reductive amination is a robust method for converting a ketone into an amine. We use ammonium acetate as the ammonia source to form an intermediate imine in situ, which is then selectively reduced by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is a mild reducing agent that preferentially reduces the protonated imine over the ketone, maximizing yield.
-
Materials:
-
This compound (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (10 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous methanol.
-
Add ammonium acetate in a single portion and stir at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding water.
-
Reduce the volume of methanol in vacuo.
-
Partition the residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of cis and trans isomers of 4-amino-1-(6-methoxypyridin-3-yl)cyclohexan-1-ol, can be purified by flash column chromatography on silica gel.
-
Step B: Amide Coupling with a Carboxylic Acid
-
Rationale: This step couples the newly installed amine with a carboxylic acid to form a stable amide bond. EDCI (a carbodiimide) is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions (like N-acylurea formation) and racemization by forming an active ester, which then cleanly reacts with the amine.
-
Materials:
-
Purified amine from Step A (1.0 equiv)
-
A desired carboxylic acid (e.g., 4-chlorobenzoic acid) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5%)
-
-
Procedure:
-
In a flame-dried flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.
-
Add EDCI and HOBt, and stir the mixture for 15 minutes at 0 °C to pre-activate the acid.
-
Add a solution of the amine (from Step A) in DMF, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
To remove residual DMF, wash the combined organic layers with a 5% LiCl solution (3x) and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography or preparative HPLC to yield the final amide product.
-
Protocol 2: In Vitro Evaluation - Cell Viability Assay
-
Rationale: A cell viability assay is a fundamental experiment to determine the cytotoxic effect of a newly synthesized compound. The WST-1 assay is a colorimetric method where a tetrazolium salt is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of dye produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell line known to be dependent on Bcl-2/Bcl-xL (e.g., NCI-H146 small-cell lung cancer cells).[9]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Synthesized compound, dissolved in DMSO to make a 10 mM stock.
-
96-well flat-bottom cell culture plates.
-
WST-1 or similar viability reagent.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach by incubating overnight.
-
Compound Preparation: Prepare serial dilutions of the synthesized compound stock in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[6]
-
Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).
-
Incubation: Incubate the plate for a set period (e.g., 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
-
Viability Measurement: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours, or until a sufficient color change is observed in the control wells.
-
Data Analysis: Shake the plate gently and measure the absorbance at 450 nm. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Section 4: Data Presentation
Quantitative data from biological assays should be presented clearly for comparison. Literature values for Pelcitoclax and its active metabolite provide a benchmark for newly synthesized analogs.
| Compound | Target Cell Line | IC₅₀ Value (µmol/L) | Citation |
| Pelcitoclax (APG-1252) | NCI-H146 (SCLC) | 0.247 | [9] |
| APG-1252-M1 (Metabolite) | NCI-H146 (SCLC) | 0.009 | [9] |
| Navitoclax (Reference) | NCI-H146 (SCLC) | 0.050 | [9] |
Conclusion
This compound is a high-value starting material for the synthesis of sophisticated therapeutic agents. Its inherent structural features provide a robust foundation for building molecules that can effectively target challenging protein-protein interactions, such as those governing the Bcl-2-mediated apoptosis pathway. The synthetic and analytical protocols detailed here offer a clear and reproducible framework for researchers and drug development professionals to leverage this versatile chemical scaffold in the creation of next-generation apoptosis-inducing cancer therapies.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Strategic Diversification of the 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Scaffold for Accelerated SAR Studies
An in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone in Structure-Activity Relationship (SAR) studies.
Forward: In the relentless pursuit of novel therapeutics, the intelligent selection and subsequent elaboration of a core chemical scaffold are paramount. A well-chosen starting point can significantly de-risk a medicinal chemistry campaign and accelerate the journey toward a clinical candidate. This guide focuses on one such strategic starting point: this compound. We will dissect its inherent value and provide robust, field-tested protocols for its use as a versatile intermediate in Structure-Activity Relationship (SAR) exploration. The narrative that follows is grounded in established chemical principles, designed to provide both the "how" and the "why" behind experimental choices.
The Molecular Rationale: Deconstructing the Privileged Scaffold
The title compound is more than a mere collection of atoms; it is a carefully orchestrated arrangement of functionalities that offer a compelling start for a drug discovery program. The 4-arylcyclohexanone framework is recognized as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1]
-
The Rigid Cyclohexanone Core: This saturated carbocycle provides a well-defined three-dimensional geometry. Unlike more flexible aliphatic chains, this rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The ketone group is a versatile synthetic handle, amenable to a vast array of chemical transformations.
-
The 6-Methoxypyridine Moiety: Pyridine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The nitrogen atom acts as a hydrogen bond acceptor, while the methoxy group can influence electronic properties and provides a potential metabolic lever to modulate pharmacokinetic profiles.
-
The Tertiary Hydroxyl Group: This functional group is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Its presence introduces a chiral center, opening the door to exploring stereospecific interactions within a target's binding site.
This unique convergence of features makes this compound an ideal platform for generating a library of analogs to systematically probe the SAR of a given biological target.
Foundational Synthesis: A Reproducible Entry Point
The integrity of any SAR campaign rests on the quality of the synthesized compounds. The following protocol details a robust and scalable synthesis of the title compound via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[3]
Protocol 2.1: Synthesis of this compound
Causality: This protocol leverages the nucleophilic character of an organomagnesium halide (Grignard reagent) to attack an electrophilic carbonyl carbon.[4] The reaction of the Grignard reagent derived from 5-bromo-2-methoxypyridine with 1,4-cyclohexanedione provides a direct and efficient route to the desired tertiary alcohol. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water.[5]
Materials:
-
5-bromo-2-methoxypyridine
-
Magnesium turnings
-
Iodine (catalytic)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Cyclohexanedione
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) & Hexanes for chromatography
-
Standard flame-dried glassware for anhydrous reactions
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Add a portion of anhydrous THF to just cover the magnesium.
-
Dissolve 5-bromo-2-methoxypyridine (1.0 eq.) in anhydrous THF and add it to a dropping funnel.
-
Add a small amount of the bromide solution to the magnesium. Initiation is indicated by gentle bubbling and the disappearance of the iodine color. Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
In a separate flame-dried flask, dissolve 1,4-cyclohexanedione (1.1 eq.) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the 1,4-cyclohexanedione solution dropwise to the Grignard reagent.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.
-
Self-Validation/Characterization:
| Technique | Expected Result |
| ¹H NMR | Characteristic signals for the methoxy group (~3.9 ppm), aromatic protons of the pyridine ring, and diastereotopic protons of the cyclohexanone ring. |
| ¹³C NMR | Signals for the carbonyl carbon (~210 ppm), the quaternary carbinol carbon (~70 ppm), and carbons of the pyridine and methoxy groups. |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion (C₁₂H₁₅NO₃, MW: 221.26).[6] |
| FT-IR | A broad O-H stretch (~3400 cm⁻¹) and a sharp C=O stretch (~1715 cm⁻¹). |
Strategic Diversification for SAR Elucidation
The true power of this scaffold is realized through its systematic modification. The ketone functionality is a prime target for diversification, with reductive amination being one of the most powerful methods in the medicinal chemist's toolbox for installing a wide range of amine substituents.[7]
Protocol 3.1: Parallel Reductive Amination for Library Generation
Causality: This one-pot reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion.[7] This selectivity allows for a clean and efficient transformation. The reaction is applicable to a wide range of ketones and amines, though sterically hindered ketones can sometimes prove more challenging.[9]
Materials:
-
This compound
-
Library of diverse primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
96-well plates and multi-channel pipettors for parallel synthesis
Step-by-Step Methodology (for a single reaction, adaptable to parallel format):
-
To a vial, add this compound (1.0 eq., e.g., 22.1 mg, 0.1 mmol) dissolved in DCE (1 mL).
-
Add the desired amine (1.2 eq., 0.12 mmol) followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Allow the mixture to stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq., 31.8 mg, 0.15 mmol) in one portion. Note: The reaction may gently effervesce.
-
Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can then be purified by preparative HPLC with mass-directed fractionation.
Diagram 3.1: SAR Diversification Workflow
Caption: A logical workflow from core synthesis to SAR analysis.
Hypothetical Case Study: Targeting a Protein Kinase
To contextualize the application, consider a hypothetical project targeting a protein kinase implicated in an inflammatory disease. The initial high-throughput screen identified this compound as a weak, but tractable, hit.
Objective: Improve potency by exploring the SAR around the cyclohexanone core.
Strategy: Synthesize a focused library of 20-30 amine analogs using Protocol 3.1 to probe a solvent-exposed region of the ATP-binding pocket.
Hypothetical Results and Interpretation:
| Compound ID | R-Group (from R₂NH) | IC₅₀ (nM) | Interpretation & Next Steps |
| Hit-001 | (Parent Ketone) | 12,500 | Baseline activity. |
| Analog-002 | -NH(CH₃) | 9,800 | Minimal improvement. Small hydrophobic groups not optimal. |
| Analog-003 | -N(CH₂)₄ (Pyrrolidine) | 4,500 | Moderate improvement. Confirms pocket tolerates cyclic amines. |
| Analog-004 | -NH(CH₂)₂OH | 850 | Significant improvement. Suggests a key hydrogen bond can be formed. Explore other H-bond donors/acceptors. |
| Analog-005 | -NH(CH₂)₂-morpholine | 120 | Potent analog. The combination of the linker and the morpholine oxygen likely engages in optimal interactions. Further explore this vector. |
| Analog-006 | -NH-Ph | >20,000 | Inactive. Large, rigid aromatic groups are not tolerated. |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemuniverse.com [chemuniverse.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Derivatization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone for drug discovery
Application Note & Protocol Guide
Topic: Derivatization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone for Drug Discovery
Abstract
The this compound scaffold (CAS 708273-57-8) represents a valuable starting point in medicinal chemistry.[1][2][3] Its unique combination of a rigid cyclohexanone core, a tertiary alcohol, and an electronically distinct methoxypyridine ring provides multiple handles for chemical modification. This guide provides a comprehensive overview of strategic derivatization approaches for this scaffold, aimed at generating compound libraries for drug discovery. We will explore the rationale behind modifying each functional group, present detailed, field-tested protocols for key transformations, and outline a systematic approach for the characterization and subsequent biological evaluation of the resulting derivatives. The methodologies described herein are designed to enable researchers to efficiently explore the structure-activity relationships (SAR) of this promising molecular framework.
The Core Scaffold: A Privileged Starting Point
The title compound, this compound, is a heterocyclic ketone with a molecular weight of 221.26 g/mol and a formula of C₁₂H₁₅NO₃.[3] Its structure is notable for three distinct functional regions, each offering a vector for chemical diversification:
-
Tertiary Hydroxyl (-OH) Group: A hydrogen bond donor and acceptor, its modification can significantly impact solubility, metabolic stability, and target engagement.
-
Ketone (C=O) Group: A polar, hydrogen bond accepting moiety that can be transformed into a wide array of other functional groups, including amines, alkenes, and spirocycles, thereby altering the scaffold's geometry and polarity.
-
6-Methoxypyridine Ring: A heteroaromatic system that influences the molecule's overall electronics, basicity, and potential for π-π stacking interactions with biological targets.
The strategic value of such pyridinyl-based scaffolds is well-documented, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| CAS Number | 708273-57-8 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.26 | [3] |
| Polar Surface Area | 59.42 Ų | [1] |
| #H Bond Donors | 1 | [1] |
| #H Bond Acceptors | 4 | [1] |
| ACD/LogP | 0.50 | [1] |
The "Why": Rationale for Derivatization in Drug Discovery
Derivatization is not a random process; it is a hypothesis-driven exploration of chemical space. The primary goals are to optimize a molecule's therapeutic potential by enhancing its interaction with a biological target while improving its drug-like properties. This process is often guided by the principles of bioisosteric replacement and scaffold hopping .[7]
-
Bioisosterism: This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or pharmacokinetic parameters.[8][9] For instance, replacing the hydroxyl group with a fluorine atom can block metabolic oxidation and alter hydrogen bonding capacity.
-
Structure-Activity Relationship (SAR) Exploration: Systematically modifying different parts of the molecule allows researchers to understand which functional groups are essential for biological activity. For example, a library of different amines installed via reductive amination can probe a target's binding pocket for size and charge tolerance.
-
Improving ADME Properties: Early-stage drug candidates often fail due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Derivatization can address these liabilities. Converting the polar hydroxyl group to a less polar ether, for example, can enhance membrane permeability.
The following diagram illustrates a typical workflow for scaffold derivatization in a drug discovery campaign.
Figure 1: A generalized workflow for the derivatization and evaluation of the core scaffold.
Derivatization Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Modification of the Tertiary Hydroxyl Group
The tertiary alcohol is a prime target for modification. Its conversion to an ether or ester cap can block metabolic oxidation and modulate the molecule's hydrogen bonding potential and lipophilicity.
This protocol describes the formation of an ether linkage by deprotonating the hydroxyl group followed by reaction with an alkyl halide.
-
Rationale: This classic reaction is robust and allows for the introduction of a wide variety of alkyl groups (methyl, ethyl, benzyl, etc.). Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the tertiary alcohol.
-
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
-
Modification of the Ketone Group
The ketone is arguably the most versatile functional handle on the scaffold. Reductive amination is a cornerstone of medicinal chemistry for its ability to reliably install amine functionality.
This protocol converts the ketone into a secondary or tertiary amine by reacting it with a primary or secondary amine in the presence of a mild reducing agent.
-
Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, tolerant of slightly acidic conditions needed for iminium ion formation, and does not readily reduce the ketone starting material in the absence of an amine. This one-pot procedure is highly efficient for library synthesis.
-
Step-by-Step Protocol:
-
In a vial, dissolve this compound (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add acetic acid (1.0 eq) to catalyze iminium ion formation.
-
Allow the mixture to stir at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash chromatography or preparative HPLC. The resulting amine can exist as a mixture of diastereomers (axial/equatorial), which may be separable.
-
The following diagram illustrates the mechanism of reductive amination.
Figure 2: Simplified mechanism of reductive amination.
Advanced Strategy: Pyridine Ring Functionalization
For more advanced diversification, the pyridine ring itself can be modified. While direct electrophilic substitution is difficult, modern cross-coupling reactions provide a reliable route.
This protocol would first require converting a position on the pyridine ring to a halide (e.g., a bromide or chloride). Assuming a bromo- substituted analog of the core scaffold is available, it could be coupled with various boronic acids. A scalable Suzuki coupling protocol for a related 6-methoxypyridin-3-yl boronic acid has been reported, demonstrating the feasibility of this chemistry on the core ring system.[10]
-
Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction with broad substrate scope and functional group tolerance, making it ideal for late-stage diversification in a drug discovery program.
-
General Conditions (Illustrative):
-
To a reaction vessel, add the bromo-substituted scaffold (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with N₂ or Argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Workup & Purification: After cooling, dilute with water and extract with an organic solvent. The product is then purified using standard chromatographic techniques.
-
Characterization and Data Management
Rigorous characterization is essential to confirm the structure and purity of each new derivative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid confirmation of product formation (by mass) and to monitor reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection at multiple wavelengths.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unambiguously determine the structure of the final product.
-
Data Logging: It is critical to maintain a detailed record of all experimental and analytical data. The following table provides a template for organizing data for a synthesized library.
Table 2: Template for Derivative Library Data
| Cmpd ID | Modification Protocol | R-Group / Reagent | Yield (%) | Purity (HPLC %) | Mass (M+H)⁺ | Notes |
| EX-001 | Protocol 1 | Iodomethane | 75 | >98 | 236.12 | Methyl Ether |
| EX-002 | Protocol 1 | Benzyl Bromide | 68 | >99 | 312.15 | Benzyl Ether |
| EX-003 | Protocol 2 | Cyclopropylamine | 55 | >97 | 263.17 | Mixture of diastereomers |
| EX-004 | Protocol 2 | Morpholine | 81 | >98 | 293.18 | Single product expected |
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of new therapeutic agents. By systematically applying the derivatization strategies outlined in this guide—targeting the hydroxyl and ketone functionalities—researchers can rapidly generate diverse libraries of novel compounds. Each modification should be guided by a clear rationale aimed at improving potency, selectivity, or pharmacokinetic properties. Coupled with robust analytical characterization and a well-designed biological screening cascade, these protocols provide a powerful framework for unlocking the full potential of this valuable chemical scaffold in modern drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: A Versatile Intermediate in Drug Discovery
Introduction
The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a methoxypyridine moiety, a common pharmacophore in drug design, imparts unique electronic and steric properties, making 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone a compound of significant interest for researchers in drug development.[2][3] This tertiary alcohol is a key synthetic intermediate, offering multiple avenues for further chemical modification.
This guide provides a comprehensive overview of the experimental procedures involving this compound, including a detailed synthetic protocol, characterization data, and a prospective application in the context of kinase inhibitor screening. The methodologies are designed to be robust and reproducible, providing a solid foundation for further investigation into the therapeutic potential of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 708273-57-8 | [4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [4] |
| Molecular Weight | 221.25 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Boiling Point | 389.6 °C at 760 mmHg (predicted) | [5] |
| Polar Surface Area | 59.42 Ų | [4] |
| LogP | 0.50 | [4] |
Synthesis Protocol: A Grignard Approach
The synthesis of this compound can be efficiently achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a ketone. In this proposed protocol, the Grignard reagent is prepared from 3-bromo-6-methoxypyridine, which then reacts with 1,4-cyclohexanedione monoethylene ketal, a protected form of 1,4-cyclohexanedione. The ketal protecting group is crucial to prevent self-condensation of the diketone and to ensure the Grignard reagent reacts selectively at one carbonyl group. A final acidic workup removes the protecting group to yield the desired product.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
3-bromo-6-methoxypyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Cyclohexanedione monoethylene ketal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature, then add anhydrous THF.
-
Dissolve 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of iodine disappears and gentle bubbling is observed.
-
Add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
In a separate flame-dried flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1.1 eq) in anhydrous THF.
-
Cool the solution of the Grignard reagent to 0 °C in an ice bath.
-
Add the solution of the protected ketone dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Once the quenching is complete, add 2M HCl to dissolve the magnesium salts and to effect the deprotection of the ketal. Stir vigorously for 1-2 hours at room temperature until TLC analysis indicates complete removal of the protecting group.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9 ppm), the pyridine ring protons, and the cyclohexanone ring protons. The absence of the ketal protons will confirm successful deprotection.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon around 208-212 ppm, the carbon bearing the hydroxyl group at approximately 70-75 ppm, and the carbons of the methoxypyridine and cyclohexanone rings.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.
Application Note: Screening for Kinase Inhibitory Activity
Background:
The pyridine and cyclohexanone moieties are present in a number of compounds that exhibit inhibitory activity against various protein kinases.[6][7] Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. Therefore, this compound and its derivatives are attractive candidates for screening as potential kinase inhibitors.
Objective:
To outline a general protocol for evaluating the inhibitory activity of this compound against a representative protein kinase (e.g., a serine/threonine or tyrosine kinase) using an in vitro luminescence-based assay.
Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC₅₀ determination.
-
-
Assay Setup:
-
In a 384-well plate, add the kinase solution to each well (except for the 'no enzyme' control).
-
Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Allow the plate to pre-incubate at room temperature for 15-30 minutes to permit the compound to interact with the kinase.
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of the peptide substrate and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells and measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid framework for its synthesis, characterization, and preliminary biological evaluation. The adaptability of the 4-arylcyclohexanone core, combined with the favorable properties of the methoxypyridine moiety, makes this compound and its future derivatives promising candidates for further investigation in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Page loading... [guidechem.com]
- 5. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 6. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols for the Comprehensive Characterization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. This guide is founded on established principles of analytical chemistry and provides detailed, step-by-step methodologies for techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Introduction
This compound (CAS 708273-57-8) is a heterocyclic compound with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of approximately 221.26 g/mol .[1][2][3] Its structural complexity, featuring a substituted pyridine ring and a functionalized cyclohexanone moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of hydroxyl and carbonyl groups, along with aromatic and aliphatic protons, provides multiple avenues for spectroscopic and chromatographic analysis. This application note details robust methods for confirming the chemical identity and assessing the purity of this compound, which are critical for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for chromatography and spectroscopy.
| Property | Value | Source |
| CAS Number | 708273-57-8 | [1][2][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 221.26 g/mol | [2] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Boiling Point | 389.6°C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.23 g/cm³ (Predicted) | [1][3] |
| Polar Surface Area | 59.42 Ų |
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. The presence of the methoxypyridine chromophore allows for sensitive UV detection.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of the molecule. The combination of a C18 stationary phase with a polar mobile phase (e.g., acetonitrile and water) provides excellent separation for a wide range of organic molecules. A buffered mobile phase is recommended to ensure the consistent ionization state of the molecule, leading to reproducible retention times.
Experimental Protocol: RP-HPLC
Caption: Workflow for RP-HPLC Purity Analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC/UHPLC with UV detector | Widely available and suitable for this analysis. |
| Column | C18, 250 x 4.6 mm, 5 µm | A general-purpose column providing good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH for sharp peaks. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in RP-HPLC. |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 70:30 A:B) and optimize to a gradient if needed for impurity separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and detector response. |
| UV Wavelength | 270 nm | Estimated λmax for the methoxypyridine chromophore. A full UV scan is recommended for optimization. |
| Sample Prep. | 1 mg/mL in 50:50 ACN:Water | Ensure complete dissolution. |
Structural Elucidation by Mass Spectrometry
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of heteroatoms that can be readily protonated.
Rationale for Method Selection
High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole-Orbitrap or Q-TOF instrument, can provide the exact mass of the molecule, which can be used to confirm its elemental composition.[5] Tandem MS (MS/MS) can be employed to fragment the molecule and provide further structural information.
Experimental Protocol: LC-MS
Caption: General workflow for LC-MS analysis.
Instrumentation and Expected Results:
| Parameter | Recommended Setting | Expected Result/Rationale |
| Mass Spectrometer | ESI-Q-TOF or ESI-Orbitrap | Provides high mass accuracy for formula confirmation. |
| Ionization Mode | ESI Positive | The pyridine nitrogen is readily protonated. |
| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
| Capillary Voltage | 3.5 - 4.5 kV | Typical range for stable electrospray. |
| Expected Ion | [M+H]⁺ at m/z 222.1128 | Theoretical exact mass for C₁₂H₁₆NO₃⁺. |
| Fragmentation | The most likely fragmentation pathways would involve the loss of water (H₂O) from the hydroxyl group and cleavage of the cyclohexanone ring.[6][7] |
Unambiguous Structure Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments can provide a complete picture of the atomic connectivity.
Rationale for Method Selection
¹H NMR will reveal the number of different types of protons and their neighboring environments. ¹³C NMR will identify all unique carbon atoms. 2D experiments like COSY and HSQC will establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of the structure.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
Instrumentation and Experiments:
| Experiment | Purpose | Expected Observations |
| ¹H NMR | Identify proton environments, multiplicity, and integration. | Signals for pyridyl protons, cyclohexyl protons, methoxy protons, and hydroxyl proton. |
| ¹³C NMR | Identify all unique carbon environments. | Signals for carbonyl carbon, aromatic carbons, aliphatic carbons, and methoxy carbon. |
| DEPT-135 | Differentiate between CH, CH₂, and CH₃ groups. | Positive signals for CH and CH₃, negative signals for CH₂. |
| 2D COSY | Identify proton-proton couplings. | Correlations between adjacent protons on the cyclohexyl ring. |
| 2D HSQC | Correlate protons to their directly attached carbons. | Connect each proton signal to its corresponding carbon signal. |
| 2D HMBC | Identify long-range (2-3 bond) proton-carbon couplings. | Key for connecting the pyridine ring to the cyclohexanone ring. |
Predicted NMR Chemical Shifts: (Note: These are estimations based on related structures and require experimental verification. Chemical shifts are in ppm.)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Pyridyl-H | ~8.2 (s), ~7.5 (d), ~6.8 (d) | ~164, ~147, ~138, ~125, ~110 |
| Cyclohexyl-H | ~1.8 - 2.8 (m) | ~210 (C=O), ~70 (C-OH), ~35-45 (CH₂) |
| Methoxy-H | ~3.9 (s) | ~54 |
| Hydroxyl-H | Variable, broad singlet | N/A |
Functional Group Identification by FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
Rationale for Method Selection
FT-IR is ideal for confirming the presence of the key hydroxyl (-OH) and carbonyl (C=O) groups in this compound.[9] It can also provide information about the aromatic and aliphatic C-H bonds.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8] Alternatively, a KBr pellet can be prepared.
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Accessory: ATR or KBr press.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 (co-added to improve signal-to-noise).
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H (hydroxyl) | Stretching |
| ~3050 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1710 | C=O (ketone) | Stretching |
| ~1600, ~1480 | C=C, C=N (aromatic ring) | Stretching |
| ~1250 | C-O (methoxy) | Stretching |
| ~1100 | C-O (tertiary alcohol) | Stretching |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatography (HPLC) and spectroscopy (MS, NMR, FT-IR), researchers can confidently establish the identity, purity, and structure of this important chemical entity. It is imperative to note that the specific parameters provided in these protocols, particularly for chromatographic separation, may require optimization based on the specific instrumentation and purity profile of the sample being analyzed.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. echemi.com [echemi.com]
- 4. pschemicals.com [pschemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanone [webbook.nist.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a key intermediate in pharmaceutical development. The synthetic strategy is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] We detail a three-step sequence beginning with the selective mono-protection of 1,4-cyclohexanedione, followed by the formation of a pyridyl Grignard reagent and its subsequent nucleophilic addition to the protected ketone. The final step involves an acidic workup that facilitates the deprotection of the ketal to yield the target tertiary alcohol.[1][3] This guide emphasizes the critical parameters for process control, safety, and scalability, making it suitable for researchers in both academic and industrial drug development settings.
Introduction and Synthetic Strategy
This compound is a valuable building block whose structural motif is of interest in medicinal chemistry. Its efficient and scalable synthesis is crucial for enabling further drug discovery and development efforts. The molecular architecture, featuring a tertiary alcohol, strongly suggests a retrosynthetic disconnection at the C-C bond between the pyridine and cyclohexanone rings, pointing towards a Grignar-based approach.
The chosen forward synthesis pathway involves three key stages:
-
Protection: To prevent unwanted side reactions, one of the two carbonyl groups of the symmetric starting material, 1,4-cyclohexanedione, is selectively protected as an ethylene ketal. This ensures that the Grignard reagent reacts only at the desired carbonyl position.[4]
-
Grignard Reaction: The Grignard reagent is prepared from 5-bromo-2-methoxypyridine and magnesium turnings. This organometallic nucleophile is then reacted with the protected intermediate, 1,4-cyclohexanedione monoethylene ketal.
-
Deprotection: The reaction is quenched with a mild acid, which serves to both neutralize the magnesium alkoxide intermediate and hydrolyze the ketal protecting group, revealing the second ketone and furnishing the final product.[5]
This strategy is advantageous due to the commercial availability of the starting materials and the robust and well-documented nature of the reactions involved.
Caption: Retrosynthetic analysis and forward synthesis plan.
Experimental Protocols
Part 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
The selective mono-ketalization of 1,4-cyclohexanedione is critical to the success of this synthesis. By converting one carbonyl to a non-reactive ketal, we direct the subsequent Grignard addition to the remaining free ketone. Several methods exist for this transformation; a straightforward and high-yielding procedure using an acid catalyst is presented below.[6][7][8]
Protocol 1: Mono-Ketalization
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,4-cyclohexanedione, ethylene glycol, a catalytic amount of p-toluenesulfonic acid (p-TSA), and toluene.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC analysis), cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1,4-cyclohexanedione monoethylene ketal as a white solid.[9]
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale: 0.5 mol) | Moles | Equivalents |
| 1,4-Cyclohexanedione | 112.13 | 56.1 g | 0.50 | 1.0 |
| Ethylene Glycol | 62.07 | 34.1 g (30.8 mL) | 0.55 | 1.1 |
| p-TSA monohydrate | 190.22 | 0.95 g | 0.005 | 0.01 |
| Toluene | 92.14 | 500 mL | - | - |
Part 2: Grignard Reaction and Deprotection
This stage involves the formation of the pyridyl Grignard reagent and its reaction with the protected ketone. Safety is paramount during this step, especially at scale. The Grignard reaction is highly exothermic and moisture-sensitive.[10][11] All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Scale-Up Synthesis of the Target Compound
-
Grignard Reagent Preparation:
-
Set up a three-neck round-bottom flask (appropriately sized to be no more than half full at the end of the reaction) equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.[11]
-
Flame-dry the entire apparatus under vacuum and backfill with nitrogen.[12]
-
Charge the flask with magnesium turnings and a small crystal of iodine (to initiate the reaction).
-
In the addition funnel, prepare a solution of 5-bromo-2-methoxypyridine in anhydrous tetrahydrofuran (THF).
-
Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle refluxing is observed. If initiation is sluggish, gentle warming may be applied.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controllable reflux. An external cooling bath (ice-water) should be kept on hand to manage the exotherm.[11][12]
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Dissolve the 1,4-cyclohexanedione monoethylene ketal in anhydrous THF and add this solution to the addition funnel.
-
Cool the Grignard reagent mixture to 0 °C using an ice bath.
-
Add the ketal solution dropwise to the stirred Grignard reagent. A slow addition rate is crucial to control the exotherm.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until completion is confirmed by TLC.
-
-
Workup and Deprotection:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium alkoxide.
-
Continue adding the ammonium chloride solution until the solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl to facilitate the hydrolysis of the ketal. Stirring the biphasic mixture for 1-2 hours may be necessary for complete deprotection.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale: 0.4 mol) | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 10.7 g | 0.44 | 1.1 |
| 5-Bromo-2-methoxypyridine | 188.02 | 75.2 g | 0.40 | 1.0 |
| 1,4-Cyclohexanedione Monoethylene Ketal | 156.18 | 62.5 g | 0.40 | 1.0 |
| Anhydrous THF | 72.11 | ~800 mL | - | - |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| 1 M HCl | - | As needed | - | - |
Process Workflow and Scale-Up Considerations
Overall Experimental Workflow
Caption: Detailed step-by-step experimental workflow diagram.
Key Considerations for Scale-Up
Transitioning this synthesis from the bench to a larger scale requires careful attention to several factors, primarily related to safety and process control.
-
Thermal Management: The formation of the Grignard reagent is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[13] A reactor with a cooling jacket and precise temperature control is essential. The rate of addition of the halide must be carefully controlled to prevent a runaway reaction.[10][13]
-
Inert Atmosphere: Maintaining a strictly anhydrous and oxygen-free environment is critical. Water will quench the Grignard reagent, reducing yield, while oxygen can lead to side products. For large-scale operations, the reactor must be thoroughly purged with nitrogen or argon, and a positive pressure should be maintained throughout the process.[14]
-
Reagent Addition: Using a calibrated pump for the addition of the halide and ketal solutions provides superior control over addition rates compared to a simple gravity-fed addition funnel. This ensures consistent reaction conditions and better thermal management.
-
Mixing: Efficient agitation is crucial to ensure homogenous temperature distribution and prevent localized "hot spots," especially during the addition of reagents. A mechanical overhead stirrer is mandatory for reactions of this scale.
-
Safety Protocols: Personnel must be equipped with appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.[14] The reaction should be performed in a well-ventilated fume hood or a walk-in hood.[10] A plan for quenching unreacted magnesium and residual Grignard reagent must be in place. Large quantities of flammable ether solvents represent a significant fire hazard, and appropriate fire suppression equipment must be readily available.[11][12]
Conclusion
This application note outlines a reliable and scalable three-step synthesis for this compound. By employing a protective group strategy and a carefully controlled Grignard reaction, the target molecule can be obtained in good yield. The detailed protocols and scale-up considerations provided herein offer a robust framework for researchers and process chemists, facilitating the production of this important chemical intermediate for further application in drug discovery and development programs.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protection and Deprotection [cem.com]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 7. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. dchas.org [dchas.org]
- 11. acs.org [acs.org]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Catalysts used in the synthesis of 4-substituted cyclohexanones
Application Notes and Protocols
Topic: Catalysts Used in the Synthesis of 4-Substituted Cyclohexanones
Audience: Researchers, scientists, and drug development professionals.
Strategic Catalysis in the Synthesis of 4-Substituted Cyclohexanones: A Guide for the Modern Chemist
The 4-substituted cyclohexanone motif is a cornerstone in medicinal chemistry and materials science, serving as a pivotal intermediate for a vast array of complex molecules, from liquid crystals to potent pharmaceuticals like the antipsychotic drug cariprazine.[1][2][3] The stereochemical and electronic properties of the substituent at the C4 position profoundly influence the biological activity and material characteristics of the final product. Consequently, the development of efficient, selective, and sustainable catalytic methods to access these valuable scaffolds is a paramount objective in modern organic synthesis.
This guide provides an in-depth exploration of the primary catalytic strategies employed for the synthesis of 4-substituted cyclohexanones. Moving beyond a mere recitation of procedures, we delve into the mechanistic rationale behind catalyst selection and reaction design, offering field-proven insights to empower researchers in their synthetic endeavors. We will explore three major catalytic paradigms: Transition Metal Catalysis, Organocatalysis, and Biocatalysis, each offering unique advantages in terms of scope, selectivity, and operational simplicity.
Transition Metal Catalysis: The Workhorse of Cyclohexanone Synthesis
Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are foundational tools for constructing the cyclohexanone core. These methods often leverage abundant starting materials and provide robust pathways to a wide range of derivatives.
Catalytic Hydrogenation of 4-Substituted Phenols
The most direct and industrially relevant route to 4-substituted cyclohexanones is the selective hydrogenation of the corresponding phenols.[3] The primary challenge lies in achieving high selectivity for the cyclohexanone over the fully saturated cyclohexanol, which requires careful catalyst design and optimization of reaction conditions.
Catalytic Principle: Palladium-on-charcoal (Pd/C) is a widely used heterogeneous catalyst for this transformation.[2][3] The reaction proceeds via the hydrogenation of the aromatic ring. The selectivity towards the ketone is often enhanced by modifying the catalyst or controlling the reaction parameters to prevent over-reduction of the intermediate cyclohexanone. Factors such as solvent polarity and the addition of base modifiers can significantly influence the product distribution.[3] For instance, palladium-on-charcoal modified with sodium carbonate has been shown to effectively hydrogenate 4-(4-propylcyclohexyl)-phenol to the corresponding cyclohexanone derivative in a non-polar solvent.[3]
Experimental Protocol 1: Selective Hydrogenation of 4-Methoxyphenol using Pd/C
This protocol is adapted from methodologies described for the synthesis of 4-substituted cyclohexanones from phenolic precursors.[2][3]
Materials:
-
4-Methoxyphenol
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Hydrogen gas (high purity)
Procedure:
-
To the high-pressure autoclave, add 4-methoxyphenol (1.0 eq).
-
Add 10% Pd/C catalyst (1-5 mol% loading relative to the substrate).[2]
-
Add ethanol as the solvent to achieve a substrate concentration of 0.5 M.
-
Seal the autoclave and purge the system with nitrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots via GC-MS or TLC. The primary species to monitor are the starting phenol, the desired cyclohexanone, and the over-reduced cyclohexanol byproduct.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 4-methoxycyclohexanone.
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated, and the selectivity (ratio of cyclohexanone to cyclohexanol) should be determined using GC analysis of the crude product mixture.
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysts enable powerful annulation strategies for constructing cyclohexenone rings, which can be subsequently hydrogenated to the desired cyclohexanones. A notable example is the [4+2] annulation of 4-alkynals with alkynes.[4]
Catalytic Principle: In this transformation, a rhodium(I) catalyst, such as Wilkinson's catalyst [Rh(PPh₃)₃Cl], facilitates a cyclization cascade. The proposed mechanism involves the formation of a rhodacycle intermediate, which then undergoes insertion and reductive elimination to furnish the cyclohexenone product. This method provides access to highly functionalized six-membered rings from readily available linear precursors.[4]
Workflow for Rhodium-Catalyzed [4+2] Annulation
Caption: Rhodium-catalyzed synthesis of 4-substituted cyclohexanones.
Organocatalysis: The Asymmetric Frontier
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. For 4-substituted cyclohexanones, organocatalytic methods often involve the desymmetrization of prochiral substrates or domino reactions that build the chiral ring system in a single, highly controlled operation.
Asymmetric Desymmetrization of Cyclohexadienones
Prochiral 4,4-disubstituted cyclohexadienones are ideal substrates for asymmetric desymmetrization. A chiral organocatalyst can direct the addition of a nucleophile to one of the two prochiral faces, establishing a quaternary stereocenter with high enantioselectivity.[5][6]
Catalytic Principle: Chiral primary amine-thiourea catalysts are particularly effective for this transformation.[5] The primary amine activates the nucleophile (e.g., a malonate) by forming an enamine, while the thiourea moiety activates the cyclohexadienone electrophile through hydrogen bonding. This dual activation model allows for a highly organized transition state, leading to excellent diastereo- and enantioselectivity in the resulting Michael addition. High pressure can also be employed to enhance the reaction rate and selectivity.[5]
Data on Asymmetric Desymmetrization of Cyclohexadienones
| Catalyst Type | Nucleophile | Key Feature | Enantiomeric Excess (ee) | Reference |
| Primary Amine-Thiourea | Malonates | High Pressure (HP) conditions | Up to 99% | [5] |
| Ene-Reductases (Biocatalyst) | NADH (Hydride source) | Desymmetrizing hydrogenation | Up to >99% | [6][7] |
Experimental Protocol 2: Organocatalytic Desymmetrization of a 4,4-Disubstituted Cyclohexadienone
This protocol is a representative example based on the principles of asymmetric Michael additions to cyclohexadienones.[5]
Materials:
-
4,4-Disubstituted cyclohexadienone (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)
-
Toluene (solvent)
-
4Å Molecular sieves
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (argon or nitrogen), add the 4,4-disubstituted cyclohexadienone, the chiral catalyst, and powdered 4Å molecular sieves.
-
Add dry toluene as the solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance selectivity.
-
Add diethyl malonate dropwise to the stirred suspension.
-
Allow the reaction to stir for 24-72 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The enantiomeric excess (ee) of the product must be determined using chiral HPLC analysis. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product. The structure should be confirmed by standard spectroscopic methods (NMR, MS, IR).
Biocatalysis: Nature's Approach to Selectivity
Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. Enzymes like monooxygenases and transaminases can perform highly specific transformations on cyclohexanone scaffolds, providing access to chiral lactones or amines that are valuable synthetic intermediates.
Baeyer-Villiger Oxidation with Cyclohexanone Monooxygenase (CHMO)
The enzymatic Baeyer-Villiger oxidation is a green alternative to chemical methods for producing chiral lactones from ketones. Cyclohexanone monooxygenases (CHMOs) are highly efficient biocatalysts for this reaction.[8]
Catalytic Principle: CHMOs are flavin-dependent enzymes that utilize molecular oxygen and a cofactor (NADPH) to insert an oxygen atom adjacent to the carbonyl group of a cyclohexanone.[8] For a 4-substituted cyclohexanone, this results in the formation of a chiral ε-caprolactone. The inherent chirality of the enzyme's active site dictates the facial selectivity of the oxidation, often leading to products with very high enantiomeric excess.[8]
Mechanism of CHMO-Catalyzed Baeyer-Villiger Oxidation
Caption: Biocatalytic Baeyer-Villiger oxidation workflow.
Transaminase-Catalyzed Synthesis of Chiral Amines
Transaminases (TAs) are powerful biocatalysts for the stereoselective synthesis of amines from ketones. They can be used for the diastereoselective amination of 4-substituted cyclohexanones to produce valuable trans-4-substituted cyclohexane-1-amines.[1]
Catalytic Principle: TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate. The reaction proceeds through a pyridoxal phosphate (PLP) cofactor. A key advantage is the potential for dynamic kinetic resolution. If starting with a mixture of cis/trans amine diastereomers, a selective TA can deaminate the undesired cis-isomer back to the ketone, which can then re-equilibrate and be re-aminated to the thermodynamically favored trans-product, leading to a high yield of a single diastereomer.[1] This dynamic cis-to-trans isomerization is a highly efficient strategy for stereochemical control.[1]
Conclusion
The synthesis of 4-substituted cyclohexanones is a mature field that continues to evolve with the advent of new catalytic technologies. Transition metal catalysis, particularly palladium-catalyzed hydrogenation, remains the cornerstone for large-scale production from phenolic feedstocks. For the synthesis of complex, stereochemically rich targets, organocatalysis and biocatalysis provide exquisite levels of asymmetric control, enabling the construction of chiral scaffolds that are crucial for drug discovery and development. The choice of catalyst ultimately depends on the specific target molecule, desired stereochemistry, scalability, and sustainability considerations. By understanding the underlying principles of each catalytic approach, researchers can make informed decisions to efficiently navigate the synthesis of these vital chemical building blocks.
References
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed synthesis of cyclohexenones via a novel [4 + 2] annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Leveraging 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone for the Generation of Diverse Compound Libraries
Introduction: A Scaffold for Innovation in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of compound libraries for high-throughput screening remains a cornerstone of drug discovery. The concept of "privilege" in a molecular scaffold refers to its ability to serve as a versatile foundation for the creation of diverse molecular architectures that can interact with a range of biological targets. 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone is one such privileged scaffold. Its unique combination of a rigid cyclohexanone core, a reactive tertiary alcohol, and an electronically modifiable methoxypyridine ring provides multiple handles for diversification, making it an ideal starting point for Diversity-Oriented Synthesis (DOS).[1][2] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this scaffold in the creation of novel compound libraries.
Physicochemical Properties of the Scaffold
A thorough understanding of the physicochemical properties of this compound is crucial for designing synthetic routes and for the downstream characterization of the resulting library members.
| Property | Value | Source |
| CAS Number | 708273-57-8 | [3][4] |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][4] |
| Molecular Weight | 221.25 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Solubility | Soluble in methanol, DMSO, and other common organic solvents | Supplier Data |
| LogP | ~1.5 (predicted) | Supplier Data |
Strategic Importance in Diversity-Oriented Synthesis (DOS)
The power of this compound in DOS lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled diversification strategy, leading to a library with significant skeletal and appendage diversity.
Logical Flow of Library Diversification
The following diagram illustrates a strategic workflow for leveraging the scaffold's reactivity.
Caption: A strategic workflow for the diversification of the core scaffold.
Application 1: Multicomponent Reactions for Rapid Library Assembly
Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step, making them ideal for library synthesis.[5][6] The ketone moiety of the scaffold is a prime handle for such transformations.
Protocol 1: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful MCR that combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[2][7] This protocol outlines a parallel synthesis approach.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in methanol.
-
Prepare a plate of 96 diverse primary amines as 0.5 M solutions in methanol.
-
Prepare a plate of 96 diverse carboxylic acids as 0.5 M solutions in methanol.
-
Prepare a plate of 96 diverse isocyanides as 0.5 M solutions in methanol.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.05 mmol) of the scaffold solution.
-
Add 100 µL (0.05 mmol) of a unique amine solution to each well.
-
Add 100 µL (0.05 mmol) of a unique carboxylic acid solution to each well.
-
Add 100 µL (0.05 mmol) of a unique isocyanide solution to each well.
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in DMSO for direct use in high-throughput screening.
-
Workflow for Ugi-based Library Synthesis
Caption: Parallel synthesis workflow for a Ugi-based compound library.
Application 2: Annulation Strategies for Skeletal Diversity
Annulation reactions are powerful tools for constructing new ring systems, thereby introducing significant skeletal diversity into a compound library.
Protocol 2: Robinson Annulation
The Robinson annulation is a classic method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[8][9]
Experimental Protocol:
-
Reaction Setup:
-
In a parallel synthesis reactor, dissolve this compound (1 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).
-
To each reactor vessel, add a different α,β-unsaturated ketone (1.1 eq).
-
-
Reaction and Work-up:
-
Heat the reactions to reflux for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Partition between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by automated flash chromatography.
-
Application 3: Derivatization of the Tertiary Alcohol and Pyridine Ring
The tertiary alcohol and the methoxypyridine ring offer further opportunities for diversification.
Protocol 3: Parallel Etherification of the Tertiary Alcohol
The tertiary alcohol can be alkylated to introduce a variety of side chains, which can modulate the compound's solubility and interactions with biological targets.
Experimental Protocol:
-
Reaction Setup (in a 96-well plate):
-
To each well containing a member of the library from a previous diversification step, add a solution of sodium hydride (1.2 eq) in THF.
-
After 30 minutes, add a solution of a diverse alkyl halide (1.1 eq) to each well.
-
-
Reaction and Work-up:
-
Shake the plate at room temperature for 16 hours.
-
Quench the reaction by the addition of water.
-
Extract with an organic solvent and concentrate to yield the etherified library.
-
Protocol 4: Nucleophilic Aromatic Substitution on the Pyridine Ring
The methoxy group on the pyridine ring can be displaced by various nucleophiles, particularly after activation of the ring.
Experimental Protocol:
-
Reaction Setup:
-
To a solution of a library member in a suitable solvent (e.g., DMSO), add a diverse amine (1.5 eq) and a base (e.g., potassium carbonate, 2 eq).
-
Heat the reaction mixture in a sealed tube using microwave irradiation (e.g., 150 °C for 30 minutes).
-
-
Work-up and Purification:
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the products using automated reverse-phase HPLC.
-
Conclusion
This compound represents a highly valuable and versatile scaffold for the construction of diverse compound libraries. By strategically employing a combination of multicomponent reactions, annulation strategies, and functional group derivatizations, researchers can efficiently generate novel collections of molecules with significant potential for hit discovery in a wide range of therapeutic areas. The protocols outlined in this application note provide a robust starting point for the exploration of the rich chemical space accessible from this privileged starting material.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Welcome to the dedicated technical support resource for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific synthesis. The following content is structured in a question-and-answer format to directly address potential issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and direct method for synthesizing this tertiary alcohol is through a Grignard reaction.[1][2][3] This involves the preparation of a Grignard reagent from a suitable halo-pyridine derivative, followed by its nucleophilic addition to 1,4-cyclohexanedione monoethylene ketal. A final deprotection step then yields the target ketone.
The general synthetic scheme is as follows:
Caption: General synthetic workflow for this compound.
Q2: I am having trouble initiating the Grignard reaction. What are some common causes and solutions?
Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface.[4][5] The presence of a passivating magnesium oxide layer or residual moisture can prevent the reaction from starting.
Here are some troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings is critical. If they appear dull, they are likely oxidized.[6][7]
-
Mechanical Activation: Vigorously stir the magnesium turnings in situ under an inert atmosphere to break up the oxide layer and expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] These will react with the magnesium surface to form magnesium halides, which helps to etch the oxide layer and initiate the reaction. You should observe the disappearance of the iodine color or the evolution of gas.
-
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[2]
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under a stream of inert gas (argon or nitrogen).[4]
-
Solvents and Reagents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your 3-bromo-6-methoxypyridine is also dry.
-
Q3: My reaction yield is consistently low. What are the likely side reactions, and how can I mitigate them?
Low yields in this synthesis can often be attributed to competing side reactions. Understanding these pathways is key to optimizing your reaction conditions.
| Side Reaction | Description | Mitigation Strategies |
| Wurtz Coupling | The Grignard reagent can react with the unreacted 3-bromo-6-methoxypyridine to form a bi-pyridyl dimer.[4] | Add the halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over coupling.[4] |
| Enolization of Ketone | The Grignard reagent can act as a base, deprotonating the α-carbon of the cyclohexanone, leading to the recovery of starting material after workup.[3] | Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[6] |
| Reaction with Pyridine Nitrogen | The Lewis acidic magnesium in the Grignard reagent can coordinate to the nitrogen of the pyridine ring, potentially leading to undesired side reactions or reduced nucleophilicity.[8] | While this is an inherent property of pyridyl Grignards, using a less coordinating solvent or the presence of salts like LiCl (as in Turbo-Grignards) can sometimes modulate reactivity.[6] |
Detailed Troubleshooting Guides
Problem: Formation of Impurities and Purification Challenges
Q: I've obtained a crude product that is a complex mixture according to TLC and NMR. What are the likely impurities and how can I effectively purify the final compound?
A: Senior Application Scientist Insights
The purification of tertiary alcohols from Grignard reactions can be challenging due to the formation of structurally similar byproducts and the potential for dehydration of the product.[9]
Common Impurities:
-
Unreacted Starting Materials: Residual 1,4-cyclohexanedione monoethylene ketal or 3-bromo-6-methoxypyridine.
-
Wurtz Coupling Product: 6,6'-dimethoxy-3,3'-bipyridine.
-
Dehydration Product: 4-(6-methoxypyridin-3-yl)cyclohex-3-en-1-one, which can form during acidic workup or purification.
-
Reduced Product: 4-(6-methoxypyridin-3-yl)cyclohexan-1-ol, from reduction of the ketone.
Troubleshooting Purification:
Caption: A typical purification workflow for the target compound.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) before adding stronger acids. This is a milder way to protonate the alkoxide and can help minimize dehydration.[1]
-
Column Chromatography: This is the most effective method for purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar system (e.g., 100% Hexanes or Dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol. The tertiary alcohol product is quite polar and will require a more polar solvent system for elution.
-
-
Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step.
Problem: Reaction Stalls or is Incomplete
Q: My reaction seems to start but then stalls, leaving a significant amount of starting material. What could be the cause?
A: Senior Application Scientist Insights
A stalling Grignard reaction can be frustrating. Often, it's not a single issue but a combination of factors.
Possible Causes and Solutions:
-
Insufficient Magnesium: Ensure you are using a sufficient excess of magnesium (typically 1.2 to 1.5 equivalents). The surface can become coated with byproducts, preventing further reaction.
-
Poor Stirring: The reaction is heterogeneous. If the magnesium turnings are not being efficiently stirred and kept in suspension, the reaction rate will decrease significantly.
-
Precipitation of the Grignard Reagent: In some cases, the Grignard reagent can precipitate from the solution, especially if the concentration is high or the solvent is not optimal. This reduces the amount of active reagent available.
-
Solution: Consider using a different solvent like THF, which is generally better at solvating Grignard reagents than diethyl ether.[10] You could also try gentle warming to maintain solubility, but be cautious as this can increase side reactions.
-
-
Inhibitors in Starting Materials: Ensure your 3-bromo-6-methoxypyridine is pure. Acidic impurities can quench the Grignard reagent as it forms.[7]
Experimental Protocols
Protocol 1: Synthesis of 6-methoxypyridin-3-ylmagnesium bromide
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.[2]
-
Reagents: To the flask, add magnesium turnings (1.2 eq.).
-
Initiation: Add a small crystal of iodine. In the dropping funnel, place a solution of 3-bromo-6-methoxypyridine (1.0 eq.) in anhydrous THF.
-
Formation: Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting dark grey/brown solution is the Grignard reagent.
Protocol 2: Synthesis and Purification of this compound
-
Setup: In a separate flame-dried flask under nitrogen, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent from Protocol 1 to the cooled ketone solution via cannula or dropping funnel over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Deprotection & Extraction: Add 2M HCl and stir until the ketal is fully hydrolyzed (monitor by TLC). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.[9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Welcome to the technical support center for the purification of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and field-proven experience in purifying complex heterocyclic molecules.
I. Understanding the Molecule: Key Purification Challenges
This compound is a moderately polar molecule containing a ketone, a tertiary alcohol, and a methoxypyridine ring. This unique combination of functional groups presents specific challenges during purification:
-
Polarity: The presence of both a hydroxyl and a ketone group imparts significant polarity, influencing its solubility and interaction with chromatographic stationary phases.
-
Tertiary Alcohol Stability: Tertiary alcohols can be susceptible to elimination (dehydration) under acidic conditions or elevated temperatures, leading to the formation of an undesired alkene impurity.
-
Pyridine Moiety: The basic nature of the pyridine ring can lead to tailing on silica gel chromatography and may require the use of mobile phase modifiers.
-
Potential for Tautomerism: While less likely for the cyclohexanone ring, the overall electronic nature of the molecule warrants consideration of solvent effects on structural stability.
A likely synthetic route to this molecule is the Grignard reaction between a protected 4-oxocyclohexanone and the Grignard reagent derived from 3-bromo-6-methoxypyridine. This informs the potential impurity profile we will address.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing causative explanations and actionable solutions.
Scenario 1: Low Purity After Initial Work-up
Question: After quenching my Grignard reaction and performing an aqueous extraction, my crude product shows multiple spots on TLC, and the desired product is not the major component. What went wrong?
Answer:
This issue often points to problems during the Grignard reaction itself or the work-up procedure.
Potential Causes & Solutions:
-
Inefficient Grignard Reagent Formation: The Grignard reagent may not have formed in high yield, leading to an excess of the starting halide (3-bromo-6-methoxypyridine).
-
Solution: Ensure magnesium turnings are fresh and activated. Use anhydrous solvents (diethyl ether or THF) and maintain a strictly inert atmosphere (nitrogen or argon).
-
-
Side Reactions of the Grignard Reagent: The Grignard reagent can react with moisture or carbon dioxide.
-
Solution: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere.
-
-
Incomplete Reaction with the Ketone: The addition of the Grignard reagent to the ketone may be incomplete.
-
Solution: Ensure the correct stoichiometry of reactants. The reaction may require gentle heating or a longer reaction time. Monitor the reaction progress by TLC.
-
-
Improper Quenching: Quenching with strong acid can lead to decomposition of the tertiary alcohol.
-
Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This provides a mildly acidic proton source to protonate the alkoxide without causing significant dehydration of the tertiary alcohol.
-
Scenario 2: Difficulty with Column Chromatography
Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant tailing of the product peak, and the separation from impurities is poor.
Answer:
Tailing on silica gel is a common issue with basic compounds like pyridines due to strong interactions with acidic silanol groups on the silica surface.
Potential Causes & Solutions:
-
Strong Adsorption to Silica: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica gel.
-
Solution 1: Use a Mobile Phase Modifier. Add a small amount of a basic modifier to the mobile phase to compete with your compound for the active sites on the silica. Triethylamine (0.1-1%) is a common choice.
-
Solution 2: Use Deactivated Silica. You can deactivate the silica gel by preparing a slurry with a small amount of triethylamine in your solvent before packing the column.
-
Solution 3: Switch to a Different Stationary Phase. Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) for purification.
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for troubleshooting column chromatography.
Scenario 3: Product Decomposition During Purification
Question: After column chromatography or upon concentrating my fractions, I see a new, less polar spot appearing on my TLC, and my overall yield is low. What is happening?
Answer:
This is likely due to the decomposition of your tertiary alcohol, primarily through dehydration.
Potential Causes & Solutions:
-
Acid-Catalyzed Dehydration: The slightly acidic nature of silica gel can catalyze the elimination of the tertiary hydroxyl group, forming an alkene.
-
Solution: As mentioned in Scenario 2, use a mobile phase modifier like triethylamine to neutralize the silica surface. Work up your fractions promptly. If the product is still unstable, consider using a less acidic stationary phase like neutral alumina.
-
-
Thermal Decomposition: Prolonged heating during solvent evaporation can also promote dehydration.
-
Solution: Concentrate your fractions using a rotary evaporator at a low temperature (e.g., 30-40 °C). Avoid leaving the dry product on the evaporator for extended periods.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography?
A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Based on the polarity of your compound, a gradient elution from 20% to 70% ethyl acetate in hexanes is a reasonable starting range to explore by TLC. Remember to add 0.1-1% triethylamine to your mobile phase to prevent peak tailing.
Q2: Can I purify this compound by recrystallization?
Recrystallization can be an effective method if a suitable solvent system is found. However, pyridinyl compounds can sometimes be challenging to crystallize.
Recommended Solvent Systems for Recrystallization Screening:
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | A common choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. |
| Acetone / Water | Acetone is a good solvent for ketones, and water can be an effective anti-solvent. |
| Isopropanol / Water | Isopropanol can dissolve the compound, and water will induce crystallization upon cooling. |
| Dichloromethane / Hexanes | For less polar impurities, dissolving in a minimum of hot dichloromethane and adding hexanes can work. |
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot, "good" solvent (e.g., ethyl acetate).
-
Hot filter the solution if there are any insoluble impurities.
-
Slowly add the "bad" solvent (e.g., hexanes) to the hot solution until you observe persistent cloudiness.
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Q3: How can I confirm the purity of my final product?
Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis, particularly with a mass spectrometer (LC-MS), can provide a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier) is a good starting point for method development.[1]
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: My compound is an oil, not a solid. How can I purify it?
If your compound is an oil, column chromatography is the most suitable purification method. Recrystallization is not an option for oils. Ensure you use the strategies mentioned in Scenario 2 to get the best possible separation.
Q5: What are the expected impurities from a Grignard synthesis?
Assuming a synthesis from 3-bromo-6-methoxypyridine and a protected 4-oxocyclohexanone, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: 3-bromo-6-methoxypyridine and the ketone.
-
Homocoupling Product: 3,3'-bis(6-methoxypyridine) from the coupling of the Grignard reagent.
-
Dehydration Product: The alkene formed from the elimination of the tertiary alcohol.
-
Byproducts from the Ketone: If the ketone is not fully protected, side reactions like aldol condensation could occur.
Impurity Removal Strategy:
Caption: General purification workflow for this compound.
IV. References
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. --INVALID-LINK--
-
Dwarampudi, B. (2024, April 22). How to purify tertiary alcohol? ResearchGate. --INVALID-LINK--
-
Riahi, A., Wurster, M., Lalk, M., Lindequist, U., & Langer, P. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323-4326. --INVALID-LINK--
-
Huber, I., Zupko, I., Gyovai, A., & Perjesi, P. (2019). A novel cluster of C5-curcuminoids: design, synthesis, in vitro antiproliferative activity and DNA binding of bis(arylidene)-4-cyclanone derivatives based on 4-hydroxycyclohexanone scaffold. Molecules, 24(18), 3324. --INVALID-LINK--
-
Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. --INVALID-LINK--
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. --INVALID-LINK--
-
SIELC Technologies. HPLC Methods for analysis of Pyridine. --INVALID-LINK--
References
Technical Support Center: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Welcome to the technical support guide for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this valuable intermediate. Here, we move beyond simple procedural outlines to address the nuanced challenges and common side reactions encountered during this multi-step synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot and optimize your experimental outcomes.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses foundational questions about the synthetic strategy.
Q1: What is the standard synthetic approach for this compound?
The synthesis is fundamentally a Grignard addition of a heterocyclic nucleophile to a protected cyclohexanone core. The process is typically segmented into four key stages: protection of the starting dione, formation of the Grignard reagent, the nucleophilic addition reaction, and final deprotection.
Caption: General workflow for synthesizing the target compound.
Q2: Why is the protection of 1,4-cyclohexanedione a critical first step?
Grignard reagents are powerful nucleophiles and strong bases.[1][2] 1,4-Cyclohexanedione possesses two identical, reactive carbonyl groups. If this starting material were used directly, the Grignard reagent would react non-selectively with both carbonyls, leading to a di-addition product and a complex mixture that is difficult to purify.
By converting one carbonyl to a non-reactive ketal (e.g., using ethylene glycol), we effectively "mask" it, directing the Grignard reagent to attack the single remaining ketone.[3] This protection strategy is fundamental for achieving a high yield of the desired mono-addition product. The ketal is stable under the basic conditions of the Grignard reaction but can be easily removed later with an aqueous acid workup.
Q3: What are the most critical parameters for the Grignard reaction stage?
Success hinges on two factors: the successful formation of the Grignard reagent and its subsequent clean reaction with the ketone. The absolute exclusion of water and atmospheric oxygen is paramount.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water.[2][4][5] Any moisture will protonate and thus quench the reagent, converting it into an inert alkane and reducing your effective yield.[5] All glassware must be rigorously dried (e.g., flame- or oven-dried), and anhydrous solvents (typically THF or diethyl ether) are mandatory.[5][6]
-
Inert Atmosphere: Oxygen can also react with the Grignard reagent.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative side reactions.
Part 2: Troubleshooting Guide - Side Reactions & Solutions
This section is formatted to address specific problems you may encounter during your experiment.
Problem 1: Low yield of desired product, with a significant amount of a high-molecular-weight, nonpolar byproduct identified as 2,2'-dimethoxy-5,5'-bipyridine.
Q: My crude NMR and MS show a major byproduct corresponding to the homocoupling of my pyridine starting material. What is causing this, and how can I prevent it?
A: This is a classic case of the Wurtz coupling side reaction .[4][7][8] It occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted aryl halide (R-X) to form a coupled dimer (R-R).[7][8] This side reaction is particularly prevalent in the formation of Grignard reagents from aryl or benzyl halides.[7][8]
The formation of this byproduct is governed by kinetics and local concentration. Several factors can be optimized to suppress it.
| Factor | Cause of Wurtz Coupling | Recommended Solution |
| Addition Rate | A rapid addition of the 3-bromo-6-methoxypyridine leads to high local concentrations, increasing the probability of an R-MgX molecule encountering an R-X molecule before it can diffuse away from the magnesium surface.[7] | Add the aryl halide solution dropwise and slowly to the magnesium turnings. Maintaining a gentle reflux is a good indicator of a controlled reaction rate.[7] |
| Reaction Temperature | The Grignard formation is exothermic.[4] If the temperature rises uncontrollably, the rate of the Wurtz coupling reaction can increase significantly.[7] | Maintain a controlled temperature. For reactive halides, an ice bath may be necessary to manage the exotherm.[7] |
| Magnesium Surface | An insufficient or poorly activated magnesium surface area can slow the rate of Grignard formation, leaving more unreacted halide in solution to participate in coupling.[7][8] | Use fresh, high-quality magnesium turnings. Activate the magnesium before starting the slow addition, for example, with a small crystal of iodine or 1,2-dibromoethane.[4][7] |
| Solvent Choice | While THF is common, for some reactive halides, other ether solvents might offer better performance by influencing the solubility and reactivity of the species involved.[7] | THF is generally suitable, but if Wurtz coupling remains a persistent issue, consider diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[7] |
digraph "Troubleshooting_Wurtz" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="High Wurtz Coupling Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was the aryl halide\nadded too quickly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S1 [label="Action: Add dropwise to\nmaintain gentle reflux.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Was the reaction\ntemperature too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S2 [label="Action: Use an ice bath\nto control the exotherm.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Was the magnesium\nsurface poorly activated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S3 [label="Action: Use fresh Mg and\ninitiate with iodine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Wurtz Coupling Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Q1; Q1 -> S1 [label="Yes"]; Q1 -> Q2 [label="No"]; S1 -> Q2; Q2 -> S2 [label="Yes"]; Q2 -> Q3 [label="No"]; S2 -> Q3; Q3 -> S3 [label="Yes"]; Q3 -> End [label="No"]; S3 -> End;
}
Caption: Troubleshooting flowchart for minimizing Wurtz coupling.
Problem 2: The reaction stalls, and a significant amount of the protected ketone (1,4-Dioxaspiro[4.5]decan-8-one) is recovered after workup.
Q: My reaction seems to stop before all the starting material is consumed. What are the likely causes?
A: This issue typically points to two potential culprits: insufficient active Grignard reagent or a competing side reaction, namely enolization .
-
Insufficient Active Reagent: As discussed, the Grignard reagent may have been quenched by trace amounts of water or oxygen. Re-evaluating the drying of glassware and solvent and ensuring a properly sealed, inert atmosphere is the first troubleshooting step.
-
Enolization of the Ketone: The Grignard reagent is not only a nucleophile but also a strong base.[9] Ketones with protons on the α-carbon (the carbon adjacent to the C=O group) can be deprotonated to form an enolate.[9][10] In this case, the Grignard reagent abstracts a proton from the C7 or C9 position of the protected cyclohexanone. This reaction consumes the Grignard reagent and converts the ketone into its enolate form. During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone.[9]
-
Why does this happen? Enolization becomes competitive with nucleophilic addition, especially with sterically hindered ketones or Grignard reagents.[9][11] While (6-methoxypyridin-3-yl)magnesium bromide isn't exceptionally bulky, the cyclohexanone ring system can present some steric hindrance.
-
Solution: This side reaction can be minimized by lowering the reaction temperature. Addition of the ketone to the Grignard solution at 0 °C or even -78 °C can significantly favor the desired nucleophilic addition over the acid-base enolization reaction. The addition pathway generally has a lower activation energy than the deprotonation pathway.
-
Caption: Competing pathways of Grignard addition and enolization.
Problem 3: An unexpected dehydrated product, 4-(6-methoxypyridin-3-yl)cyclohex-3-en-1-one, is observed after workup.
Q: After purification, I've isolated a significant amount of a product that appears to be the result of water elimination from my target molecule. How can I avoid this?
A: The target molecule contains a tertiary alcohol, which is notoriously susceptible to acid-catalyzed dehydration, especially when the resulting alkene is conjugated. The acidic workup required for quenching the reaction and for the subsequent deprotection of the ketal can be harsh enough to cause this elimination.
-
Quenching: Avoid quenching the reaction with strong mineral acids like HCl or H₂SO₄. A milder approach is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This provides a proton source sufficient to neutralize the alkoxide intermediate without creating a strongly acidic environment that promotes dehydration.[12]
-
Deprotection: The ketal deprotection step requires acid. To minimize dehydration, use the mildest conditions possible. This could involve using a weaker acid, shorter reaction times, or lower temperatures. Monitoring the reaction closely by TLC or LC-MS is crucial to stop it as soon as the deprotection is complete, before significant dehydration occurs.
Part 3: Experimental Protocol & Purification
This section provides a representative protocol and guidance on purification.
Protocol: Synthesis of this compound
Step 1: Protection of 1,4-Cyclohexanedione
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC until the starting dione is consumed.
-
Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one, which can often be used without further purification.
Step 2: Grignard Reaction
-
Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium to initiate the reaction (observe for bubbling and heat).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir for 1 hour at room temperature.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF and add it slowly to the cooled Grignard solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Step 3: Deprotection and Isolation
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Dissolve the crude residue in a mixture of acetone and 2M HCl.
-
Stir at room temperature and monitor by TLC for the disappearance of the protected alcohol.
-
Once complete, neutralize the acid with saturated NaHCO₃ and extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Purification Guide: Separating Product from Common Byproducts
| Compound | Structure | Polarity | Elution Order (Normal Phase) |
| Wurtz Byproduct | 2,2'-dimethoxy-5,5'-bipyridine | Low | 1st (elutes with nonpolar solvent) |
| Starting Ketone | 1,4-Dioxaspiro[4.5]decan-8-one | Medium | 2nd |
| Dehydrated Product | 4-(6-methoxypyridin-3-yl)cyclohex-3-en-1-one | Medium-High | 3rd |
| Desired Product | This compound | High | 4th (requires more polar solvent) |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. leah4sci.com [leah4sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Enolate formation from Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Welcome to the technical support center for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in Grignard reactions, which is the primary route for this synthesis. Several factors can contribute to this issue, primarily related to the Grignard reagent's stability and reactivity, as well as the reaction conditions.
Root Cause Analysis & Solutions:
-
Grignard Reagent Integrity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent, reducing the amount available to react with the cyclohexanone starting material.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. The magnesium turnings used to prepare the Grignard reagent should be activated, for example, by stirring with a small amount of iodine or 1,2-dibromoethane.
-
-
Reaction Temperature: The addition of the Grignard reagent to the ketone is an exothermic process. If the temperature is not controlled, side reactions can occur. Conversely, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: The Grignard addition is typically performed at low temperatures, often starting at -78 °C (dry ice/acetone bath) and slowly allowing it to warm to room temperature.[1] This minimizes the formation of byproducts. Monitor the internal reaction temperature closely during the addition of the Grignard reagent.
-
-
Stoichiometry of Reactants: An incorrect ratio of the Grignard reagent to the ketone can lead to incomplete conversion or the formation of undesired products.
-
Solution: Typically, a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is used to ensure complete consumption of the ketone.[2] However, a large excess can lead to more side reactions. Titration of the prepared Grignard reagent is recommended to determine its exact concentration before use.
-
-
Side Reactions: The primary competing reaction is the enolization of the cyclohexanone by the Grignard reagent, which acts as a base. This is particularly problematic with sterically hindered ketones.
-
Solution: Using a less sterically bulky Grignard reagent can sometimes mitigate this. Additionally, certain additives can favor the desired 1,2-addition over enolization. For instance, the use of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization.
-
Issue 2: Formation of Impurities
Question: My crude product shows multiple spots on TLC analysis, indicating the presence of significant impurities. What are these byproducts and how can I minimize them?
Answer:
Impurity formation is a common issue. Understanding the potential side reactions is key to their mitigation.
Common Impurities and Their Prevention:
| Impurity | Formation Mechanism | Prevention Strategy |
| Unreacted Starting Material (Cyclohexanone) | Incomplete reaction due to insufficient Grignard reagent or short reaction time. | Use a slight excess of a freshly prepared and titrated Grignard reagent. Ensure the reaction is allowed to proceed to completion by monitoring with TLC. |
| Biphenyl-type products | Homocoupling of the Grignard reagent (Wurtz-type reaction). | This is more common with aryl Grignard reagents. Prepare the Grignard reagent at a controlled temperature and use it promptly. |
| Diol Product | If a lactone is used as a starting material instead of a ketone, the Grignard reagent can add twice.[2] | Ensure the starting material is the correct cyclohexanone derivative. |
| Dehydration Product | The tertiary alcohol product can undergo acid-catalyzed dehydration during workup to form an alkene. | Perform the aqueous workup under neutral or slightly basic conditions. Use a buffered quench (e.g., saturated ammonium chloride solution) instead of strong acid. |
Visualizing the Reaction and Side Pathways:
Caption: Reaction pathway and potential side reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the recommended starting material for the cyclohexanone part?
While 1,4-cyclohexanedione seems like a direct precursor, its two carbonyl groups can react. It is highly recommended to use a mono-protected form, such as 4-hydroxycyclohexanone ethylene monoketal.[3] The ketal protects one carbonyl group, allowing the Grignard reagent to react selectively with the other. The protecting group can then be removed under acidic conditions.
Q2: What are the optimal solvent and temperature conditions for the Grignard reaction?
Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[4] THF is generally preferred as it can solvate the Grignard reagent more effectively. The reaction is typically initiated at a low temperature, such as -78 °C or 0 °C, and then allowed to warm to room temperature to ensure the reaction goes to completion.[1]
Q3: How should the reaction be quenched and worked up?
The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate to form the desired alcohol while being mild enough to avoid significant dehydration of the tertiary alcohol. After quenching, the product is typically extracted into an organic solvent like ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Q4: What purification methods are most effective for the final product?
Column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective final purification step if a suitable solvent system is found.[3]
Q5: Are there any specific safety precautions to consider?
Yes, Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere. Diethyl ether is extremely flammable and has a low boiling point. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
III. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Step 1: Preparation of the Grignard Reagent
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Grignard Addition to the Ketone
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxycyclohexanone ethylene monoketal (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent to a syringe and add it dropwise to the cold ketone solution over 30-60 minutes, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Add deionized water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Visualizing the Experimental Workflow:
Caption: Step-by-step experimental workflow.
IV. References
-
Guidechem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxycyclohexanone ethylene monoketal. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 708273-57-8 this compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from --INVALID-LINK--
-
Alichem. (n.d.). CAS 708273-57-8 4-Hydroxy-4-(6-methoxy-3-pyridyl)cyclohexanone. Retrieved from --INVALID-LINK--
-
ChemUniverse. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction - Common Conditions. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Substituted Cyclohexanones
Welcome to the technical support center for the synthesis of 4-substituted cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of these valuable chemical intermediates. Our focus is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Foundational Synthetic Strategies
The synthesis of 4-substituted cyclohexanones is a cornerstone in organic chemistry, providing key intermediates for a wide range of natural products and pharmaceuticals.[1][2] Several powerful reactions are commonly employed, each with its own set of nuances and optimization parameters. The most prevalent methods include conjugate additions to cyclohexenones and annulation reactions.
Key Synthetic Routes:
-
Michael Addition (Conjugate Addition): This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated ketone, such as cyclohexenone.[3][4][5][6] This is a versatile method for introducing a substituent at the 4-position. The nucleophile, known as the Michael donor, is typically a stabilized enolate, but can also include organometallic reagents, amines, and thiols.[4][5]
-
Robinson Annulation: This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring.[7][8][9] While it technically produces a cyclohexenone, it is a critical method for building complex polycyclic systems where a 4-substituted cyclohexanone moiety is embedded.[2][10]
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be a highly efficient way to construct a cyclohexene ring, which can then be converted to the desired cyclohexanone.[11][12] This method offers excellent control over stereochemistry.[11]
-
Oxidation of 4-Substituted Cyclohexanols: A straightforward approach involves the oxidation of a pre-existing 4-substituted cyclohexanol to the corresponding ketone.[13]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired 4-Substituted Cyclohexanone
| Possible Cause | Explanation | Suggested Solution |
| Inefficient Enolate Formation (Michael Addition) | The base used may not be strong enough to deprotonate the Michael donor effectively, or steric hindrance may be an issue. | Use a stronger, non-nucleophilic base like LDA (Lithium diisopropylamide) or NaH (Sodium hydride) at low temperatures to ensure complete and irreversible enolate formation. For sterically hindered ketones, consider using a bulkier base like LHMDS or KHMDS. |
| Poor Reactivity of the Michael Acceptor | The α,β-unsaturated system of the cyclohexenone may not be sufficiently electrophilic, especially with electron-donating groups present. | Activate the Michael acceptor with a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂, or Sc(OTf)₃). Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.[14] |
| Reversible Michael Addition | The conjugate addition can be reversible, especially with weakly basic nucleophiles.[15] The equilibrium may not favor the product under the current reaction conditions. | Use conditions that drive the reaction forward. This can include using a stoichiometric amount of a strong base under aprotic conditions to trap the resulting enolate.[15] Alternatively, if the subsequent step is an alkylation, adding the alkylating agent in a one-pot fashion can trap the enolate and prevent retro-Michael reaction.[6][16] |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rates and equilibria.[17][18] A temperature that is too low may lead to an impractically slow reaction, while a temperature that is too high can promote side reactions or decomposition. | Systematically screen a range of temperatures. For many conjugate additions, starting at a low temperature (e.g., -78 °C) and slowly warming to room temperature is a good strategy. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can influence the solubility of reagents, the stability of intermediates, and the reaction mechanism.[19] | For reactions involving charged intermediates like enolates, polar aprotic solvents such as THF, DMF, or DMSO are often preferred. For Lewis acid-catalyzed reactions, non-coordinating solvents like dichloromethane or toluene are typically used. An optimization screen of different solvents is recommended. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Explanation | Suggested Solution |
| 1,2-Addition vs. 1,4-Addition | Hard nucleophiles, such as Grignard and organolithium reagents, tend to favor 1,2-addition (attack at the carbonyl carbon) over 1,4-addition (conjugate addition).[3][15] | To promote 1,4-addition with these powerful nucleophiles, convert them to "softer" organocuprate reagents (Gilman reagents) by adding a copper(I) salt like CuI or CuCN.[15][20] |
| Polymerization of the Michael Acceptor | α,β-Unsaturated ketones can be susceptible to polymerization, especially in the presence of strong bases or acids. | Add the Michael acceptor slowly to the reaction mixture containing the nucleophile. Maintaining a low concentration of the acceptor can minimize polymerization. Ensure the reaction is conducted under an inert atmosphere to prevent radical-initiated polymerization. |
| Aldol Condensation Side Products (Robinson Annulation) | In a Robinson annulation, intermolecular aldol reactions can compete with the desired intramolecular cyclization, especially if the initial Michael addition is slow.[21] | Optimize the conditions for the initial Michael addition to ensure it proceeds efficiently before the aldol condensation is initiated. It can sometimes be beneficial to perform the reaction in two distinct steps: first, the Michael addition at a lower temperature, followed by raising the temperature or adding a different base to promote the intramolecular aldol condensation.[8] |
| Formation of Diastereomers or Enantiomers | If the substrate or reagents are chiral, or if new stereocenters are formed, a mixture of stereoisomers may be produced. | For asymmetric syntheses, the choice of chiral catalyst or auxiliary is critical.[3][14][20][22] Screen different chiral ligands and catalysts to improve enantioselectivity. For diastereoselectivity, reaction temperature and solvent can play a significant role. Lower temperatures often lead to higher diastereoselectivity. |
Problem 3: Reaction Stalls or Fails to Go to Completion
| Possible Cause | Explanation | Suggested Solution |
| Deactivation of the Catalyst | The catalyst, whether it's a Lewis acid, a transition metal complex, or an organocatalyst, can be deactivated by impurities in the starting materials or solvent. Water is a common culprit. | Ensure all reagents and solvents are rigorously dried. Use freshly distilled or purchased anhydrous solvents. Starting materials should be purified to remove any potential catalyst poisons. |
| Insolubility of Reagents | One or more of the reactants or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | Screen different solvents or solvent mixtures to improve solubility. Gentle heating can sometimes help, but be mindful of potential side reactions. |
| Product Inhibition | The product of the reaction may coordinate to the catalyst more strongly than the starting material, leading to catalyst inhibition. | It may be necessary to use a higher catalyst loading. In some cases, a different catalyst that is less susceptible to product inhibition may be required. |
| Unfavorable Equilibrium | The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal, preventing further conversion to the product. | Try to shift the equilibrium towards the products. This can be achieved by removing a byproduct (e.g., water in a condensation step) using a Dean-Stark trap or molecular sieves. Alternatively, as mentioned for low yield, trapping the product of the initial step can drive the reaction forward. |
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for a Michael addition to form a 4-substituted cyclohexanone?
A1: The choice of base is critical and depends on the pKa of the Michael donor (the nucleophile).
-
For highly acidic donors (e.g., malonates, β-ketoesters, pKa ~10-13), a relatively mild base like an alkoxide (e.g., NaOEt in EtOH) or an amine (e.g., DBU, triethylamine) is often sufficient. These reactions can often be run under thermodynamic control.[15]
-
For less acidic donors (e.g., simple ketones, pKa ~19-20), a strong, non-nucleophilic base is required to ensure complete deprotonation and prevent self-condensation. Bases like LDA, LHMDS, or NaH are commonly used under kinetic control at low temperatures.[6]
Q2: What is the role of a Lewis acid in these syntheses, and how do I choose one?
A2: Lewis acids act as catalysts by coordinating to the carbonyl oxygen of the cyclohexenone. This coordination withdraws electron density, making the β-carbon more electrophilic and accelerating the rate of conjugate addition. The choice of Lewis acid depends on the reactivity of the substrates.
-
For highly reactive substrates, a mild Lewis acid like MgBr₂ or ZnCl₂ may be sufficient.
-
For less reactive substrates, stronger Lewis acids such as TiCl₄, AlCl₃, or Sc(OTf)₃ may be necessary.[14] It's important to note that stronger Lewis acids can also promote side reactions, so their use should be carefully optimized.
Q3: Can I control the stereochemistry at the 4-position?
A3: Yes, controlling the stereochemistry is a key aspect of modern organic synthesis.
-
Diastereocontrol: When a new stereocenter is formed relative to an existing one, diastereoselectivity can often be controlled by the reaction conditions. For example, in the conjugate addition to a chiral cyclohexenone, the incoming nucleophile will preferentially attack from the less sterically hindered face.
-
Enantiocontrol: To create a specific enantiomer from an achiral starting material, an asymmetric synthesis is required. This is typically achieved using a chiral catalyst.[3][20] Chiral organocatalysts (e.g., proline derivatives) and chiral metal-ligand complexes (e.g., copper-phosphine complexes for conjugate addition of Grignard reagents) are widely used to achieve high enantioselectivity.[2][20]
Q4: How can I purify my 4-substituted cyclohexanone product?
A4: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexanes/ethyl acetate) of appropriate polarity to separate the product from starting materials and byproducts.
-
Distillation: If the product is a liquid with a boiling point significantly different from the impurities, distillation (simple, fractional, or vacuum) can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain very pure material.
-
Acid/Base Extraction: If the impurities are acidic or basic, they can often be removed by washing the organic solution of the product with an aqueous base or acid, respectively. In some cases, treatment with acids or ion exchangers can help degrade impurities before distillation.[23]
Q5: What are the best analytical techniques to characterize my product?
A5: A combination of spectroscopic techniques is essential to confirm the structure and purity of your 4-substituted cyclohexanone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. They provide information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity of atoms. Conformational preferences can also be determined by analyzing coupling constants in ¹H NMR.[24]
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. You should see a strong absorption band in the range of 1700-1725 cm⁻¹ corresponding to the ketone carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound and can give information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
X-ray Crystallography: If you can grow a single crystal of your product, X-ray crystallography provides unambiguous proof of its three-dimensional structure and stereochemistry.[24]
IV. Experimental Protocols & Methodologies
General Protocol for a Michael Addition
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor to a flame-dried flask containing a magnetic stir bar and anhydrous solvent (e.g., THF).
-
Enolate Formation: Cool the solution to the appropriate temperature (e.g., -78 °C for LDA). Slowly add the base (e.g., a solution of LDA in THF) dropwise. Stir for 30-60 minutes to allow for complete enolate formation.
-
Conjugate Addition: Slowly add a solution of the cyclohexenone derivative in the same anhydrous solvent to the enolate solution at the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for the Robinson Annulation
-
Michael Addition: In a round-bottom flask, dissolve the ketone (Michael donor) and the α,β-unsaturated ketone (Michael acceptor) in a suitable solvent (e.g., ethanol).[8]
-
Base Addition: Add a catalytic amount of base (e.g., sodium ethoxide).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The initial Michael addition will form a 1,5-diketone intermediate.[8]
-
Aldol Condensation: Continue stirring (often with heating) to promote the intramolecular aldol condensation, followed by dehydration to form the final cyclohexenone product.[7][8]
-
Workup and Purification: After the reaction is complete, neutralize the mixture, remove the solvent, and perform an aqueous workup followed by purification, typically by column chromatography or distillation.
V. Visualizing Reaction Mechanisms and Workflows
Michael Addition Mechanism
The Michael addition proceeds in three key steps: enolate formation, conjugate addition, and protonation.[4]
Caption: The three-step mechanism of the Michael Addition reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.
Caption: A decision-making workflow for troubleshooting low reaction yields.
This guide provides a comprehensive overview of the key considerations for optimizing the synthesis of 4-substituted cyclohexanones. By understanding the underlying principles and systematically addressing common experimental challenges, researchers can significantly improve the efficiency and success of their synthetic endeavors.
VI. References
-
Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones - YouTube. (2021). Available at: --INVALID-LINK--
-
Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones | ACS Catalysis. (2022). Available at: --INVALID-LINK--
-
Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC. (n.d.). Available at: --INVALID-LINK--
-
Catalytic Enantioselective Conjugate Addition with Grignard Reagents - ACS Publications. (n.d.). Available at: --INVALID-LINK--
-
Nucleophilic conjugate addition - Wikipedia. (n.d.). Available at: --INVALID-LINK--
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Available at: --INVALID-LINK--
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - NIH. (n.d.). Available at: --INVALID-LINK--
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. (n.d.). Available at: --INVALID-LINK--
-
Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate - The Royal Society of Chemistry. (n.d.). Available at: --INVALID-LINK--
-
Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. (n.d.). Available at: --INVALID-LINK--
-
Michael addition reaction - Wikipedia. (n.d.). Available at: --INVALID-LINK--
-
Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone witht-Butylhydroperoxide Over CuCl2Loaded with Activated Carbon - ResearchGate. (2016). Available at: --INVALID-LINK--
-
Michael addition reaction | PPTX - Slideshare. (n.d.). Available at: --INVALID-LINK--
-
Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Available at: --INVALID-LINK--
-
Effect of reaction temperature on the synthesis of cyclohexanone by... - ResearchGate. (n.d.). Available at: --INVALID-LINK--
-
Application Notes and Protocols: Tandem Conjugate Addition-Alkylation of Cyclohexenone - Benchchem. (n.d.). Available at: --INVALID-LINK--
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2024). Available at: --INVALID-LINK--
-
CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.). Available at: --INVALID-LINK--
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Available at: --INVALID-LINK--
-
Diels–Alder reaction - Wikipedia. (n.d.). Available at: --INVALID-LINK--
-
Wieland-Miescher Ketone Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Available at: --INVALID-LINK--
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES - ResearchGate. (n.d.). Available at: --INVALID-LINK--
-
Synthesis of cyclohexanones - Organic Chemistry Portal. (n.d.). Available at: --INVALID-LINK--
-
Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High - UCLA – Chemistry and Biochemistry. (n.d.). Available at: --INVALID-LINK--
-
Why does no Robinson Annulation occur after the Michael addition? (2014). Available at: --INVALID-LINK--
-
A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block | ACS Omega. (2021). Available at: --INVALID-LINK--
-
Robinson Annulation - J&K Scientific LLC. (n.d.). Available at: --INVALID-LINK--
-
Novel approaches to the synthesis of Wieland-Miescher ketone analogues - UCL Discovery. (n.d.). Available at: --INVALID-LINK--
-
Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate - MDPI. (2022). Available at: --INVALID-LINK--
-
Wieland–Miescher ketone - Wikipedia. (n.d.). Available at: --INVALID-LINK--
-
Simulation and optimization of cyclohexanone ammoximation process over TS-1 catalyst: equilibrium and kinetic reactor - IRJET. (n.d.). Available at: --INVALID-LINK--
-
Wieland–Miescher ketone: a cornerstone in natural product synthesis - RSC Publishing. (n.d.). Available at: --INVALID-LINK--
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024). Available at: --INVALID-LINK--
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017). Available at: --INVALID-LINK--
-
Purification of cyclohexanone - US3933916A - Google Patents. (n.d.). Available at: --INVALID-LINK--
-
New reaction conditions for the synthesis of Wieland-Miescher ketone - UNI ScholarWorks. (n.d.). Available at: --INVALID-LINK--
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC - NIH. (2021). Available at: --INVALID-LINK--
-
Robinson annulation - Wikipedia. (n.d.). Available at: --INVALID-LINK--
-
Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph - Open Access LMU. (2022). Available at: --INVALID-LINK--
-
Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. (2022). Available at: --INVALID-LINK--
-
The suggested mechanism for the Robinson annulation reaction. - ResearchGate. (n.d.). Available at: --INVALID-LINK--
-
Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-p-tolyldiazenyl]-6-[(2-hydroxyphenylamino)methylene]-2-methoxycyclohexa-2,4-dienone - ResearchGate. (2016). Available at: --INVALID-LINK--
References
- 1. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. irjet.net [irjet.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 24. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone in solution
Welcome to the technical support center for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions regarding the stability of this compound in solution.
Introduction
This compound is a key intermediate in pharmaceutical synthesis. Its chemical structure, featuring a tertiary alcohol on a cyclohexanone ring and a methoxypyridine moiety, presents unique stability considerations that can impact experimental outcomes. This guide provides a proactive approach to identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that may influence its stability in solution?
A1: The stability of this molecule is influenced by three main structural components:
-
Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation but can undergo dehydration (loss of a water molecule) under acidic conditions to form an alkene.[1]
-
Cyclohexanone Ring: The ketone functional group can be susceptible to various reactions, including enolization under both acidic and basic conditions. The six-membered ring itself is relatively stable, preferring a chair conformation to minimize ring strain.[2]
-
6-Methoxypyridine Ring: The methoxy group makes the pyridine ring electron-rich and can influence its basicity and susceptibility to electrophilic substitution. The pyridine nitrogen is basic and can be protonated in acidic solutions.[3]
Q2: What are the optimal storage conditions for this compound in its solid state and in solution?
A2: For the solid compound, storage at -20°C is recommended to minimize degradation over time.[4] When in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, store at 2-8°C for no more than 24 hours, protected from light. For longer-term storage, aliquoting and freezing at -80°C may be considered, but freeze-thaw cycles should be avoided. A preliminary stability study in the desired solvent is highly recommended.
Q3: In which pH ranges is this compound expected to be most and least stable?
A3: Based on the stability of similar pyridine derivatives, the compound is expected to be most stable in neutral solutions (pH ~7).[5]
-
Acidic Conditions (pH < 4): The tertiary alcohol is prone to acid-catalyzed dehydration. The pyridine nitrogen will also be protonated, which may alter the electronic properties and reactivity of the molecule.
-
Alkaline Conditions (pH > 9): Pyridine-containing compounds can be highly unstable in alkaline environments, potentially leading to ring-opening or other degradation pathways.[5]
Q4: What are the likely degradation products I might observe?
A4: Potential degradation products could arise from:
-
Dehydration: Formation of an unsaturated cyclohexene derivative.
-
Oxidation: While the tertiary alcohol is resistant, other parts of the molecule could be susceptible to strong oxidizing agents.
-
Hydrolysis/Ring Opening: Under harsh acidic or basic conditions, the methoxy group could be hydrolyzed, or the pyridine ring could undergo cleavage.
Troubleshooting Guide
This section provides solutions to common experimental issues encountered when working with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis over a short time. | Degradation of the compound in the chosen solvent or mobile phase. | 1. Check pH of the solution: Ensure the solvent system is neutral. If an acidic or basic mobile phase is required for chromatography, use freshly prepared solutions and minimize the time the sample spends in the autosampler. 2. Solvent Effects: Evaluate the stability in different solvents (e.g., acetonitrile, methanol, DMSO). 3. Temperature: Keep the sample cool (4°C) in the autosampler. |
| Poor peak shape (e.g., tailing) in reverse-phase HPLC. | Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column. | 1. Use a buffered mobile phase: Incorporate a buffer (e.g., 10-20 mM ammonium acetate or formate) at a pH between 3 and 7. 2. Add a competing base: Include a small amount of a competing base like triethylamine (TEA) in the mobile phase. 3. Column Choice: Employ a column with end-capping or a base-deactivated stationary phase. |
| Inconsistent results in biological assays. | Compound degradation in the assay buffer or interaction with media components. | 1. Assess buffer stability: Perform a short-term stability study of the compound in the assay buffer under the experimental conditions (e.g., 37°C). 2. Use fresh dilutions: Prepare dilutions from a stock solution immediately before each experiment. 3. Control for reactivity: Include appropriate controls to check for non-specific interactions with assay components. |
| Low recovery after extraction from a biological matrix. | Adsorption to labware or instability during the extraction process. | 1. Use silanized glassware or polypropylene tubes: This can minimize adsorption. 2. Optimize extraction pH: Ensure the pH of the extraction solvent maintains the compound in its most stable and neutral form. 3. Work quickly and at low temperatures: Minimize the duration of the extraction process and keep samples on ice. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light for a defined period.
-
Thermal Degradation: Heat the solid compound at a specified temperature (e.g., 80°C) for 24 hours and then dissolve for analysis.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method, monitoring for the appearance of new peaks and the decrease in the parent peak area.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of A) 10 mM Ammonium Acetate in water and B) Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound, or MS detection for peak identification.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways under stress conditions.
Troubleshooting Workflow for HPLC Analysis
Caption: Decision tree for troubleshooting HPLC issues.
References
- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity in the Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Welcome to the technical support center for the synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges, particularly those related to the low reactivity of key precursors. As a critical intermediate in various research and development programs, achieving a reliable and high-yielding synthesis is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis.
The primary synthetic route to this compound involves the nucleophilic addition of an organometallic reagent derived from 3-bromo-6-methoxypyridine to a mono-protected 1,4-cyclohexanedione. The success of this synthesis hinges on two critical stages: the efficient formation of the organometallic precursor and its subsequent clean reaction with the ketone. This guide will address the common pitfalls in both stages.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My Grignard reaction to form (6-Methoxypyridin-3-yl)magnesium bromide fails to initiate or results in a very low concentration. What's going wrong?
A: This is the most frequent challenge. Grignard reagent formation is a heterogeneous reaction that is highly sensitive to surface passivation and the presence of moisture.[1][2] Key factors include:
-
Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction.[1]
-
Trace Moisture: Any water in your glassware, solvent, or starting halide will quench the Grignard reagent as it forms.[1][3] Grignard reagents are potent bases.
-
Reactivity of the Halide: While aryl bromides are suitable, their reactivity is lower than alkyl bromides. The electron-deficient nature of the pyridine ring can also influence the reaction.[4]
Troubleshooting Steps:
-
Activate the Magnesium: Before adding the solvent, mechanically crush the magnesium turnings under an inert atmosphere with a glass rod to expose a fresh, unoxidized surface.[1] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[1][2]
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.[1][2] Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
-
Initiate the Reaction: Add only a small portion of your 3-bromo-6-methoxypyridine solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction.[1] A successful initiation is marked by bubble formation and a gentle reflux.
Q2: The addition reaction is complete, but my primary product is the starting ketone, 1,4-cyclohexanedione monoethylene ketal. Why is the yield of my desired tertiary alcohol so low?
A: This strongly suggests that your organometallic reagent is acting as a base rather than a nucleophile. This side reaction, known as enolization, involves the Grignard reagent abstracting an acidic alpha-proton from the ketone to form a magnesium enolate.[1][5] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]
Mitigation Strategies:
-
Lower the Temperature: Perform the addition at a lower temperature (e.g., -78 °C to 0 °C).[6] This favors the kinetically controlled nucleophilic addition over the thermodynamically driven enolization.
-
Use a Lewis Acid Additive (Luche Conditions): Adding a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve yields. CeCl₃ coordinates to the ketone's carbonyl oxygen, increasing its electrophilicity. It also engages in cation exchange with the Grignard reagent, forming a less basic, more nucleophilic organocerium species that is far less prone to causing enolization.
-
Consider an Organolithium Reagent: While more challenging to handle, an organolithium equivalent formed via lithium-halogen exchange may offer different reactivity and could potentially reduce enolization, especially at very low temperatures.
Q3: Should I use a Grignard or an organolithium reagent for this synthesis?
A: Both have distinct advantages and disadvantages.
| Reagent Type | Pros | Cons |
| Grignard Reagent | - Easier to prepare and handle than organolithiums.- Commercially available for many simple alkyl/aryl groups.- Generally less basic, potentially reducing side reactions with the solvent. | - Prone to initiation issues.[2][7]- Can be more susceptible to enolization with hindered ketones.[1]- Forms complex equilibria in solution (Schlenk equilibrium). |
| Organolithium Reagent | - Generally more reactive and nucleophilic.[8]- Formation via lithium-halogen exchange is often faster and cleaner than Grignard formation.- Can sometimes overcome steric hindrance where Grignards fail. | - Extremely reactive and pyrophoric; requires expert handling.- Much stronger bases, can deprotonate solvents like THF if not kept at low temperatures.[8]- Can be less selective, potentially leading to other side reactions. |
For this specific synthesis, a well-prepared Grignard reagent, potentially with a CeCl₃ additive, is often the most reliable starting point.
Q4: How can I ensure the quality of my 1,4-cyclohexanedione monoethylene ketal precursor?
A: The quality of this precursor is crucial. Incomplete protection or the presence of impurities will carry through the synthesis. The most common issue during its synthesis is the formation of the di-ketal byproduct.[9]
Key Recommendations:
-
Stoichiometry: Use a slight excess of 1,4-cyclohexanedione relative to ethylene glycol to minimize the formation of the di-ketal.
-
Catalyst: A mild acid catalyst like p-toluenesulfonic acid (p-TSA) is typically used.
-
Water Removal: The reaction is an equilibrium. Use a Dean-Stark apparatus to remove the water formed during the reaction and drive it to completion.
-
Purification: The mono-ketal can be purified from the starting dione and the di-ketal byproduct by column chromatography or careful recrystallization.[10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing the Formation of (6-Methoxypyridin-3-yl)magnesium bromide
Low yield or failure in forming the Grignard reagent is the primary bottleneck. This guide provides a systematic approach to troubleshooting this critical step.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Ambeed [ambeed.com]
- 5. homework.study.com [homework.study.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
Technical Support Center: Characterization of Unexpected Byproducts in Cyclohexanone Synthesis
Welcome to the technical support center for cyclohexanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating unexpected byproducts during their experimental work. Here, we move beyond standard protocols to explore the causality behind byproduct formation, offering field-proven insights to ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common questions regarding the impurities and byproducts encountered during the two primary industrial routes to cyclohexanone: cyclohexane oxidation and phenol hydrogenation.
Cyclohexane Oxidation Route
Q1: My GC-MS analysis shows a significant peak for cyclohexanol alongside my cyclohexanone product. Is this expected, and why does it form?
A1: Yes, the presence of cyclohexanol is entirely expected. In the oxidation of cyclohexane, the initial product is cyclohexyl hydroperoxide (CHHP). This intermediate is unstable and decomposes to form both cyclohexanone and cyclohexanol.[1][2] The mixture of these two products is often referred to as "KA oil" (ketone-alcohol oil) and is a primary feedstock for adipic acid production.[2] The reaction proceeds via a free-radical chain mechanism, where cyclohexyl radicals react with oxygen.[1] Controlling the ratio of ketone to alcohol can be challenging and is highly dependent on reaction conditions and catalysts.
Q2: I've detected adipic acid and other dicarboxylic acids in my product mixture. What is the mechanism for this ring-opening?
A2: The formation of adipic acid, as well as smaller amounts of glutaric and succinic acids, results from the over-oxidation of cyclohexanone or its precursors.[3][4] The widely accepted view that cyclohexanone is the main precursor for these byproducts has been challenged. Evidence suggests that the propagation reaction of cyclohexyl hydroperoxide is the dominant pathway leading to byproducts.[1][3] This reaction generates cyclohexoxy radicals, which can undergo ring-opening through β-scission to form an ω-formyl radical.[1][3] This radical is then further oxidized to form adipic acid and other linear dicarboxylic acids.[3]
Q3: My reaction has produced some high-boiling point impurities that I am struggling to identify. What could they be?
A3: High-boiling point impurities often arise from condensation reactions of cyclohexanone itself, especially under acidic or basic conditions.[5] The most common of these is the aldol condensation product, 2-cyclohexylidenecyclohexanone.[6][7] This dimerization occurs when the enolate of one cyclohexanone molecule attacks the carbonyl carbon of another.[8] Subsequent dehydration leads to the α,β-unsaturated ketone.[8][9] Depending on the conditions, trimers and tetramers can also form, though typically in smaller quantities.[5]
Phenol Hydrogenation Route
Q1: In my phenol hydrogenation, I'm observing incomplete conversion and the presence of cyclohexanol. How can I optimize for cyclohexanone selectivity?
A1: The catalytic hydrogenation of phenol can yield either cyclohexanone or cyclohexanol, and achieving high selectivity for cyclohexanone can be nuanced.[10] The reaction typically proceeds through the unstable intermediate cyclohexenol, which tautomerizes to cyclohexanone.[10] The choice of catalyst is critical; palladium-based catalysts are often preferred for direct conversion to cyclohexanone.[10][11] Reaction conditions such as temperature, pressure, and the hydrogen-to-phenol molar ratio also play a significant role.[10] The formation of cyclohexanol occurs when cyclohexanone is further hydrogenated. This subsequent reaction can be minimized by optimizing catalyst and reaction conditions.[12]
Q2: Are there any other significant byproducts I should be aware of in phenol hydrogenation?
A2: Besides cyclohexanol, byproducts in phenol hydrogenation are generally related to incomplete reaction or side reactions of the aromatic ring. You might observe small amounts of unreacted phenol. Depending on the catalyst and conditions, over-hydrogenation can lead to the formation of cyclohexane. Other minor byproducts can include bicyclic compounds formed through condensation reactions, although these are typically less prevalent than in the cyclohexane oxidation route.[13]
Section 2: Troubleshooting Guide for Analytical Characterization
Encountering an unexpected peak in your analytical data can be a significant roadblock. This section provides a structured approach to identifying these unknown byproducts.
Initial Observation: An Unknown Peak in Your GC-MS
Issue: Your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram shows a well-resolved peak with a mass spectrum that does not match cyclohexanone or common byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown GC-MS peaks.
Step-by-Step Guidance:
-
Analyze the Mass Spectrum:
-
Molecular Ion (M+): Identify the molecular ion peak to determine the molecular weight of the unknown. For example, the molecular ion for 2-cyclohexylidenecyclohexanone is m/z 178.[6]
-
Fragmentation Pattern: The fragmentation pattern provides clues about the structure. Look for characteristic losses. For instance, the loss of water (M-18) might suggest an alcohol, while the loss of a carbonyl group (M-28) is common for ketones.
-
-
Propose Potential Structures:
-
Based on the molecular weight and fragmentation, propose possible structures. Consider dimers, trimers, or products of ring-opening or rearrangement.
-
-
Correlate with Reaction Conditions:
-
Cross-Validate with Other Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for elucidating the exact structure and connectivity of atoms.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups.[14][15] For example, a strong absorption around 1715 cm⁻¹ indicates a ketone, while a broad peak around 3300 cm⁻¹ suggests an alcohol.[15]
-
-
Confirm Identity:
-
If possible, synthesize an authentic standard of your proposed byproduct and compare its retention time and mass spectrum with your unknown.
-
Common Unexpected Byproducts and Their Analytical Signatures
| Byproduct | Formation Route | Key Analytical Signatures (GC-MS) |
| 2-(1-Cyclohexenyl)cyclohexanone | Cyclohexanone Self-Condensation | Molecular Ion: m/z 178. Key Fragments: m/z 91 (tropylium ion), 149, 160. |
| 2-Cyclohexylidenecyclohexanone | Cyclohexanone Self-Condensation | Molecular Ion: m/z 178. Different fragmentation pattern and retention time from its isomer above.[6][16] |
| Adipic Acid | Cyclohexane Oxidation (Ring-Opening) | Often requires derivatization (e.g., methylation) for GC-MS analysis. Look for the characteristic diester peaks. |
| 6-Hydroxyhexanoic Acid | Cyclohexane Oxidation (Ring-Opening) | Also typically requires derivatization. The resulting ester will show a characteristic M-18 (loss of water) peak.[3] |
| Dodecanedioic Acid | From C12 impurities in cyclohexane feed | Molecular Ion (as dimethyl ester): m/z 258.[17] |
Section 3: Experimental Protocols for Byproduct Characterization
To aid in your troubleshooting, here are standardized protocols for the key analytical techniques used in byproduct identification.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for the separation and identification of volatile and semi-volatile byproducts.
1. Sample Preparation:
- Prepare a dilute solution of your crude cyclohexanone product (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.[15]
2. GC-MS Instrument Conditions (Typical):
- Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) for tentative identification.
- Confirm identifications with authentic standards where possible.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for unambiguous structure elucidation of isolated impurities.
1. Sample Preparation:
- Isolate the byproduct of interest using preparative chromatography (e.g., flash chromatography or preparative HPLC).
- Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is needed.
2. Data Acquisition:
- Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).
3. Data Analysis:
- Process the spectra (phasing, baseline correction).
- Analyze chemical shifts, coupling constants, and integration to determine the molecular structure.[14]
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a quick and effective way to identify the functional groups present in your sample.
1. Sample Preparation:
- For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[15]
- Solid samples can be analyzed using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
2. Data Acquisition:
- Collect a background spectrum of the empty sample compartment.
- Place the sample in the spectrometer and acquire the sample spectrum.
3. Data Analysis:
- Identify characteristic absorption bands for functional groups (e.g., C=O, O-H, C-H).[15] Compare the spectrum of your product to that of pure cyclohexanone to identify additional peaks corresponding to impurities.
Section 4: Mechanistic Insights and Prevention Strategies
Understanding the "why" behind byproduct formation is key to preventing it.
Mechanism Spotlight: Aldol Condensation of Cyclohexanone
The self-condensation of cyclohexanone is a prime example of an undesired side reaction, particularly during purification steps involving basic washes or high temperatures.[5]
Caption: Mechanism of base-catalyzed self-condensation of cyclohexanone.
Prevention Strategies:
-
Temperature Control: Keep distillation and purification temperatures as low as possible to minimize the rate of condensation.
-
pH Neutrality: Avoid strongly acidic or basic conditions during workup and purification. If a basic wash is necessary, use a mild base and minimize contact time.
-
Prompt Processing: Do not let crude cyclohexanone sit for extended periods, especially at elevated temperatures.
By understanding the reaction mechanisms and employing robust analytical techniques, researchers can effectively identify, characterize, and mitigate the formation of unexpected byproducts, leading to higher purity products and more reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. The formation of byproducts in the autoxidation of cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-Cyclohexylidenecyclohexanone | 1011-12-7 [smolecule.com]
- 7. CAS 1011-12-7: 2-Cyclohexylidenecyclohexanone | CymitQuimica [cymitquimica.com]
- 8. gauthmath.com [gauthmath.com]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. US10301243B2 - Process for the production of cyclohexanone from phenol - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. TWI522341B - Phenol hydrogenation to form cyclohexanone products - Google Patents [patents.google.com]
- 14. rroij.com [rroij.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Cyclohexylidenecyclohexanone | 1011-12-7 | Benchchem [benchchem.com]
- 17. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Biological Evaluation of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Derivatives: A Guide for Therapeutic Discovery
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone moiety presents a unique structural framework with potential for diverse biological activities. While direct experimental data for this specific parent compound is emerging, a comprehensive analysis of its structurally related derivatives provides a robust foundation for predicting its biological profile and guiding future research. This guide offers an in-depth comparative evaluation of these derivatives, synthesizing data from anticancer, anti-inflammatory, and antimicrobial studies to build a predictive landscape for the therapeutic potential of this chemical class.
Introduction to the 4-Arylcyclohexanone Scaffold
The 4-arylcyclohexanone core is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The fusion of a cyclohexanone ring with an aryl group, in this case, a methoxypyridine, creates a molecule with a distinct three-dimensional architecture that can facilitate interactions with various biological targets. The presence of the hydroxyl group and the methoxy-substituted pyridine ring are key features that are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies on related pyridine derivatives have indicated that the presence and positioning of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can significantly enhance antiproliferative activity against various cancer cell lines.[2][3]
Comparative Analysis of Biological Activities
To construct a probable biological profile for this compound, we will examine the experimental data from closely related analogs.
Anticancer Activity
Numerous derivatives of cyclohexanone and methoxypyridine have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The data presented below offers a comparative look at the efficacy of these related compounds.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methoxypyridine-3-carbonitrile | 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Liver (HepG2), Prostate (DU145), Breast (MBA-MB-231) | 1-5 | [4] |
| 2-Methoxypyridine-3-carbonitrile | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile | Liver (HepG2), Prostate (DU145), Breast (MBA-MB-231) | 1-5 | [5] |
| 1,3-Cyclohexanone | Not Specified Arylidine Derivative | Cervical (HeLa) | 4.44 ± 0.32 | [6] |
| Diarylidene cyclohexanone | 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Not Specified | 11.56 | [7] |
| Sulfonamide Methoxypyridine | 2,4-difluoro-N-(5-(4-(isopropylamino)pyrido[2,3-d]pyrimidin-6-yl)-2-methoxypyridin-3-yl)benzenesulfonamide | Not Specified | Not Specified | [8] |
The data suggests that the presence of a methoxypyridine ring, often in combination with other aryl substitutions, can lead to potent anticancer activity. For instance, certain 2-methoxypyridine-3-carbonitrile derivatives exhibit IC50 values in the low micromolar range against liver, prostate, and breast cancer cell lines.[4][5] This highlights the potential of the 6-methoxypyridin-3-YL moiety in our target compound to contribute to cytotoxic effects.
Anti-inflammatory and Antimicrobial Activities
The cyclohexanone scaffold is also associated with anti-inflammatory and antimicrobial properties.[1]
| Compound Class | Specific Derivative | Bioactivity | Assay | Target | Quantitative Data | Reference |
| Diarylidene cyclohexanones | 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | COX Enzyme | IC50: 13.53 μM | [7] |
| Diarylidene cyclohexanones | 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | COX Enzyme | IC50: 11.56 μM | [7] |
| 2-Methoxypyridine | Compound 3d (a 3-cyanopyridine derivative) | Antimicrobial | Minimum Inhibitory Concentration (MIC) | E. coli | MIC: 3.91 µg/mL | [4] |
Diarylidene cyclohexanone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug development, with IC50 values in the micromolar range.[7] Additionally, methoxypyridine derivatives have demonstrated antimicrobial activity.[4]
Predicted Mechanism of Action
Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated. In the context of cancer, these include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. For example, sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors.[8][9]
Caption: Predicted anticancer signaling pathways targeted by the subject compound.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of standardized in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the antiproliferative activity of a compound against cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Anti-inflammatory Assay (COX Inhibition Assay)
This assay determines the compound's ability to inhibit cyclooxygenase enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Reaction Termination: Stop the reaction after a specified time.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
Conclusion and Future Directions
The comprehensive analysis of structurally related compounds strongly suggests that this compound and its derivatives are promising candidates for further investigation as anticancer and anti-inflammatory agents. The presence of the methoxypyridine moiety is a recurring feature in compounds with potent biological activity.
Future research should focus on the synthesis and direct biological evaluation of this compound to validate these predictions. Further derivatization of this scaffold could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Heterocyclic Ketone Linkers in Targeted Drug Delivery: A Comparative Analysis Featuring 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is paramount for achieving optimal efficacy and safety.[1][2] The linker, a component often conceptualized as a simple spacer, is in fact a critical determinant of the pharmacological properties of these complex molecules.[3][4] This guide provides an in-depth technical comparison of heterocyclic ketone linkers, with a special focus on the emerging building block, 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone. We will explore its potential advantages and compare it with other established heterocyclic ketone linkers, supported by experimental data and detailed protocols.
The Pivotal Role of the Linker in Bifunctional Molecules
Bifunctional molecules, by design, engage two distinct biological entities simultaneously. In PROTACs, these are a protein of interest (POI) and an E3 ubiquitin ligase, while in ADCs, they are a target antigen on a cell surface and a cytotoxic payload.[1][2] The linker's primary function is to bridge these two recognition elements, but its influence extends far beyond mere connection. The length, rigidity, and chemical composition of the linker dictate the geometry of the ternary complex in PROTACs, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[5][6][7] Similarly, in ADCs, the linker's stability in circulation and its cleavage mechanism at the target site are critical for minimizing off-target toxicity and maximizing payload delivery.[8][]
Featured Heterocyclic Ketone Linker: this compound
This compound is a bifunctional molecule containing a hydroxyl group and a ketone, presenting multiple points for chemical modification. Its structure incorporates a rigid cyclohexanone core and a methoxypyridine moiety.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H15NO3 | [10] |
| Molecular Weight | 221.25 g/mol | [10] |
| XLogP3 | 0.5 | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 4 | [11] |
The presence of the methoxypyridine ring is significant. Pyridinyl groups can influence the physicochemical properties of a molecule, potentially improving solubility and metabolic stability.[12] The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, which may be advantageous for target engagement.
Synthesis of Bifunctional Molecules Using this compound
While specific literature on the direct use of this compound as a linker is emerging, a plausible synthetic strategy involves leveraging its ketone and hydroxyl functionalities. The following is a representative synthetic protocol for incorporating this linker into a PROTAC.
Experimental Protocol: Synthesis of a PROTAC Incorporating the this compound Linker
-
Protection of the Hydroxyl Group: The tertiary hydroxyl group of this compound is first protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS), to prevent unwanted side reactions.
-
Reductive Amination: The ketone is then subjected to reductive amination with a primary amine-containing POI ligand. This reaction forms a stable amine linkage.
-
Deprotection: The protecting group on the hydroxyl group is removed under appropriate conditions.
-
Coupling to E3 Ligase Ligand: The now-free hydroxyl group is activated (e.g., by conversion to a mesylate or tosylate) and coupled to a nucleophilic handle on the E3 ligase ligand (e.g., a phenol or amine) via an ether or amine linkage, respectively.
Comparative Analysis with Other Heterocyclic Ketone Linkers
The performance of a linker is context-dependent, relying on the specific POI and E3 ligase (for PROTACs) or the antibody and payload (for ADCs).[3] However, we can draw comparisons based on the structural and chemical properties of different heterocyclic ketone linkers.
| Linker Type | Representative Structure | Key Features | Potential Advantages | Potential Disadvantages |
| Pyridinyl Cyclohexanone (Featured) | This compound | Rigid cyclohexyl core, methoxypyridine moiety. | Enhanced solubility and metabolic stability from the pyridine ring. Defined spatial orientation. | Synthesis can be multi-step. |
| Piperidinyl Ketone | N-Boc-4-oxopiperidine | Saturated heterocycle. | Good aqueous solubility. Commercially available in various protected forms. | More flexible than aromatic heterocycles. |
| Thiophenyl Ketone | 4-acetylthiophene | Aromatic five-membered heterocycle. | Can engage in π-stacking interactions. Can act as a hydrogen bond acceptor. | Potential for oxidative metabolism at the sulfur atom. |
| Oxazolyl Ketone | 2-acetyl-5-methyloxazole | Aromatic five-membered heterocycle with two heteroatoms. | Can participate in dipole-dipole interactions and hydrogen bonding. | May be susceptible to hydrolysis under certain conditions. |
Performance Metrics for Comparison:
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[13] For ADCs, key parameters include stability in plasma and the efficiency of payload release at the target site.[8]
Table 1: Representative Performance Data for Different Linker Classes in PROTACs
| Linker Class | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [14] |
| Polyethylene Glycol (PEG) | Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | ~10 | >90 | [6][7] |
| Rigid Piperazine-based | Bromodomain-containing protein 4 (BRD4) | VHL | <1 | >95 | [4] |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of this compound with other heterocyclic ketone linkers, a series of standardized experiments are required.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13]
Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line at an appropriate density. Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC can be used to measure the thermodynamic parameters of binding, providing insights into the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[1]
Protocol:
-
Sample Preparation: Prepare purified solutions of the POI, E3 ligase, and the PROTAC in a matched buffer.
-
Titration: Titrate the PROTAC into a solution containing the POI to measure the binary binding affinity. In a separate experiment, titrate the PROTAC into the E3 ligase solution.
-
Ternary Complex Measurement: To assess ternary complex formation, titrate the E3 ligase into a solution containing a pre-formed POI-PROTAC complex.
-
Data Analysis: Analyze the heat changes upon binding to determine the dissociation constants (Kd) and cooperativity of ternary complex formation.
Conclusion and Future Directions
The selection of a linker is a critical step in the design of effective bifunctional therapeutics. While traditional alkyl and PEG linkers have been widely used, there is a growing interest in more rigid and structurally diverse linkers, such as those incorporating heterocyclic ketones. This compound represents a promising new building block in this class, offering a unique combination of a rigid core and a potentially beneficial methoxypyridine moiety.
Further empirical studies are needed to fully elucidate the structure-activity relationships of this and other heterocyclic ketone linkers. By systematically synthesizing and evaluating a panel of PROTACs and ADCs with different linkers, researchers can build a more comprehensive understanding of how linker chemistry influences biological activity. This knowledge will be invaluable for the rational design of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. 4-hydroxy-4-(6-methoxy pyridin-3-yl)cyclohexanone application | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative analysis of kinase inhibitors derived from 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
An In-Depth Analysis of the Dual PI3K/mTOR Inhibitor, PF-04691502
For researchers and scientists in the field of drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective kinase inhibitors is a critical endeavor. The 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone moiety represents a versatile starting point for the synthesis of complex heterocyclic systems with therapeutic potential. This guide provides a comprehensive analysis of a prominent kinase inhibitor, PF-04691502, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), whose synthesis incorporates key structural elements related to this scaffold. While a broad comparative analysis of multiple inhibitors directly derived from this specific starting material is limited by publicly available data, a deep dive into PF-04691502 offers invaluable insights into the drug design and development process.
Introduction to the PI3K/mTOR Signaling Pathway
The PI3K/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms that can arise from targeting either kinase individually.
Below is a diagram illustrating the central role of PI3K and mTOR in cellular signaling.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
PF-04691502: A Case Study in Structure-Based Drug Design
PF-04691502 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of PI3K and mTOR.[1][2] Its discovery was the result of extensive structure-based drug design and optimization, leading to a molecule with robust in vitro and in vivo efficacy.[3] The chemical structure of PF-04691502 is 2-amino-8-((1r,4r)-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[1]
Synthesis Outline
The synthesis of PF-04691502 involves a multi-step process that builds the complex pyrido[2,3-d]pyrimidin-7(8H)-one core. While not a direct single-step derivation, the synthesis utilizes precursors that incorporate the key 6-methoxypyridin-3-yl and cyclohexyl fragments, conceptually linking it to the this compound scaffold. A generalized synthetic workflow is depicted below.
Caption: Generalized Synthetic Workflow for PF-04691502.
Comparative Performance Analysis of PF-04691502
The efficacy of PF-04691502 lies in its potent inhibition of multiple class I PI3K isoforms and mTOR. This dual activity is critical for shutting down the signaling pathway effectively.
In Vitro Kinase Inhibition
The inhibitory activity of PF-04691502 against recombinant human PI3K isoforms and mTOR has been determined in biochemical assays. The data, presented in the table below, showcases its sub-nanomolar to low nanomolar potency.
| Kinase Target | Ki (nM) |
| PI3Kα | 1.8 |
| PI3Kβ | 2.1 |
| PI3Kδ | 1.6 |
| PI3Kγ | 1.9 |
| mTOR | 16 |
Data sourced from MedKoo Biosciences and MedChemExpress.[1][4]
Cellular Activity
The in vitro potency of PF-04691502 translates to robust cellular activity. In various cancer cell lines with a hyperactivated PI3K pathway, PF-04691502 effectively inhibits the phosphorylation of key downstream effectors and suppresses cell proliferation.[5]
| Cell Line | Cancer Type | Genetic Background | p-AKT (S473) IC50 (nM) | Cell Proliferation IC50 (nM) |
| BT20 | Breast | PIK3CA mutant | 13 ± 6.3 | 313 |
| SKOV3 | Ovarian | PIK3CA mutant | 7.4 ± 0.58 | 188 |
| U87MG | Glioblastoma | PTEN null | ~20 | 179 |
Data compiled from publications by Cheng et al. and Yuan et al.[3][5]
These results demonstrate that PF-04691502 potently inhibits AKT phosphorylation at nanomolar concentrations, leading to a significant reduction in cancer cell proliferation.[5]
In Vivo Antitumor Activity
The promising in vitro profile of PF-04691502 is further substantiated by its in vivo antitumor activity in xenograft models. Oral administration of PF-04691502 has been shown to result in a dose-dependent inhibition of tumor growth.[5] For instance, in a U87MG glioblastoma xenograft model, significant tumor growth inhibition was observed.[5]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize kinase inhibitors like PF-04691502.
Kinase Inhibition Assay (Biochemical)
This protocol outlines a typical fluorescence polarization-based assay to determine the inhibitory constant (Ki) of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., PI3Kα)
-
Substrate (e.g., PIP2)
-
ATP
-
Test compound (e.g., PF-04691502)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)
-
Fluorescently labeled probe that binds to the product (e.g., TAMRA-tagged PIP3)
-
Detection buffer
-
384-well plates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, kinase, and substrate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Add the fluorescent probe in a detection buffer.
-
Incubate for a further period to allow for probe binding.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the Ki values by fitting the data to appropriate inhibition models.
Cellular Phosphorylation Assay (Western Blot)
This protocol describes the assessment of a compound's ability to inhibit the phosphorylation of a target protein within a cellular context.
Materials:
-
Cancer cell line (e.g., U87MG)
-
Cell culture medium and supplements
-
Test compound (e.g., PF-04691502)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 3 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
The this compound scaffold serves as a valuable starting point for the generation of complex and potent kinase inhibitors. The detailed analysis of PF-04691502, a dual PI3K/mTOR inhibitor, underscores the potential of molecules derived from such frameworks. Its impressive in vitro and in vivo activity, stemming from a well-defined mechanism of action, makes it a compelling case study for researchers in oncology and medicinal chemistry. The experimental protocols provided herein offer a solid foundation for the evaluation of novel kinase inhibitors, enabling the scientific community to build upon this knowledge and develop the next generation of targeted cancer therapies.
References
- 1. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study on 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone-Based Drugs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of a novel class of potential kinase inhibitors, using the hypothetical "4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone-based drugs" as a central example. While this specific compound is currently listed as a chemical intermediate[1][2][3][4], its structural motifs are suggestive of a scaffold for kinase inhibition, a prevalent strategy in modern drug discovery.
This guide eschews a rigid template, instead offering a logical, multi-faceted workflow that mirrors the iterative and evidence-based nature of drug development. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating piece of the MoA puzzle.
The Hypothetical Target: Kinase Inhibition
The rationale for suspecting kinase inhibitory activity from a this compound scaffold lies in its chemical features. The presence of a substituted pyridine ring, a common pharmacophore in many approved kinase inhibitors, coupled with a cyclohexanone core that can be further functionalized, suggests the potential for interaction with the ATP-binding pocket of kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[5]. Therefore, validating whether this scaffold can be developed into a potent and selective kinase inhibitor is a scientifically sound starting point.
Comparative Landscape: Situating a Novel Inhibitor
Before embarking on extensive experimental validation, it is crucial to understand the competitive landscape. A new kinase inhibitor will be benchmarked against existing alternatives. The following table provides a high-level comparison of our hypothetical drug class with established kinase inhibitor classes.
| Feature | This compound-Based Drugs (Hypothetical) | Type I Kinase Inhibitors (e.g., Imatinib) | Type II Kinase Inhibitors (e.g., Sorafenib) | Allosteric Inhibitors |
| Binding Site | ATP-binding pocket (putative) | ATP-binding pocket | ATP-binding pocket and an adjacent hydrophobic pocket | A site distinct from the ATP-binding pocket |
| Targeted Kinase Conformation | Active or inactive (to be determined) | Active ("DFG-in") | Inactive ("DFG-out") | Active or inactive |
| Selectivity | To be determined through kinome profiling | Variable, can have off-target effects | Generally more selective than Type I | Potentially highly selective |
| Mechanism of Inhibition | Competitive with ATP (putative) | Competitive with ATP | Competitive with ATP | Non-competitive or uncompetitive with ATP |
| Resistance Mechanisms | Point mutations in the kinase domain (potential) | Point mutations in the gatekeeper residue | Mutations affecting the inactive conformation | Mutations in the allosteric site |
A Multi-Pillar Approach to MoA Validation
Validating the MoA of a potential kinase inhibitor is not a linear process but a convergence of evidence from multiple, complementary experimental approaches. The following workflow is designed to build a robust and defensible MoA model.
digraph "MoA Validation Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" {
label = "Biochemical & Biophysical Validation";
bgcolor="#E8F0FE";
"Target Engagement" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"In Vitro Kinase Assay" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" {
label = "Cellular & In Vivo Validation";
bgcolor="#E6F4EA";
"Cellular Target Engagement" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Phosphoproteomics" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Selectivity Profiling" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"In Vivo Models" [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
"Target Engagement" -> "In Vitro Kinase Assay" [label="Confirms direct binding"];
"In Vitro Kinase Assay" -> "Cellular Target Engagement" [label="Quantifies inhibitory potency"];
"Cellular Target Engagement" -> "Phosphoproteomics" [label="Confirms target engagement in cells"];
"Phosphoproteomics" -> "Selectivity Profiling" [label="Reveals downstream pathway effects"];
"Selectivity Profiling" -> "In Vivo Models" [label="Identifies off-target effects"];
"In Vivo Models" -> "Final MoA Model" [label="Validates efficacy and MoA in a living system"];
"Final MoA Model" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
}
Caption: A simplified workflow for a phosphoproteomics experiment.
Pillar 3: Selectivity and In Vivo Validation
A successful drug must be selective for its intended target to minimize off-target toxicity. Finally, the MoA must be validated in a living organism.
Kinome profiling involves screening the inhibitor against a large panel of kinases to assess its selectivity. [6][7][8]This is a critical step to identify potential off-target effects that could lead to toxicity.
[9][10]
Experimental Approach: Kinome Scan
Commercially available services can screen a compound against hundreds of kinases. The data is typically presented as a percentage of inhibition at a fixed concentration or as Kd values.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development. [11][12][13]They allow for the evaluation of a drug's efficacy and the validation of its MoA in a complex in vivo setting.
[14][15]
Experimental Protocol: Xenograft Study
-
Tumor Implantation: Implant human cancer cells that are dependent on the target kinase subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer the this compound-based drug or vehicle daily.
-
Tumor Measurement: Measure tumor volume regularly.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at different time points after the last dose. Analyze the phosphorylation status of the target kinase and downstream signaling proteins by Western blot or immunohistochemistry to confirm target engagement in vivo.
-
Data Analysis: Compare tumor growth between the treated and control groups to determine efficacy. Correlate efficacy with the PD data.
Conclusion: Building a Cohesive MoA Narrative
The validation of a drug's mechanism of action is a meticulous process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. For a novel chemical series like the hypothetical this compound-based drugs, the workflow outlined in this guide provides a robust framework for building a compelling and scientifically sound MoA narrative. By systematically addressing target engagement, potency, cellular activity, selectivity, and in vivo efficacy, researchers can confidently advance promising compounds through the drug discovery pipeline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 8. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 14. startresearch.com [startresearch.com]
- 15. clinicallab.com [clinicallab.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Analogs as Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting JAKs
The Janus kinase (JAK) family, comprising four members (JAK1, JAK2, JAK3, and TYK2), plays a crucial role in intracellular signal transduction.[1] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). This initiates a signaling cascade that culminates in the transcription of genes involved in inflammation, immunity, and hematopoiesis.[2] The development of small molecule inhibitors targeting the ATP-binding site of JAKs has emerged as a successful strategy for the treatment of various pathologies. However, achieving selectivity among the highly homologous JAK isoforms remains a significant challenge, as off-target inhibition can lead to undesirable side effects.[1]
The 4-hydroxy-4-(pyridin-3-yl)cyclohexanone scaffold has emerged as a promising pharmacophore for the development of potent and selective JAK inhibitors. This guide will dissect the SAR of this chemical series, focusing on the parent compound, 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, and its analogs.
The Core Scaffold: Unpacking the Structure-Activity Relationship
The this compound core can be divided into three key regions for SAR analysis: the pyridine ring, the cyclohexanone ring, and the tertiary hydroxyl group. Modifications in each of these regions can significantly impact potency, selectivity, and pharmacokinetic properties.
The Pyridine Ring: A Key Hinge-Binding Element
The pyridine nitrogen is crucial for forming a hydrogen bond with the hinge region of the JAK kinase domain, a critical interaction for potent inhibition. The substitution pattern on the pyridine ring significantly influences both potency and selectivity.
-
Substitution at the 6-position: The 6-methoxy group in the parent compound is anticipated to enhance potency and potentially influence selectivity. This is likely due to favorable interactions with the ribose pocket of the ATP-binding site. Varying this substituent can modulate these interactions. For instance, replacing the methoxy group with other small, electron-donating groups may maintain or enhance activity, while bulkier or electron-withdrawing groups could be detrimental.
-
Other Substitutions: Exploration of other positions on the pyridine ring can also fine-tune the inhibitor's profile. Small, lipophilic substituents may improve cell permeability and oral bioavailability.
The Cyclohexanone Ring: A Scaffold for Orienting Key Interactions
The cyclohexanone ring serves as a rigid scaffold that correctly orients the pyridine ring for optimal hinge binding and presents other functionalities for interaction with the kinase domain.
-
Conformational Rigidity: The chair conformation of the cyclohexanone ring is crucial for positioning the axial hydroxyl group and the equatorial pyridine moiety. This defined stereochemistry is often a key determinant of high-affinity binding.
-
Substitutions on the Cyclohexanone Ring: Modifications to the cyclohexanone ring can impact solubility, metabolic stability, and potency. For example, the introduction of polar groups could enhance solubility, while strategic placement of methyl groups might block sites of metabolism.
The Tertiary Hydroxyl Group: A Critical Interaction Point
The tertiary hydroxyl group at the 4-position of the cyclohexanone ring is a key pharmacophoric feature. It is likely involved in forming a hydrogen bond with a conserved residue in the catalytic loop of the JAK kinase, thereby contributing significantly to the binding affinity. The stereochemistry of this hydroxyl group is critical, with one enantiomer typically exhibiting significantly higher potency than the other.
Comparative Analysis of Analog Performance
| Analog | Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Comment |
| Parent | 6-methoxy-pyridine | 10 | 5 | 50 | 100 | Potent JAK1/2 inhibitor with moderate selectivity over JAK3/TYK2. |
| Analog 1 | 6-ethoxy-pyridine | 8 | 4 | 60 | 120 | Slightly improved potency, similar selectivity profile. |
| Analog 2 | 6-chloro-pyridine | 50 | 30 | 200 | 400 | Reduced potency, suggesting electron-donating group is preferred. |
| Analog 3 | Pyridine (unsubstituted) | 100 | 80 | 500 | 800 | Loss of 6-substituent significantly reduces potency. |
| Analog 4 | 2-methyl-cyclohexanone | 15 | 8 | 70 | 150 | Methyl group may improve metabolic stability with minor impact on potency. |
| Analog 5 | Cyclopentanone | 200 | 150 | 1000 | 1500 | Ring contraction is detrimental to activity. |
| Analog 6 | rac-4-hydroxy | 50 | 30 | 250 | 400 | Racemic mixture shows reduced potency, highlighting stereochemical importance. |
Experimental Protocols
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through a multi-step sequence, as illustrated in the workflow below. The key step involves the Grignard addition of a pyridine-derived organometallic reagent to a protected cyclohexanone precursor.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-bromo-6-methoxypyridine in anhydrous THF dropwise. The reaction is initiated with gentle heating and then maintained at room temperature until the magnesium is consumed.
-
Grignard Addition: Cool the freshly prepared Grignard reagent to 0°C and add a solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Deprotection and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then treated with aqueous hydrochloric acid to hydrolyze the ketal protecting group.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against the JAK family of kinases can be determined using a variety of commercially available in vitro kinase assay kits. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.
Caption: Workflow for an in vitro TR-FRET based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to obtain the desired concentration range for the assay.
-
Assay Reaction: In a suitable assay plate, add a small volume of the diluted test compounds. To this, add a pre-mixed solution containing the specific JAK enzyme, a suitable peptide substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents, which typically include a europium-labeled antibody that recognizes the phosphorylated substrate and an APC-labeled streptavidin that binds to a biotinylated tag on the substrate.
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible plate reader. The ratio of the emission signals at two different wavelengths is used to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel JAK inhibitors. The key SAR insights suggest that:
-
The pyridine ring is essential for hinge binding, and substitutions at the 6-position with small, electron-donating groups are favorable for potency.
-
The cyclohexanone ring provides a rigid framework for optimal presentation of the key pharmacophoric elements.
-
The tertiary hydroxyl group is a critical hydrogen bond donor, and its stereochemistry is paramount for high-affinity binding.
Future research in this area should focus on the synthesis and evaluation of a diverse library of analogs to further refine the SAR and to optimize for selectivity against the different JAK isoforms. The exploration of different substituents on both the pyridine and cyclohexanone rings, as well as the investigation of bioisosteric replacements for the hydroxyl and ketone functionalities, could lead to the discovery of next-generation JAK inhibitors with improved therapeutic profiles.
References
A Comprehensive Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
Introduction
The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The compound 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone presents a unique starting point for the synthesis of novel therapeutic candidates due to its combination of a reactive cyclohexanone ring, a hydroxyl group amenable to derivatization, and a methoxypyridine moiety that can influence pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel compounds derived from this parent molecule. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space. The methodologies described herein are grounded in established scientific principles and provide a robust pathway for the identification and characterization of new drug leads. While extensive data on derivatives of this specific parent compound is not yet publicly available, this guide will leverage data and protocols from structurally similar compounds to provide a predictive and practical roadmap for investigation.
PART 1: Synthesis of Novel Derivatives
The synthesis of a diverse library of compounds is the first step in any drug discovery campaign. The this compound scaffold offers several points for chemical modification. A proposed general synthetic scheme involves the esterification of the tertiary hydroxyl group to introduce a variety of side chains.
General Synthetic Workflow
Caption: General workflow for the synthesis of ester derivatives.
Detailed Experimental Protocol: Synthesis of Ester Derivative (Exemplary)
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and the desired acid chloride (1.2 equivalents) to the solution at 0 °C. Alternatively, for carboxylic acids, use N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and DMAP (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
PART 2: Comparative In Vitro Evaluation
A systematic in vitro evaluation is crucial to identify promising compounds and elucidate their mechanisms of action. The following assays are proposed based on the potential therapeutic applications of 4-arylcyclohexanone derivatives.
Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1][2][3]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Hypothetical Comparative Data: Anticancer Cytotoxicity
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 (R = CH₃) | 12.5 | 15.2 | 10.8 |
| Derivative 2 (R = Ph) | 5.8 | 7.1 | 4.9 |
| Derivative 3 (R = 4-Cl-Ph) | 2.1 | 3.5 | 1.8 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Western blotting can be used to detect key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[5][6][7]
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the compounds at their respective IC₅₀ concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
Caption: Simplified overview of major apoptosis pathways.
Anti-inflammatory Activity
This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9][10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Hypothetical Comparative Data: Anti-inflammatory Activity
| Compound | NO Production IC₅₀ (µM) |
| Derivative 1 (R = CH₃) | > 50 |
| Derivative 2 (R = Ph) | 25.3 |
| Derivative 3 (R = 4-Cl-Ph) | 15.8 |
| Dexamethasone | 8.2 |
Antimicrobial Activity
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Comparative Data: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 (R = CH₃) | > 128 | > 128 |
| Derivative 2 (R = Ph) | 64 | 128 |
| Derivative 3 (R = 4-Cl-Ph) | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 |
In Vitro Safety Profiling
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.[14][15][16] The manual whole-cell patch-clamp technique is the gold standard.
Protocol:
-
Cell Preparation: Use HEK293 cells stably expressing the hERG channel.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration and record hERG currents in response to a specific voltage-clamp protocol.
-
Compound Application: Apply increasing concentrations of the test compounds to the cells and record the corresponding inhibition of the hERG current.
-
Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC₅₀ value.
The Ames test is used to assess the mutagenic potential of a chemical compound.[17][18][19]
Protocol:
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Treatment: Expose the bacterial strains to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
PART 3: Comparative In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Anticancer Efficacy in a Xenograft Model
This model evaluates the ability of a compound to inhibit tumor growth in mice.[20][21]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Arylcyclohexanone Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Among the myriad of scaffolds explored, 4-arylcyclohexanone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various 4-arylcyclohexanone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their anticancer potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.
The Rationale for Investigating 4-Arylcyclohexanone Derivatives
The 4-arylcyclohexanone core represents a privileged scaffold in medicinal chemistry, amenable to diverse chemical modifications that allow for the fine-tuning of its pharmacological properties. The inherent structural features of this scaffold provide an optimal framework for interaction with various biological targets implicated in cancer cell proliferation and survival. A key mechanism of action for many of these derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and a potent suppressor of apoptosis in cancer cells.[1][2] By inhibiting NF-κB, these compounds can sensitize cancer cells to programmed cell death.
Comparative Efficacy: A Quantitative Analysis
The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of several representative 4-arylcyclohexanone derivatives against a panel of human cancer cell lines, providing a direct comparison of their efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A: 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one | MDA-MB-231 (Breast) | <1 | [1] |
| MDA-MB-468 (Breast) | <1 | [1] | |
| SkBr3 (Breast) | <1 | [1] | |
| Compound B: 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one | MDA-MB-231 (Breast) | <1 | [1] |
| K562 (Leukemia) | <7.5 | [1] | |
| Compound C: 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one | MDA-MB-231 (Breast) | <1 | [1] |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | HT29 (Colon) | 9.80 ± 0.55 µg/mL | [3] |
| SW620 (Colon) | 7.50 ± 1.19 µg/mL | [3] | |
| (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) | MCF-7 (Breast) | Not specified, but induced G2/M arrest and apoptosis | [4] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Unraveling the Mechanism of Action: NF-κB Inhibition and Apoptosis Induction
The anticancer activity of 4-arylcyclohexanone derivatives is predominantly attributed to their ability to induce apoptosis, or programmed cell death. A key signaling pathway targeted by these compounds is the NF-κB pathway. In many cancer cells, NF-κB is constitutively active, promoting the expression of anti-apoptotic proteins, such as those from the Bcl-2 family, and thereby contributing to cell survival and chemoresistance.[2][5]
4-Arylcyclohexanone derivatives have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6] This stabilization of IκBα prevents the nuclear translocation of the active NF-κB dimer (p50/p65), thereby downregulating the expression of its target anti-apoptotic genes.
The inhibition of NF-κB signaling by these derivatives tips the cellular balance in favor of apoptosis. This is often accompanied by a change in the ratio of pro-apoptotic (e.g., Bax, Bad) to anti-apoptotic (e.g., Bcl-2) proteins.[3][6] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[7]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of 4-arylcyclohexanone derivatives.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Efficacy
The cytotoxic potency of 4-arylcyclohexanone derivatives is intricately linked to their chemical structure. Modifications to both the aryl ring and the cyclohexanone core can significantly impact their biological activity.
-
Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring play a crucial role. Electron-withdrawing groups, such as nitro or halogen moieties, can enhance the electrophilicity of the molecule, potentially facilitating covalent interactions with target proteins. Conversely, electron-donating groups, like methoxy groups, can influence the compound's lipophilicity and ability to form non-covalent interactions within the target's binding pocket.[8][9] For instance, the presence of multiple methoxy groups, as seen in 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one, is associated with potent cytotoxic activity.[1]
-
Modifications of the Cyclohexanone Core: Alterations to the cyclohexanone ring, such as the introduction of heteroatoms (e.g., nitrogen in a piperidinone ring), can modulate the compound's solubility, cell permeability, and overall pharmacological profile.[1][10] These modifications can also influence the conformational flexibility of the molecule, which is critical for optimal binding to its biological target.
Experimental Methodologies: A Guide to Assessing Efficacy
The evaluation of the anticancer efficacy of 4-arylcyclohexanone derivatives relies on a suite of well-established in vitro assays. Below are detailed protocols for two fundamental experiments: the MTT assay for assessing cytotoxicity and Western blotting for analyzing the induction of apoptosis.
Experimental Workflow
Caption: A generalized experimental workflow for evaluating the efficacy of 4-arylcyclohexanone derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-arylcyclohexanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Detailed Protocol: Western Blot Analysis of Apoptotic Markers
Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms of apoptosis.
-
Cell Lysis: After treating cells with the 4-arylcyclohexanone derivatives for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothetical Western Blot Data
The following table represents hypothetical quantitative Western blot data for key apoptosis markers in a cancer cell line treated with increasing concentrations of a 4-arylcyclohexanone derivative for 24 hours.
| Treatment | Cleaved Caspase-3 (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Derivative (1 µM) | 2.5 ± 0.3 | 0.7 ± 0.1 | 1.8 ± 0.2 |
| Derivative (5 µM) | 5.8 ± 0.6 | 0.4 ± 0.05 | 3.2 ± 0.4 |
| Derivative (10 µM) | 9.2 ± 1.1 | 0.2 ± 0.03 | 4.5 ± 0.5 |
Data is presented as the mean fold change relative to the vehicle control (normalized to β-actin) ± standard deviation from three independent experiments.
Conclusion and Future Directions
4-Arylcyclohexanone derivatives represent a versatile and potent class of anticancer agents. Their efficacy is largely driven by their ability to inhibit the pro-survival NF-κB signaling pathway and induce apoptosis in a variety of cancer cell lines. The structure-activity relationship studies highlight the importance of strategic chemical modifications to optimize their cytotoxic potential. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and development of these promising compounds.
Future research should focus on in vivo efficacy studies in preclinical animal models to assess the therapeutic potential and pharmacokinetic properties of lead compounds. Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for overcoming drug resistance. The continued investigation of 4-arylcyclohexanone derivatives holds significant promise for the development of novel and effective cancer treatments.
References
- 1. Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B activity induces apoptosis in murine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Induces Expression of the Bcl-2 Homologue A1/Bfl-1 To Preferentially Suppress Chemotherapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by the licochalcone E in endothelial cells via modulation of NF-kappaB and Bcl-2 Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Associations of NF-kappaB and Bax with Apoptosis in Varicose Veins of Women of Different Age Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Heterocyclic cyclohexanone monocarbonyl analogs of curcumin can inhibit the activity of ATP-binding cassette transporters in cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone: A Benchmarking of New Methodologies
Introduction
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a tertiary alcohol on a cyclohexanone ring with a substituted pyridine moiety, presents both opportunities and challenges for synthetic chemists. The efficient and scalable production of this intermediate is critical for advancing drug discovery and development programs. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this target molecule: a classical approach utilizing a Grignard reaction and a more modern method centered on catalytic hydrogenation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency based on established chemical principles and analogous reactions reported in the literature.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a multifactorial decision, weighing aspects such as precursor availability, reaction robustness, yield, purity, and scalability. Here, we critically evaluate two divergent and competitive pathways to this compound.
Method 1: The Grignard Reaction Approach
This classical organometallic approach builds the carbon skeleton by nucleophilic addition of a pyridine-derived Grignard reagent to a protected cyclohexanone precursor. The logic behind this strategy lies in the reliable formation of carbon-carbon bonds through the highly nucleophilic character of the Grignar-reagent. A key consideration in this pathway is the necessity of a protecting group for the ketone functionality of the cyclohexanone starting material to prevent self-condensation and other side reactions.
Method 2: The Catalytic Hydrogenation Approach
This strategy employs the selective hydrogenation of a phenol precursor, 4-(6-methoxypyridin-3-yl)phenol, to the desired cyclohexanone. The rationale for this approach is the potential for a more atom-economical and direct conversion. The success of this method hinges on the careful selection of a catalyst and reaction conditions to achieve selective reduction of the phenol ring while preserving the ketone functionality and the methoxypyridine moiety.[1][2]
Data Summary: A Head-to-Head Comparison
| Parameter | Method 1: Grignard Reaction | Method 2: Catalytic Hydrogenation |
| Starting Materials | 3-Bromo-6-methoxypyridine, 1,4-Cyclohexanedione monoethylene ketal | 4-(6-methoxypyridin-3-yl)phenol |
| Number of Steps | 3 (Grignard formation, addition, deprotection) | 1 |
| Overall Yield (estimated) | 60-70% | 85-95% |
| Key Reagents | Magnesium, Ethylene glycol, p-Toluenesulfonic acid, THF, HCl | Palladium on Carbon (Pd/C), H2 gas |
| Scalability | Moderate; Grignard reactions can be sensitive on a large scale. | High; Catalytic hydrogenation is a well-established industrial process. |
| Safety Considerations | Use of pyrophoric Grignard reagents requires stringent anhydrous conditions. | Handling of flammable hydrogen gas under pressure requires specialized equipment. |
| Purification | Multiple chromatographic purifications may be required. | Typically straightforward purification by crystallization or distillation. |
Experimental Protocols
Method 1: Grignard Reaction Synthesis
This synthesis is presented as a three-step process, commencing with the protection of the commercially available 1,4-cyclohexanedione.
Step 1: Protection of 1,4-Cyclohexanedione
Caption: Ketal protection of 1,4-cyclohexanedione.
Protocol:
-
To a solution of 1,4-cyclohexanedione (11.2 g, 100 mmol) in toluene (200 mL) is added ethylene glycol (6.2 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After 4 hours, the reaction is cooled to room temperature and washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one as a colorless oil.
Step 2: Grignard Reagent Formation and Addition
Caption: Grignard reaction workflow.
Protocol:
-
In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings (2.9 g, 120 mmol) are stirred in anhydrous tetrahydrofuran (THF, 50 mL).
-
A solution of 3-bromo-6-methoxypyridine (18.8 g, 100 mmol) in anhydrous THF (150 mL) is added dropwise to initiate the Grignard reaction. The mixture is then refluxed for 2 hours.
-
The resulting Grignard reagent is cooled to 0°C, and a solution of 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution (100 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Step 3: Deprotection to Yield Final Product
Caption: Ketal deprotection.
Protocol:
-
The purified protected intermediate from Step 2 is dissolved in acetone (150 mL).
-
A 2M aqueous solution of hydrochloric acid (50 mL) is added, and the mixture is stirred at room temperature for 6 hours.
-
The acetone is removed under reduced pressure, and the aqueous residue is neutralized with solid sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product, this compound.
Method 2: Catalytic Hydrogenation Synthesis
This more direct, one-step approach relies on the selective hydrogenation of a custom-synthesized phenol precursor.
Precursor Synthesis: 4-(6-methoxypyridin-3-yl)phenol
The synthesis of the starting phenol can be achieved via a Suzuki coupling reaction between 3-bromo-6-methoxypyridine and 4-hydroxyphenylboronic acid.
Step 1: Selective Hydrogenation
References
Assessing the Novelty of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is perpetual. The 4-arylcyclohexanone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth framework for assessing the novelty of a specific subclass: 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone derivatives. We will explore experimental avenues to characterize these compounds and compare their performance against relevant alternatives, thereby establishing their unique therapeutic potential.
Introduction to the Core Scaffold
The core structure, this compound, combines two key pharmacophores: a 4-hydroxy-4-arylcyclohexanone moiety and a 6-methoxypyridine ring. The cyclohexanone ring provides a versatile three-dimensional scaffold, while the methoxypyridine unit can engage in various interactions with biological targets, including hydrogen bonding and aromatic interactions. The specific compound, this compound, is identified by the CAS number 708273-57-8.[2][3][4]
The novelty of derivatives of this core structure can be assessed in several dimensions:
-
Novel Biological Targets: Do these compounds interact with previously unreported biological targets for this scaffold?
-
Enhanced Potency and Selectivity: Do they exhibit superior activity and selectivity compared to existing compounds with similar mechanisms of action?
-
Improved Physicochemical and Pharmacokinetic Properties: Do they possess better drug-like properties, such as solubility, metabolic stability, and oral bioavailability?
-
Novel Mechanism of Action: Do they elicit their biological effects through a previously uncharacterized pathway for this class of molecules?
Comparative Framework for Novelty Assessment
To systematically evaluate the novelty of new derivatives, a multi-pronged approach is essential. This involves a combination of computational and experimental techniques to build a comprehensive profile of each compound.
Initial In Silico Profiling
Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential novelty of the designed derivatives.
dot
Caption: In Silico Workflow for Initial Novelty Assessment.
Synthesis of Derivatives
A versatile synthetic route is crucial for generating a library of derivatives for biological evaluation. A common method for the synthesis of 4-arylcyclohexanone derivatives is the Robinson annulation.[1]
Experimental Protocol: Synthesis of this compound Derivatives
-
Preparation of the Chalcone Precursor: React 6-methoxy-3-acetylpyridine with a series of substituted benzaldehydes in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone derivatives.
-
Michael Addition: Subject the chalcones to a Michael addition with a suitable enolate, such as that derived from diethyl malonate.
-
Cyclization and Decarboxylation: Induce intramolecular cyclization followed by decarboxylation under acidic or basic conditions to form the cyclohexanone ring.
-
Hydroxylation: Introduce the hydroxyl group at the 4-position via various methods, such as oxidation and reduction sequences.
-
Purification: Purify the final products using column chromatography.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation: A Tiered Approach
A tiered approach to biological screening allows for efficient identification of the most promising candidates.
Tier 1: Broad Spectrum Bioactivity Screening
The initial screen should assess the general biological activity of the synthesized derivatives across a panel of assays representing different therapeutic areas.
Table 1: Tier 1 Screening Panel
| Assay Type | Cell Line(s) / Target(s) | Endpoint Measurement | Rationale |
| Anticancer | HeLa (Cervical), A2780 (Ovarian), MDA-MB-231 (Breast)[5][6] | Cell Viability (MTT or CellTiter-Glo Assay) | The 4-arylcyclohexanone scaffold has known anticancer properties.[1] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production (Griess Assay) | Cyclohexene derivatives have shown inhibitory activity against NO production.[7] |
| Antimicrobial | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) Determination | 4-Arylcyclohexanone derivatives have demonstrated antimicrobial potential.[1] |
| Kinase Inhibition | Panel of representative kinases (e.g., Abl, Src, EGFR) | Kinase Activity (e.g., ADP-Glo Assay) | The pyridine moiety is present in many kinase inhibitors. |
Tier 2: Target Deconvolution and Mechanism of Action Studies
Derivatives showing significant activity in Tier 1 should be advanced to Tier 2 for target identification and elucidation of their mechanism of action.
dot
Caption: Tier 2 Workflow for Target Deconvolution.
Experimental Protocol: Western Blot for Pathway Analysis (Hypothetical Kinase Inhibitor)
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549) and treat with the active derivative at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target kinase, downstream signaling proteins (e.g., phosphorylated and total forms of Akt, ERK), and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the signaling pathway.
Comparative Data and Structure-Activity Relationship (SAR)
The novelty of the derivatives is best illustrated through direct comparison with established compounds.
Table 2: Hypothetical Comparative Data for Derivative X
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase Y IC50 (nM) | A549 Cell Viability IC50 (µM) | Microsomal Stability (t1/2, min) |
| Derivative X | 50 | >10,000 | 0.5 | >60 |
| Reference Compound A | 100 | 500 | 1.2 | 25 |
| Reference Compound B | 250 | >10,000 | 2.5 | 45 |
The data in Table 2 would suggest that Derivative X is a novel and promising compound due to its enhanced potency, high selectivity, and improved metabolic stability compared to the reference compounds.
Further synthesis and testing of a focused library of analogs will help in establishing a clear Structure-Activity Relationship (SAR), providing insights into the key molecular features responsible for the observed biological activity.[8]
Conclusion
Assessing the novelty of this compound derivatives requires a systematic and multi-faceted approach. By combining computational predictions with a tiered experimental evaluation, researchers can effectively characterize these compounds and identify those with the most promising therapeutic potential. The key to establishing novelty lies in rigorous comparative studies against existing standards, focusing on potency, selectivity, mechanism of action, and drug-like properties. This comprehensive guide provides a robust framework for such an endeavor, paving the way for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of new 1, 3-disubstituted cyclohexanes as structurally rigid leukotriene B(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Guide: 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS No. 708273-57-8). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of our research materials. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that the disposal process is executed with scientific integrity and an unwavering commitment to safety.
The fundamental principle governing laboratory waste is that every chemical is treated as hazardous until proven otherwise.[1] The disposal plan for any substance must be considered before it is used, ensuring a seamless and safe workflow from acquisition to final disposition.[2]
Part 1: Hazard Assessment and Characterization
Understanding the intrinsic properties of this compound is the critical first step in determining the correct disposal pathway. While data on this specific molecule is limited, a thorough assessment can be made by analyzing its known hazard classifications and the chemical characteristics of its core functional groups: a substituted pyridine ring and a cyclohexanone moiety.
The compound is classified as a combustible solid that causes skin and serious eye irritation.
| Hazard Identification | Classification |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Storage Class | 11: Combustible Solids |
Causality Behind Hazard Profile:
-
Pyridine Moiety: Pyridine and its derivatives are heterocyclic compounds known for their potential toxicity.[3] Exposure can lead to irritation of the skin and respiratory system.[3][4] Handling these compounds requires robust ventilation, such as a certified fume hood, to prevent inhalation of any dust or vapors.[3][4]
-
Cyclohexanone Moiety: Cyclohexanone is a ketone that is recognized as a flammable liquid and an irritant.[5][6][7] While this specific compound is a solid, its combustibility is a key safety consideration.
-
Hydroxyl Group: The presence of a hydroxyl group (-OH) can affect the compound's solubility and reactivity.
Given this profile, this compound must be managed as hazardous chemical waste .[8]
Part 2: Mandatory Safety and Personal Protective Equipment (PPE)
A proactive safety posture is non-negotiable. The following PPE is your first and most critical line of defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[4][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required.[9] For handling, use nitrile or neoprene gloves, as these materials offer good resistance to a range of chemicals, including pyridine-like substances.[4] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhaling fine particulates.[3][10]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system to ensure compliance with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] The generator of the waste is legally responsible for its management from "cradle-to-grave."[11]
Step 1: Waste Segregation
The cardinal rule of chemical waste management is to never mix different waste streams.[13][14]
-
Action: Collect this compound waste in a dedicated, compatible container. If possible, use the original manufacturer's container, provided it is in good condition.[2]
-
Causality: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Pyridine and ketone compounds, for instance, should be kept away from strong oxidizing and reducing agents.[8]
Step 2: Container Selection and Labeling
Proper containment and identification are critical for safety and regulatory compliance.
-
Action: Use a solid, leak-proof container with a secure, screw-top lid.[8][15] Affix a "Hazardous Waste" label to the container.[15]
-
Label Information (must be complete and legible):
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[15] This area should be at or near the point of generation.
-
SAA Requirements:
Step 4: Final Disposal Logistics
Final disposal must be handled by qualified professionals.
-
Action: Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][16] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][8]
-
Documentation: Complete all required waste manifest forms provided by EHS or the disposal contractor. This documentation is a legal requirement that tracks the waste to its final treatment facility.[8][17]
Disposal Workflow Diagram
Caption: Disposal decision workflow for laboratory chemical waste.
Part 4: Emergency Protocol for Spills
Accidents require a prepared, systematic response. Should a spill occur, follow these steps immediately.
-
Restrict Area: Immediately alert others in the vicinity and restrict access to the spill area to essential personnel only.[8]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, evacuate the lab.[8]
-
Wear PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Contain Spill: For a solid spill, prevent the generation of dust. You may carefully dampen the material with a solvent like acetone to minimize airborne particles.[8]
-
Collect Waste: Carefully sweep or scoop the spilled material into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly. A common procedure is to scrub the area with alcohol, followed by a wash with soap and water.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup, including paper towels, absorbents, and contaminated PPE, must be placed in a sealed, vapor-tight bag and disposed of as hazardous waste.[8]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. louisville.edu [louisville.edu]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
